CK2 inhibitor 4
Description
The exact mass of the compound 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid hydrochloride is 335.0495256 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S.ClH/c1-8-9(2)21-14-12(8)13(16-7-17-14)18-11-5-3-4-10(6-11)15(19)20;/h3-7H,1-2H3,(H,19,20)(H,16,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNJVGLMWCCTDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC3=CC=CC(=C3)C(=O)O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"CK2 inhibitor 4 mechanism of action"
An In-depth Technical Guide on the Core Mechanism of Action of the CK2 Inhibitor CX-4945 (Silmitasertib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a constitutively active serine/threonine protein kinase that plays a critical role in a vast array of cellular processes, including cell growth, proliferation, and survival.[1] The CK2 holoenzyme is a tetramer composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[1] Its constitutive activity is a key feature that is believed to contribute to its oncogenic potential.[1] Overexpression of CK2 is a common feature in many cancers, and its dysregulation is linked to the suppression of apoptosis and the promotion of malignant phenotypes, making it an attractive target for cancer therapy.[1][2][3]
CX-4945, also known as Silmitasertib, is a first-in-class, orally bioavailable, potent, and highly selective small-molecule inhibitor of CK2.[4][5][6][7] It was the first CK2 inhibitor to advance into human clinical trials and is currently being investigated for the treatment of various cancers, including cholangiocarcinoma and medulloblastoma, as well as for its potential antiviral properties.[4][8] This technical guide provides a comprehensive overview of the mechanism of action of CX-4945, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: ATP-Competitive Inhibition
CX-4945 functions as an ATP-competitive inhibitor, directly targeting the ATP-binding site of both the CK2α and CK2α' catalytic subunits.[4][5][9][10] This competitive interaction prevents the phosphorylation of CK2's numerous downstream substrates, thereby disrupting multiple pro-survival and oncogenic signaling cascades.[4][5][11] The inhibitor demonstrates high potency and selectivity for CK2.[4][12]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory and cellular activity of CX-4945.
Table 1: In Vitro Inhibitory and Binding Activity of CX-4945
| Target Kinase | Assay Type | Value | Reference |
| CK2 (holoenzyme) | Ki | 0.38 nM | [5][13] |
| CK2α | IC50 | 1 nM | [7][9][12][14] |
| CK2α' | IC50 | 1 nM | [14] |
| FLT3 | IC50 | 35 nM | [12] |
| PIM1 | IC50 | 46 nM | [12] |
| CDK1 | IC50 | 56 nM | [12] |
| DYRK1A | IC50 | 5.2 nM | [15] |
| GSK3β | IC50 | 190 nM | [15][16] |
| DYRK1A | Kd | 1.8 nM | [15][16] |
| GSK3β | Kd | 37.8 nM | [15][16] |
Table 2: Cellular and Anti-Angiogenic Activity of CX-4945
| Activity | Cell Line / Model | Value (IC50 / EC50) | Reference |
| Intracellular CK2 Inhibition | Jurkat cells | 0.1 µM | [9][12] |
| Antiproliferative Activity | Breast Cancer Cell Lines | 1.71 - 20.01 µM | [12] |
| Antiproliferative Activity | Chronic Lymphocytic Leukemia (CLL) cells | < 1 µM | [5] |
| HUVEC Proliferation | HUVEC | 5.5 µM | [12] |
| HUVEC Migration | HUVEC | 2 µM | [12] |
| HUVEC Tube Formation | HUVEC | 4 µM | [12] |
Table 3: In Vivo Antitumor Efficacy of CX-4945 (Xenograft Models)
| Tumor Model | Dosing | Result (Tumor Growth Inhibition) | Reference |
| BT-474 (Breast) | 25 mg/kg, twice daily | 88% TGI | [12] |
| BT-474 (Breast) | 75 mg/kg, twice daily | 97% TGI | [12] |
| BxPC-3 (Pancreatic) | 75 mg/kg, twice daily | 93% TGI | [12] |
| PC3 (Prostate) | 25 mg/kg | 19% TGI | [12] |
| PC3 (Prostate) | 50 mg/kg | 40% TGI | [12] |
| PC3 (Prostate) | 75 mg/kg | 86% TGI | [12] |
Impact on Key Signaling Pathways
CX-4945 exerts its anti-cancer effects by modulating several critical signaling pathways that are often dysregulated in cancer.
Inhibition of the PI3K/Akt/mTOR Pathway
A primary mechanism of action for CX-4945 is the attenuation of the PI3K/Akt signaling cascade.[6][11] CK2 directly phosphorylates Akt at serine 129 (S129), a phosphorylation event that enhances Akt activity.[6][17] By inhibiting CK2, CX-4945 prevents this phosphorylation, leading to a reduction in the activity of Akt and its downstream effectors.[6][13][17] This results in:
-
Dephosphorylation of Akt: Reduced phosphorylation at S129, as well as the canonical S473 and T308 regulatory sites.[6][18]
-
Cell Cycle Arrest: Increased levels of the cell cycle inhibitors p21 and p27, and reduced phosphorylation of p21 at threonine 145 (T145).[12][18] This can lead to G1 or G2/M cell-cycle arrest depending on the cell type.[12]
-
Inhibition of Translation: Suppression of mTOR signaling, evidenced by reduced phosphorylation of its downstream targets p70S6K and 4E-BP1.[19][20]
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silmitasertib - Wikipedia [en.wikipedia.org]
- 5. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Silmitasertib | C19H12ClN3O2 | CID 24748573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. CX-4945: the protein kinase CK2 inhibitor and anti-cancer drug shows anti-fungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Pre-clinical characterization of CX-4945, a potent and selective small molecule inhibitor of CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. AKT/mTOR down-regulation by CX-4945, a CK2 inhibitor, promotes apoptosis in chemorefractory non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of IQA: A Potent and Selective CK2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Kinase CK2, a constitutively active serine/threonine kinase, is a critical regulator of a vast array of cellular processes, and its aberrant activity is implicated in numerous diseases, most notably cancer. This has positioned CK2 as a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of (5-oxo-5,6-dihydroindolo[1,2-a]-quinazolin-7-yl)acetic acid (IQA), a potent and selective ATP-competitive inhibitor of CK2. We delve into the structure-activity relationships of IQA analogs, detail experimental protocols for its characterization, and visualize key pathways and workflows to facilitate a deeper understanding of this important research compound.
Introduction: Protein Kinase CK2 as a Therapeutic Target
Protein Kinase CK2 is a highly conserved and ubiquitously expressed enzyme that plays a pivotal role in cell growth, proliferation, and the suppression of apoptosis.[1] Its pleiotropic nature is underscored by its ability to phosphorylate hundreds of substrates, thereby influencing a wide range of cellular signaling pathways.[2] Elevated CK2 activity is a hallmark of many human cancers, making it an attractive, yet challenging, therapeutic target.[1][3] The development of small molecule inhibitors of CK2 is a key strategy for dissecting its complex biology and for developing novel anti-cancer agents.[4]
The ATP-binding site of CK2 possesses unique structural features, including a smaller hydrophobic pocket compared to many other kinases, which can be exploited for the design of selective inhibitors.[5] A variety of chemical scaffolds have been explored as CK2 inhibitors, including polyphenolic compounds, tetrabromobenzimidazole derivatives, and indoloquinazolines.[5] IQA belongs to the indoloquinazoline class and has emerged as a valuable tool for studying CK2 function due to its high potency and selectivity.[5]
Discovery of IQA: A High-Throughput Docking Approach
IQA was identified through a high-throughput virtual screening of a large corporate compound collection against a homology model of the human CK2 ATP-binding site.[5] This computational approach allowed for the rapid identification of a novel structural scaffold with predicted high affinity for the target. Subsequent in vitro testing of the most promising candidates from the virtual screen confirmed (5-oxo-5,6-dihydroindolo[1,2-a]-quinazolin-7-yl)acetic acid as a potent inhibitor of CK2.[5]
Synthesis of IQA
The synthesis of IQA involves a multi-step process commencing with readily available indole and quinazoline precursors. The core indoloquinazoline scaffold is constructed through a key cyclization reaction, followed by the introduction of the acetic acid moiety at the 7-position of the quinazoline ring.[6]
Synthetic Workflow for IQA
Caption: A generalized workflow for the synthesis of IQA.
Mechanism of Action and Binding Mode
IQA is an ATP/GTP site-directed inhibitor of CK2, meaning it competes with the enzyme's natural co-substrate, ATP, for binding to the active site.[3] This competitive inhibition prevents the transfer of the γ-phosphate from ATP to CK2's protein substrates, thereby blocking its catalytic activity.
The co-crystal structure of IQA bound to maize CK2α (which shares over 70% identity with its human homolog) has provided detailed insights into its binding mode.[3] The inhibitor lies in the same plane as the purine moiety of ATP, with its more hydrophobic side facing the hinge region of the kinase.[3] The interaction is predominantly driven by hydrophobic forces and van der Waals contacts between the aromatic portion of IQA and hydrophobic residues within the ATP-binding pocket. Key residues involved in these interactions include Val53, Ile66, Met163, and Ile174.[3] Site-directed mutagenesis studies have confirmed the importance of these residues; for instance, mutating the human CK2α homolog of Ile66 (Val66) or Ile174 to alanine significantly reduces the inhibitory potency of IQA.[3]
Signaling Pathway of CK2 and Point of Inhibition by IQA
Caption: IQA competitively inhibits CK2 by blocking ATP binding.
Structure-Activity Relationship (SAR)
Logical Relationship of SAR
Caption: SAR of IQA highlighting the importance of the core structure.
Quantitative Data
The following table summarizes the key quantitative data for IQA as a CK2 inhibitor.
| Parameter | Value | Reference |
| Ki | 0.17 µM | [3] |
| IC50 | 0.39 µM | [7] |
| Selectivity | Ineffective or weakly effective against a panel of 44 other protein kinases at 10 µM. | [3] |
Experimental Protocols
In Vitro CK2 Kinase Assay
This protocol describes a standard method for determining the in vitro inhibitory activity of compounds against CK2 using a peptide substrate.
Materials:
-
Recombinant human CK2 holoenzyme (α2β2)
-
CK2-specific peptide substrate (e.g., RRRDDDSDDD)[3]
-
[γ-33P]ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
IQA or other test compounds dissolved in DMSO
-
Phosphocellulose paper (P81)
-
Phosphoric acid (0.75%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant CK2 enzyme, and the peptide substrate.
-
Add varying concentrations of IQA (or other test compounds) to the reaction mixture. A DMSO control should be included.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay for CK2 Inhibition in Jurkat Cells
This protocol describes a method to assess the in vivo efficacy of IQA by measuring the inhibition of endogenous CK2 activity in Jurkat cells.[3]
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
IQA dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay reagent (e.g., BCA assay)
-
Antibodies against a known CK2 substrate (e.g., phospho-HS1)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescence detection reagents
-
Western blotting equipment
Procedure:
-
Culture Jurkat cells to the desired density.
-
Treat the cells with increasing concentrations of IQA (or a DMSO control) for a specified period (e.g., 4-24 hours).
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE to separate the proteins from the cell lysates.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for a phosphorylated CK2 substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
Analyze the band intensities to determine the dose-dependent inhibition of CK2 substrate phosphorylation by IQA.
Conclusion
IQA stands as a significant tool in the study of Protein Kinase CK2. Its discovery through rational, structure-based methods highlights the power of computational chemistry in modern drug discovery. The potent and selective inhibition of CK2 by IQA has enabled researchers to probe the diverse cellular functions of this kinase and has validated it as a viable target for anti-cancer drug development. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers with the necessary information to effectively utilize IQA in their own investigations into the complex world of CK2 signaling. Further exploration of the indoloquinazoline scaffold may lead to the development of even more potent and selective CK2 inhibitors with improved therapeutic potential.
References
- 1. Design, Synthesis and Structure–Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold [jstage.jst.go.jp]
- 2. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase CK2: biphasic kinetics with peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid | 391670-48-7 [smolecule.com]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Role of CK2 Inhibition in Cancer Cells
Abstract
Protein kinase CK2 (formerly Casein Kinase II) is a highly conserved, constitutively active serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, often correlating with a poor prognosis.[1][2][3] Its pleiotropic nature allows it to phosphorylate hundreds of substrates, positioning it as a master regulator of numerous cellular processes critical for tumorigenesis, including cell proliferation, survival, apoptosis evasion, and DNA damage repair.[4][5][6] This central role in sustaining multiple hallmarks of cancer has established CK2 as a compelling therapeutic target.[5][7] Inhibition of CK2 disrupts key oncogenic signaling pathways, leading to cancer-selective cell cycle arrest and apoptosis.[8] The most clinically advanced CK2 inhibitor, Silmitasertib (CX-4945), has demonstrated anti-proliferative and pro-apoptotic effects in a wide range of preclinical cancer models and is under investigation in clinical trials.[9][10] This technical guide provides a comprehensive overview of the biological mechanisms underpinning CK2's role in cancer, the consequences of its inhibition, quantitative data on inhibitor efficacy, and detailed protocols for key experimental assays.
The Role of CK2 in Cancer Biology
CK2 is a tetrameric holoenzyme composed of two catalytic subunits (α and/or α') and two regulatory (β) subunits.[9] Unlike most kinases, CK2 is constitutively active, and its elevated expression and activity in cancer cells create a cellular environment favorable for neoplasia.[4][11] CK2 promotes tumorigenesis by:
-
Sustaining Proliferative Signaling: CK2 enhances the activity of multiple oncogenic signaling pathways.[2][12]
-
Evasion of Apoptosis: CK2 is a potent suppressor of both intrinsic and extrinsic apoptotic pathways, conferring a significant survival advantage to cancer cells.[13][14][15]
-
Modulating DNA Damage Response (DDR): CK2 participates in DNA repair pathways, and its inhibition can sensitize cancer cells to DNA-damaging agents.[16][17]
-
Promoting Angiogenesis and Metastasis: CK2 activity has been linked to the regulation of angiogenesis and the expression of matrix metalloproteinases (MMPs) involved in cell migration and invasion.[1][2]
Key Signaling Pathways Modulated by CK2 Inhibition
CK2 inhibition disrupts several critical signaling networks that are commonly dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. CK2 directly phosphorylates Akt at Serine 129 (S129), a phosphorylation event that promotes Akt's kinase activity and stability.[4][18] Furthermore, CK2 can phosphorylate and inactivate the tumor suppressor PTEN, a negative regulator of the PI3K pathway.[4] Inhibition of CK2, therefore, leads to a significant downregulation of this pro-survival pathway.[10][19]
References
- 1. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target [mdpi.com]
- 3. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CK2 and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of CK2 constitutive activity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CK2: A key player in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein kinase CK2 inhibition induces cell death via early impact on mitochondrial function* - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Kinase CK2 - A Key Suppressor of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Protein kinase CK2 in DNA damage and repair - Montenarh - Translational Cancer Research [tcr.amegroups.org]
- 18. Protein Kinase CK2 in Cancer Energetics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
A Technical Guide to the Identification and Validation of Targets for the CK2 Inhibitor Silmitasertib (CX-4945)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data associated with the target identification and validation of Silmitasertib (CX-4945), a first-in-class, potent, and highly selective inhibitor of protein kinase CK2. This document details the on- and off-target profile of Silmitasertib, outlines detailed experimental protocols for target discovery and engagement, and visualizes the key signaling pathways modulated by this clinical-stage compound.
Introduction to Silmitasertib (CX-4945)
Silmitasertib, also known as CX-4945, is an orally bioavailable, ATP-competitive small molecule inhibitor of protein kinase CK2 (formerly casein kinase II).[1] CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, where it plays a critical role in promoting cell growth, proliferation, and survival.[2] By targeting the ATP-binding site of the CK2α catalytic subunit, Silmitasertib effectively abrogates its kinase activity, leading to the inhibition of several downstream pro-survival signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways.[1] Currently, Silmitasertib is under investigation in clinical trials for various malignancies, including solid tumors and hematological cancers.[2][3] Accurate identification and validation of its molecular targets are paramount for understanding its mechanism of action, predicting clinical efficacy, and identifying potential off-target effects.
Target Profile of Silmitasertib (CX-4945)
The target profile of Silmitasertib has been characterized through extensive biochemical and cellular assays. While highly potent against its intended target, CK2, it exhibits activity against a limited number of other kinases, particularly at higher concentrations.
On-Target Activity
Silmitasertib is a potent inhibitor of the CK2 holoenzyme. The key quantitative metrics for its on-target activity are summarized below.
| Target | Assay Type | Value | Reference(s) |
| CK2 | IC50 (cell-free) | 1 nM | [4] |
| CK2α | Ki (cell-free) | 0.38 nM | [5] |
| Endogenous CK2 | IC50 (cellular) | 100 nM | [4] |
Table 1: On-Target Potency of Silmitasertib (CX-4945) against Protein Kinase CK2.
Off-Target Selectivity
Kinase profiling studies have been conducted to determine the selectivity of Silmitasertib. While remarkably selective, some off-target kinases have been identified. A kinome scan of 238 kinases revealed that at a concentration of 500 nM (a 500-fold excess of its CK2 IC50), Silmitasertib inhibited only 49 kinases by more than 50%, and only 10 of those by more than 90%.[6][7] More detailed biochemical and cellular assays have further characterized these interactions.
| Off-Target | Assay Type | Value (IC50/Kd) | Reference(s) |
| DYRK1A | Kd (cellular) | 35.2 nM | [6][8] |
| DYRK1A | IC50 (cell-free) | 160 nM | [6][8] |
| GSK3β | Kd (cellular) | 4800 nM | [6][8] |
| GSK3β | IC50 (cell-free) | 190 nM | [6][8] |
| FLT3 | IC50 (cell-free) | 35 nM | [4] |
| PIM1 | IC50 (cell-free) | 46 nM | [4] |
| CDK1 | IC50 (cell-free) | 56 nM | [4] |
| HIPK3 | >90% inhibition @ 500nM | Not Determined | [6][8] |
| CLK3 | >90% inhibition @ 500nM | Not Determined | [6][8] |
Table 2: Characterized Off-Target Kinase Activities of Silmitasertib (CX-4945). Note: While some off-targets are inhibited in cell-free assays, cellular activity against these kinases, such as FLT3, PIM1, and CDK1, has been shown to be inactive at concentrations up to 10 µM.[4]
Methodologies for Target Identification and Validation
A multi-pronged approach is essential for the robust identification and validation of drug targets. This section details key experimental protocols that can be employed to identify the molecular targets of CK2 inhibitors like Silmitasertib and validate their engagement in a cellular context.
Target Identification: Affinity Chromatography-Mass Spectrometry (AC-MS)
AC-MS is a powerful technique for identifying proteins that physically interact with a small molecule.[9] The inhibitor is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate.[10][11] These captured proteins are then identified by mass spectrometry.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis and Immobilization:
-
Synthesize a derivative of Silmitasertib containing a linker arm with a reactive group (e.g., N-hydroxysuccinimide ester).
-
Covalently couple the linker-modified Silmitasertib to NHS-activated Sepharose beads according to the manufacturer's protocol. Prepare control beads with no immobilized compound.
-
-
Cell Lysis:
-
Culture cancer cells (e.g., BxPC-3 pancreatic cancer cells) to ~80-90% confluency.
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails) on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.
-
-
Affinity Pulldown:
-
Pre-clear the cell lysate (~1-2 mg total protein) by incubating with control beads for 1 hour at 4°C on a rotator.
-
Incubate the pre-cleared lysate with the Silmitasertib-coupled beads overnight at 4°C.
-
Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation:
-
Elute bound proteins from the beads by either:
-
Competitive Elution: Incubate beads with a high concentration of free Silmitasertib (e.g., 100 µM) in lysis buffer.
-
Denaturing Elution: Boil the beads in 1X SDS-PAGE loading buffer.
-
-
Separate the eluted proteins on a 1D SDS-PAGE gel and visualize with Coomassie or silver stain.
-
-
Mass Spectrometry:
-
Excise unique protein bands that appear in the Silmitasertib pulldown but not the control.
-
Perform in-gel tryptic digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins by searching the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search algorithm like Mascot or Sequest.
-
Target Validation: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses target engagement in intact cells or cell lysates.[1] It is based on the principle that a protein's thermal stability changes upon ligand binding.[12] This change can be detected by heating the sample across a range of temperatures and quantifying the amount of soluble protein remaining.
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Treatment:
-
Culture cells of interest in appropriate media.
-
Treat cells with either Silmitasertib (e.g., 1-10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separate the soluble fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Western Blot Analysis:
-
Transfer the supernatants (soluble fraction) to new tubes and determine protein concentration.
-
Normalize total protein amounts for each sample, mix with SDS-PAGE loading buffer, and boil.
-
Resolve proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Probe with a primary antibody specific for the target protein (e.g., anti-CK2α).
-
Wash and probe with an appropriate HRP-conjugated secondary antibody.
-
Detect with an ECL substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensity of each band to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the normalized band intensity versus temperature for both vehicle- and Silmitasertib-treated samples to generate melting curves. A rightward shift in the curve for the drug-treated sample indicates target stabilization and engagement.
-
Target Validation: NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a target protein.[13] It measures the apparent affinity of a test compound by its ability to competitively displace a fluorescent tracer bound to a NanoLuc® luciferase-tagged target protein.[14]
Experimental Protocol: NanoBRET™ Kinase Target Engagement Assay
-
Cell and Plasmid Preparation:
-
Obtain or generate a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., CK2α-Nluc).
-
Culture HEK293T cells and transfect them with the kinase-NanoLuc® plasmid using a suitable transfection reagent (e.g., FuGENE® HD).[15]
-
-
Cell Plating:
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
Dispense the cell suspension into a white, 96-well or 384-well assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of Silmitasertib in DMSO, then dilute further in Opti-MEM®.
-
Add the diluted compound to the appropriate wells.
-
Add a fixed concentration of the appropriate cell-permeable fluorescent kinase tracer (e.g., NanoBRET™ Tracer K-10) to all wells.[15]
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.
-
-
Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution according to the manufacturer's protocol.[16]
-
Add the detection reagent to all wells.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (460nm) and acceptor emission (610nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal.
-
Plot the NanoBRET™ ratio against the logarithm of the Silmitasertib concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in live cells.
-
Signaling Pathway Modulation by Silmitasertib
Inhibition of CK2 by Silmitasertib leads to the attenuation of key oncogenic signaling pathways. This section visualizes the PI3K/Akt and Wnt/β-catenin pathways, highlighting the role of CK2 and the points of intervention by Silmitasertib.
PI3K/Akt Signaling Pathway
CK2 directly phosphorylates and activates Akt at serine 129 (S129), a crucial step for its full activation.[17] It also phosphorylates the tumor suppressor PTEN, inhibiting its phosphatase activity. By inhibiting CK2, Silmitasertib prevents Akt activation and restores PTEN function, thereby shutting down this critical pro-survival pathway.
Wnt/β-catenin Signaling Pathway
CK2 is a positive regulator of the Wnt/β-catenin pathway. It phosphorylates and stabilizes β-catenin and also phosphorylates Dishevelled (Dvl), promoting the disassembly of the β-catenin destruction complex. Inhibition of CK2 by Silmitasertib leads to the degradation of β-catenin, preventing its nuclear translocation and the transcription of Wnt target genes involved in proliferation.[18][19]
Conclusion
The identification and validation of molecular targets for kinase inhibitors are critical steps in drug development. For Silmitasertib (CX-4945), a combination of proteomic, biophysical, and cell-based assays has confirmed Protein Kinase CK2 as its primary, high-affinity target. These studies have also defined a narrow spectrum of off-target kinases, providing a clear understanding of its selectivity profile. The detailed protocols and pathway diagrams presented in this guide offer a robust framework for researchers to investigate the mechanism of action of Silmitasertib and other kinase inhibitors, ultimately facilitating the rational design of more effective and targeted cancer therapies.
References
- 1. news-medical.net [news-medical.net]
- 2. targetedonc.com [targetedonc.com]
- 3. Command Line | Graphviz [graphviz.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. researchgate.net [researchgate.net]
- 18. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to IQA as an ATP-Competitive Inhibitor of Protein Kinase CK2
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Kinase CK2 is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation is linked to various diseases, most notably cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of [5-oxo-5,6-dihydroindolo-(1,2-a)quinazolin-7-yl]acetic acid (IQA), a potent and selective ATP-competitive inhibitor of CK2. We delve into its mechanism of action, binding kinetics, and selectivity profile, supported by crystallographic data. Detailed experimental protocols for key assays are provided to enable researchers to effectively utilize IQA as a chemical probe to investigate CK2's myriad functions. Furthermore, we visualize the inhibitor's mechanism and its impact on critical signaling pathways, offering a foundational resource for researchers in chemical biology and drug discovery.
Introduction to Protein Kinase CK2
Protein Kinase CK2 (formerly Casein Kinase II) is a ubiquitous and highly pleiotropic kinase that phosphorylates hundreds of substrates, positioning it as a central regulator of cellular signaling.[1][2] Unlike many other kinases, CK2 is constitutively active, existing as a tetramer composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[3][4] The upregulation and hyperactivity of CK2 are frequently observed in a wide array of cancers, where it contributes to malignant hallmarks by modulating key signaling pathways such as PI3K/Akt, NF-κB, and JAK/STAT.[1][5] This central role in tumorigenesis has established CK2 as a significant target for the development of anticancer therapeutics.[5][6]
The development of small molecule inhibitors is crucial for both elucidating the specific roles of CK2 and for therapeutic applications. An ideal inhibitor should exhibit high potency and selectivity to minimize off-target effects. IQA emerged from a high-throughput virtual screening effort as a novel, potent, and selective ATP-competitive inhibitor of CK2, providing a valuable tool for the scientific community.[2][7]
Mechanism of Action: ATP-Competitive Inhibition
IQA functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site on the CK2 catalytic subunit, directly competing with the endogenous ATP co-substrate. This binding event prevents the phosphotransfer reaction from ATP to the protein substrate, thereby inhibiting the kinase's catalytic activity. The structural basis for this inhibition has been elucidated through X-ray crystallography.
Structural Insights from Crystallography
The co-crystal structure of IQA bound to the catalytic subunit of Zea mays CK2 (a close homolog of human CK2) has been solved at a resolution of 1.68 Å (PDB ID: 1OM1).[8][9] The analysis reveals that IQA settles into the ATP-binding pocket, with its planar ring system occupying the same space as the adenine moiety of ATP.[8]
The binding is stabilized primarily by hydrophobic interactions and van der Waals forces between the aromatic portion of IQA and key non-polar residues within the pocket, including Val53, Ile66, Met163, and Ile174.[8] Site-directed mutagenesis studies have confirmed the importance of these residues; for instance, replacing the human CK2α homolog of Ile66 (Val66) or Ile174 with alanine significantly reduces the enzyme's sensitivity to IQA.[8] This reliance on hydrophobic contacts within the unique architecture of the CK2 ATP-binding site contributes to IQA's selectivity.[7][8]
Caption: ATP-competitive inhibition of CK2 by IQA.
Quantitative Inhibitory Data
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions, while the Ki value is a more absolute measure of binding affinity.[10]
Table 1: In Vitro Inhibitory Activity of IQA and Other CK2 Inhibitors
| Inhibitor | Type | IC50 (µM) | Ki (µM) | Reference(s) |
|---|---|---|---|---|
| IQA | Indoloquinazoline | 0.39 | 0.17 | [8],[11],[12] |
| TBB | Tetrabromobenzimidazole | - | 0.40 | [11] |
| Apigenin | Flavonoid | - | - | [8] |
| Quercetin | Flavonoid | - | - | [8] |
| CX-4945 | Indoloquinazoline | - | 0.000223 |[13] |
Note: IC50 values are dependent on assay conditions, particularly ATP concentration.
Kinase Selectivity Profile
A critical attribute of a high-quality chemical probe is its selectivity for the intended target over other related proteins, such as kinases. IQA has demonstrated a high degree of selectivity for CK2. When tested against a panel of 44 other protein kinases at a concentration of 10 µM, IQA showed little to no inhibitory effect, highlighting its specificity.[8] This makes IQA a more selective tool for studying CK2 function compared to more promiscuous inhibitors like apigenin and quercetin.[8]
Table 2: Selectivity Profile of IQA
| Parameter | Value |
|---|---|
| Test Concentration | 10 µM |
| Kinase Panel Size | 44 Protein Kinases |
| Result | Ineffective or weakly effective on all other kinases tested.[8] |
| Comparison | More selective than apigenin and quercetin.[8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize IQA as a CK2 inhibitor.
In Vitro CK2 Kinase Assay (Radiometric)
This protocol is adapted from standard kinase assays used to determine inhibitor potency.
Objective: To measure the IC50 value of IQA against CK2.
Materials:
-
Recombinant human CK2 holoenzyme.
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD).
-
[γ-³³P]ATP or [γ-³²P]ATP.
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
IQA stock solution (in DMSO).
-
ATP solution.
-
Phosphocellulose paper (P81).
-
Wash buffer (e.g., 75 mM phosphoric acid).
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of IQA in DMSO. The final DMSO concentration in the assay should not exceed 1-2%.
-
In a microcentrifuge tube or 96-well plate, combine the kinase buffer, recombinant CK2 enzyme, and the specific peptide substrate.
-
Add the diluted IQA or DMSO (for control) to the reaction mixture. Pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP. The final ATP concentration should be near the Km value for an accurate IC50 determination.
-
Allow the reaction to proceed for 10-20 minutes at 30°C. Ensure the reaction is within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Rinse the papers with acetone and let them air dry.
-
Place the dried papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of remaining kinase activity against the logarithm of IQA concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Experimental workflow for an in vitro radiometric kinase assay.
X-ray Crystallography of CK2-IQA Complex
This protocol provides a general outline for obtaining the crystal structure of IQA in complex with CK2α.
Objective: To determine the three-dimensional structure of IQA bound to the CK2 active site.
Procedure:
-
Protein Expression and Purification: Express the catalytic subunit of CK2 (e.g., human or Zea mays CK2α) in a suitable expression system (e.g., E. coli). Purify the protein to homogeneity using affinity and size-exclusion chromatography.
-
Complex Formation: Incubate the purified CK2α with a molar excess of IQA (dissolved in a suitable solvent like DMSO) to ensure saturation of the binding site.
-
Crystallization Screening: Use vapor diffusion methods (hanging or sitting drop) to screen a wide range of crystallization conditions (precipitants, pH, salts, additives). Mix the protein-inhibitor complex with the reservoir solution and allow it to equilibrate.
-
Crystal Optimization and Growth: Optimize initial crystal hits by refining the concentrations of precipitant, protein, and other components to obtain diffraction-quality crystals.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data. Solve the structure using molecular replacement with a known CK2 structure as a search model. Build the IQA molecule into the electron density map and refine the structure to produce the final model. The structure of the maize CK2α-IQA complex was determined using this approach.[8]
In Vivo CK2 Inhibition Assay (Cell-based)
This protocol describes how to assess the efficacy of IQA on endogenous CK2 activity within a cellular context.
Objective: To demonstrate dose-dependent inhibition of CK2 in living cells.
Procedure:
-
Cell Culture: Culture a suitable cell line (e.g., Jurkat cells) under standard conditions.[8]
-
Inhibitor Treatment: Treat the cells with increasing concentrations of IQA (and a DMSO vehicle control) for a defined period (e.g., 1-4 hours).
-
Cell Lysis: Harvest the cells and lyse them using an ice-cold hypo-osmotic buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[8]
-
CK2 Activity Measurement: Assay the CK2 activity in the cell lysates using the radiometric kinase assay described in Protocol 5.1, with an exogenous specific peptide substrate.
-
Western Blot Analysis (Optional): To assess the phosphorylation of a known endogenous CK2 substrate, perform a Western blot on the cell lysates using a phospho-specific antibody against that substrate. A decrease in the phospho-signal with increasing IQA concentration indicates target engagement.
CK2-Regulated Signaling Pathways and the Impact of IQA
CK2 is a master regulator that influences numerous signaling pathways critical for cell survival and proliferation. Its inhibition by IQA can therefore have profound downstream effects.
The NF-κB Pathway
The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. CK2 can activate this pathway at multiple levels. It phosphorylates IκBα, the inhibitor of NF-κB, promoting its degradation and allowing NF-κB to translocate to the nucleus.[1][6] Furthermore, CK2 can directly phosphorylate the p65 subunit of NF-κB, enhancing its transcriptional activity.[1][6] By inhibiting CK2, IQA can suppress NF-κB activation, which is a potential mechanism for its pro-apoptotic effects in cancer cells.[5]
References
- 1. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Crystal structure of human protein kinase CK2: insights into basic properties of the CK2 holoenzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Immune Regulatory Role of Protein Kinase CK2 and Its Implications for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CK2 inhibitor (IQA, CGP029482) [otavachemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. 1OM1: Crystal structure of maize CK2 alpha in complex with IQA [ncbi.nlm.nih.gov]
- 10. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Immunity: An In-depth Technical Guide to the Structure-Activity Relationship of Imidazoquinoline-Based TLR7 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the structure-activity relationships (SAR) of imidazoquinoline analogues (IQAs) as potent agonists of Toll-like receptor 7 (TLR7). Understanding these relationships is pivotal for the rational design of novel immunomodulatory agents for applications in vaccines, cancer immunotherapy, and infectious diseases. This document outlines the critical structural motifs of IQAs, presents quantitative activity data, details key experimental protocols for their evaluation, and visualizes the underlying biological pathways and experimental workflows.
Introduction to Imidazoquinoline TLR7 Agonists
Imidazoquinolines are a class of synthetic small molecules that have been extensively studied for their ability to stimulate the innate immune system. Their mechanism of action is primarily mediated through the activation of TLR7, an endosomal pattern recognition receptor that naturally recognizes single-stranded RNA from viruses. Engagement of TLR7 by agonists like imidazoquinolines initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, effectively bridging the innate and adaptive immune responses.[1][2] This potent immunostimulatory activity has led to the development of approved drugs and numerous clinical candidates.[3][4]
Structure-Activity Relationship (SAR) of Imidazoquinoline Analogues
The biological activity of imidazoquinoline derivatives is highly dependent on their chemical structure. Extensive SAR studies have been conducted to elucidate the key molecular features that govern their potency and selectivity as TLR7 agonists.
The Imidazoquinoline Scaffold: Core Requirements
The tricyclic imidazoquinoline core is the fundamental pharmacophore for TLR7 agonistic activity. Key structural elements essential for activity include:
-
The 4-amino group: This group is critical for activity. Any modification or replacement of the 4-amino group on the quinoline ring leads to a significant loss of potency.[1][5]
-
The Imidazole Ring: Replacement of the imidazole ring with other heterocycles, such as triazole or cyclic urea, results in a complete loss of TLR7 agonistic activity.[1][5]
Substitutions at the N1, C2, and C7 Positions
Modifications at the N1, C2, and C7 positions of the imidazoquinoline ring have been systematically explored to optimize potency and selectivity.
-
N1 Position: Substitutions at the N1 position are well-tolerated and can significantly influence TLR7 activity. An N1-benzyl substituent is often preferred for potent TLR7 agonism.[1]
-
C2 Position: The nature of the substituent at the C2 position is a major determinant of activity. A systematic exploration of N1-benzyl-C2-alkyl substituents has revealed a distinct relationship between the alkyl chain length and TLR7-agonistic potency, with an n-butyl group often being optimal.[1] Modifications to the secondary amine of a C2 ethylaminomethylene sidechain are generally poorly tolerated.[1][5]
-
C7 Position: The aryl ring of the imidazoquinoline scaffold, particularly the C7 position, can be modified to enhance potency and modulate cytokine profiles. Electron-donating groups at the C7 position tend to be more potent activators of TLR7/8 compared to electron-withdrawing groups.[4]
Transposition of the N1 and C2 substituents has led to the discovery of exceptionally potent TLR7 agonists.[1]
Quantitative SAR Data
The following tables summarize the in vitro activity of representative imidazoquinoline analogues, highlighting the impact of structural modifications on their potency as TLR7 agonists. The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response in a human TLR7 reporter gene assay.
| Compound ID | N1-Substituent | C2-Substituent | EC50 (nM) for hTLR7 | Reference |
| 31 | Benzyl | n-Butyl | 59 | [1] |
| 54 | n-Butyl | Benzyl | 8.6 | [1] |
Table 1: EC50 values of key N1- and C2-substituted imidazoquinoline analogues.
| Compound ID | C7-Substituent | EC50 (µM) for hTLR7 | EC50 (µM) for hTLR8 | Reference |
| Resiquimod | - | 0.23 | 0.17 | [4] |
| 5 | -OCH3 | 0.11 | 0.04 | [4] |
| 8 | -Cl | 0.11 | 0.20 | [4] |
| 14 | -F | 0.10 | >10 | [4] |
Table 2: Impact of C7 substitutions on TLR7 and TLR8 activity.
Experimental Protocols
The evaluation of imidazoquinoline analogues for their TLR7 agonistic activity typically involves in vitro cell-based assays. The following are detailed protocols for two key experiments.
Human TLR7 Reporter Gene Assay
This assay utilizes a human embryonic kidney (HEK) 293 cell line stably transfected with the human TLR7 gene and a reporter gene, typically secreted embryonic alkaline phosphatase (SEAP) or luciferase, under the control of an NF-κB-inducible promoter.[5][6]
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen) or equivalent TLR7 reporter cell line.
-
HEK-Blue™ Detection medium (InvivoGen) or appropriate luciferase substrate.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 50 U/mL penicillin, and 50 mg/mL streptomycin.
-
Test compounds (imidazoquinoline analogues) dissolved in DMSO.
-
Positive control (e.g., R848).
-
96-well, flat-bottom cell culture plates.
-
Spectrophotometer or luminometer.
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR7 cells in complete DMEM. Prior to the assay, wash the cells and resuspend them in fresh medium to a concentration of approximately 2.8 x 10^5 cells/mL.[5]
-
Plating: Add 180 µL of the cell suspension to each well of a 96-well plate.[5]
-
Compound Addition: Prepare serial dilutions of the test compounds and positive control in culture medium. Add 20 µL of the diluted compounds to the respective wells. The final DMSO concentration should not exceed 0.5%.[5]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.[5]
-
Detection:
-
SEAP Reporter: Add 20 µL of the cell supernatant to a new 96-well plate containing 180 µL of QUANTI-Blue™ solution. Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm.[5]
-
Luciferase Reporter: Add 50 µL of luciferase assay reagent to each well of the original plate and measure the luminescence.[6]
-
-
Data Analysis: Calculate the EC50 values by plotting the dose-response curves using appropriate software.
Interferon-α (IFN-α) Induction Assay in Human Whole Blood or PBMCs
This assay measures the ability of the test compounds to induce the production of IFN-α, a key cytokine downstream of TLR7 activation, in primary human immune cells.
Materials:
-
Freshly drawn human whole blood from healthy donors collected in heparinized tubes or isolated peripheral blood mononuclear cells (PBMCs).
-
RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin.
-
Test compounds dissolved in DMSO.
-
Human IFN-α ELISA kit.
-
96-well plates.
-
CO2 incubator.
-
ELISA plate reader.
Procedure:
-
Cell Preparation:
-
Whole Blood: Dilute the whole blood 1:1 with RPMI 1640 medium.
-
PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash and resuspend the cells in complete RPMI 1640 to a concentration of 2 x 10^6 cells/mL.[2]
-
-
Stimulation: Add 180 µL of the diluted whole blood or PBMC suspension to each well of a 96-well plate. Add 20 µL of the diluted test compounds or controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.[2]
-
Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.
-
IFN-α Quantification: Measure the concentration of IFN-α in the supernatants using a human IFN-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the concentration of IFN-α produced in response to different concentrations of the test compounds.
Visualizations
The following diagrams illustrate the TLR7 signaling pathway and a typical experimental workflow for evaluating TLR7 agonists.
Caption: TLR7 Signaling Pathway.
Caption: Experimental Workflow for IQA Evaluation.
References
- 1. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. IFN-α production by human mononuclear cells infected with varicella-zoster virus through TLR9-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. Assay in Summary_ki [bindingdb.org]
- 6. bosterbio.com [bosterbio.com]
The Role of CK2 Inhibitor CX-4945 in the Induction of Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinase CK2, a constitutively active serine/threonine kinase, is a critical regulator of various cellular processes, including cell growth, proliferation, and survival.[1] Its overexpression is a common feature in a wide range of human cancers, where it contributes to the malignant phenotype by suppressing apoptosis.[1] This has positioned CK2 as an attractive target for cancer therapy. CX-4945 (Silmitasertib) is a potent, orally bioavailable, and selective small-molecule inhibitor of CK2 that has shown significant anti-proliferative and pro-apoptotic effects in numerous preclinical studies and is currently in clinical trials.[2][3] This technical guide provides an in-depth overview of the mechanisms by which CX-4945 induces apoptosis, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Introduction to CX-4945 (Silmitasertib)
CX-4945 is an ATP-competitive inhibitor of the CK2α and CK2α' catalytic subunits.[4] It binds to the ATP-binding pocket of CK2, preventing the phosphorylation of its numerous downstream substrates that are involved in pro-survival signaling.[5] The anti-proliferative activity of CX-4945 has been demonstrated across a broad spectrum of cancer cell lines, and this activity often correlates with the expression levels of the CK2α catalytic subunit.[2] A key feature of CX-4945 is its ability to selectively induce apoptosis in cancer cells while having a lesser effect on normal cells.[2]
Mechanisms of CX-4945-Induced Apoptosis
CX-4945 triggers apoptosis through the modulation of several critical signaling pathways. The primary mechanism involves the inhibition of the PI3K/Akt/mTOR pathway, a central regulator of cell survival and proliferation. Additionally, CX-4945 influences other key apoptotic regulators, including the STAT3, NF-κB, and p53 pathways.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell survival by inhibiting apoptosis. CK2 directly phosphorylates and activates several components of this pathway. CX-4945-mediated inhibition of CK2 leads to the dephosphorylation and subsequent inactivation of key signaling nodes within this cascade.
A critical event in this process is the dephosphorylation of Akt at serine 129 (S129), a site directly phosphorylated by CK2. This dephosphorylation, along with reductions at the canonical S473 and T308 regulatory sites, attenuates Akt activity.[2] The downstream consequences of Akt inhibition include the reduced phosphorylation of mTOR and its substrate p70S6K, leading to decreased protein translation and cell growth. Furthermore, the inhibition of this pathway by CX-4945 has been observed in both PTEN-functional and PTEN-null cancer cells, indicating a broad applicability.
Modulation of Other Pro-Apoptotic Pathways
CX-4945 also induces apoptosis by influencing other key signaling pathways:
-
STAT3/5 Pathway : In some cancer types, such as cholangiocarcinoma, CX-4945 has been shown to reduce the phosphorylation and expression of STAT3 and STAT5, transcription factors that play oncogenic roles.
-
NF-κB Pathway : CK2 can potentiate the NF-κB pathway, which is involved in inflammation and cell survival. CX-4945 treatment can lead to a reduction in NF-κB activity.[4]
-
p53 and p21 Regulation : CX-4945 treatment can lead to an increase in the total levels of the cell cycle inhibitors p21 and p27. It also causes a rapid dephosphorylation of the Akt substrate p21 at threonine 145 (T145).
-
Caspase Activation : A hallmark of apoptosis is the activation of a cascade of cysteine proteases known as caspases. Treatment with CX-4945 leads to the cleavage and activation of initiator caspases like caspase-9 and executioner caspases like caspase-3. This is often accompanied by the cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3.
-
Regulation of Bcl-2 Family Proteins : The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members of the Bcl-2 family is crucial for mitochondrial integrity and the initiation of the intrinsic apoptotic pathway. CX-4945 can decrease the expression of anti-apoptotic proteins like Mcl-1 and Bcl-2, shifting the balance in favor of apoptosis.
-
Death Receptor Pathway : In some cellular contexts, CX-4945 can up-regulate the expression of death receptors like DR-4, potentially sensitizing cells to extrinsic apoptosis signals.
Quantitative Data on CX-4945-Induced Apoptosis
The pro-apoptotic effects of CX-4945 have been quantified in numerous studies across various cancer cell lines. The following tables summarize key findings.
Table 1: In Vitro Anti-proliferative and Pro-apoptotic Activity of CX-4945 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HuCCT-1 | Cholangiocarcinoma | Cell Viability Reduction (20 µM, 24h) | Markedly reduced | |
| SNU-1196 | Cholangiocarcinoma | Cell Viability | Dose-dependent reduction | |
| TFK-1 & SSP-25 | Cholangiocarcinoma | Cell Viability Decrease (>5 µM, 48h) | >50% | |
| H1299, Calu-1, H358 | Non-small Cell Lung Cancer | Apoptosis Induction | Dose-dependent increase | |
| U-87 | Glioblastoma | Cell Viability Reduction (5, 10, 15 µM) | ~80-69% | [4] |
| U-138 & A-172 | Glioblastoma | Cell Viability Reduction (5, 10, 15 µM) | ~81-49% | [4] |
| Jurkat | T-cell Leukemia | Intracellular CK2 Activity IC50 | 0.1 µM | |
| BT-474 | Breast Cancer | G2/M cell-cycle arrest | Induced by CX-4945 | |
| BxPC-3 | Pancreatic Cancer | G1 cell-cycle arrest | Induced by CX-4945 | |
| HeLa | Cervical Cancer | PARP-1 Degradation (24h) | Visible at 10 µM | |
| HeLa | Cervical Cancer | PARP-1 Degradation (48h) | Visible at 5 µM | |
| MDA-MB-231 | Breast Cancer | Cell Viability Reduction (2.5 µM, 48h) | ~15% |
Table 2: In Vivo Antitumor Efficacy of CX-4945
| Xenograft Model | Cancer Type | Dosage | Outcome | Reference |
| PC3 | Prostate Cancer | 25, 50, 75 mg/kg, p.o., bid | Tumor Growth Inhibition: 19%, 40%, 86% | |
| BT-474 | Breast Cancer | 25, 75 mg/kg, p.o., bid | Tumor Growth Inhibition: 88%, 97% | |
| BxPC-3 | Pancreatic Cancer | 75 mg/kg, p.o., bid | Tumor Growth Inhibition: 93% | |
| Glioblastoma | Glioblastoma | 50, 100 mg/kg | Attenuated pathological features |
Experimental Protocols
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This is a widely used method to detect and quantify apoptosis. Early in apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cells of interest
-
CX-4945
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat cells with various concentrations of CX-4945 (e.g., 5, 10, 20 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
-
Include a positive control for apoptosis (e.g., treatment with staurosporine).
-
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity.
-
For suspension cells, collect them directly.
-
Collect all cells, including those in the supernatant, as apoptotic cells may detach.
-
-
Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in cold PBS.
-
Repeat the wash step.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use unstained and single-stained controls for setting up compensation and gates.
-
Data analysis will distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. kumc.edu [kumc.edu]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to IQA, a Potent and Selective CK2 Inhibitor
This technical guide provides a comprehensive literature review of studies on ([5-oxo-5,6-dihydroindolo-[1,2-a]quinazolin-7-yl]acetic acid), commonly known as IQA, a significant inhibitor of Protein Kinase CK2. This document synthesizes key findings on its mechanism of action, quantitative inhibitory data, selectivity, and cellular effects, supported by detailed experimental protocols and visual diagrams of relevant biological pathways and workflows.
Introduction to IQA as a CK2 Inhibitor
Protein Kinase CK2 is a highly conserved serine/threonine kinase that is ubiquitously expressed in eukaryotic cells.[1] It exists as a tetrameric holoenzyme composed of two catalytic subunits (α and/or α') and two regulatory (β) subunits.[1][2] CK2 phosphorylates hundreds of substrates, positioning it as a master regulator involved in a multitude of cellular processes, including cell cycle progression, transcription, and apoptosis.[2][3][4] Its activity is frequently dysregulated in various diseases, most notably cancer, where its upregulation is associated with tumor progression and poor prognosis, making it a compelling target for therapeutic intervention.[2][5][6]
IQA, also referred to as CGP029482, emerged from a high-throughput virtual screening effort designed to identify novel inhibitors targeting the ATP-binding site of human CK2.[2][7] It is a potent, selective, and cell-permeable indoloquinazoline derivative that has become a valuable tool for dissecting CK2-mediated signaling pathways and exploring the therapeutic potential of CK2 inhibition.[7][8]
Mechanism of Action and Structural Basis of Inhibition
IQA functions as an ATP/GTP-competitive inhibitor, directly targeting the ATP-binding pocket of the CK2 catalytic subunit.[1][8][9][10] The structural basis for its potent and selective inhibition has been elucidated through co-crystallization studies with maize CK2α, which shares over 70% sequence identity with its human counterpart (PDB ID: 1OM1).[2][8][11]
These studies revealed that IQA binds in the same plane as the purine moiety of ATP.[8][9][10] The interaction is stabilized primarily by hydrophobic forces and non-polar interactions between the aromatic portion of the inhibitor and key hydrophobic residues within the ATP-binding pocket, specifically Val53, Ile66, Met163, and Ile174.[8][9][10] The importance of these residues is underscored by mutagenesis studies; replacing either Val66 or Ile174 in human CK2α with alanine significantly diminishes the enzyme's sensitivity to IQA.[8][9][10] This reliance on a specific hydrophobic pocket, which is smaller in CK2 than in most other protein kinases, forms the structural basis for IQA's high selectivity.[7]
Quantitative Inhibitor Data
The potency of IQA has been quantified across multiple studies. The key inhibitory constants are summarized below, demonstrating its efficacy in the sub-micromolar range.
| Parameter | Value | Reference(s) |
| Ki | 0.17 µM | [7][8][9][10] |
| IC₅₀ | 0.080 µM | [2] |
Kinase Selectivity Profile
A critical attribute of a chemical probe or therapeutic agent is its selectivity. IQA has demonstrated remarkable specificity for CK2 over other kinases. In a kinase panel screening, 10 µM of IQA was shown to almost completely suppress CK2 activity while having little to no effect on a panel of 44 other protein kinases.[8][9][10] This high degree of selectivity, which contrasts with more promiscuous CK2 inhibitors like apigenin and quercetin, makes IQA a superior tool for studying CK2-specific functions.[8][10]
Cellular Activity and Biological Effects
IQA is cell-permeable, allowing for the study of its effects in cellular contexts.[7] It effectively inhibits endogenous CK2 in a dose-dependent manner in Jurkat cells, leading to a significant pro-apoptotic effect in various tumor-derived cell lines.[7][8][9][10] This highlights its potential as an anti-neoplastic agent.
By inhibiting CK2, IQA can modulate numerous oncogenic signaling pathways where CK2 plays a critical role. These include the PI3K/Akt, NF-κB, and JAK/STAT pathways.[3][5][12] CK2 promotes NF-κB activity by phosphorylating its inhibitor, IκBα, targeting it for degradation.[13] It also directly phosphorylates and activates key components of the JAK/STAT pathway.[3][13] Therefore, inhibition of CK2 by IQA can disrupt these crucial cancer-related signaling cascades.
Experimental Protocols
This section details the methodologies used in key studies to characterize IQA.
In Vitro Kinase Inhibition Assay
This protocol is used to determine the inhibitory potency (e.g., IC₅₀) of IQA against CK2.
-
Reaction Mixture: Prepare a reaction buffer typically containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 100 µM ATP.
-
Substrate: Use a specific peptide substrate for CK2 (e.g., RRRADDSDDDDD).
-
Enzyme: Add recombinant human CK2α to the reaction mixture.
-
Inhibitor: Add IQA at varying concentrations (e.g., from a DMSO stock solution, ensuring the final DMSO concentration is constant and non-inhibitory, typically <1%). A no-inhibitor control is run in parallel.
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP or using a non-radioactive method like ADP-Glo™.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper (for radioactive assays) or by adding a kinase inhibitor stop solution.
-
Quantification: For radioactive assays, wash the paper to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, measure the generated signal (e.g., luminescence) according to the manufacturer's protocol.
-
Data Analysis: Plot the percentage of remaining kinase activity against the logarithm of the IQA concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Cellular CK2 Inhibition Assay (Jurkat Cells)
This protocol assesses the ability of IQA to inhibit endogenous CK2 within a cellular environment.[8]
-
Cell Culture: Culture Jurkat cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) to the desired density.
-
Treatment: Treat the cells with increasing concentrations of IQA (or DMSO as a vehicle control) for a specified duration (e.g., 1-4 hours).
-
Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet by resuspending in an ice-cold hypo-osmotic buffer (10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT) supplemented with protease and phosphatase inhibitors (e.g., Roche cocktail, 10 mM NaF, 1 µM okadaic acid).[8]
-
Fractionation: Prepare cytosolic and nuclear extracts as per standard protocols (e.g., Dignam et al.).[8]
-
CK2 Activity Assay: Measure CK2 activity in the cell lysates (typically the cytosolic fraction) using the in vitro kinase assay protocol described in section 6.1, using the lysate as the source of the enzyme and an exogenous specific peptide substrate.
-
Data Analysis: Normalize the CK2 activity to the total protein concentration in each lysate sample. Plot the percentage of remaining CK2 activity against the IQA concentration to determine the cellular efficacy of the inhibitor.
Protein Crystallography (IQA with Maize CK2α)
This protocol describes the steps to determine the three-dimensional structure of IQA bound to CK2.[8]
-
Protein Expression and Purification: Express and purify recombinant maize CK2α.
-
Complex Formation: Incubate the purified CK2α with a molar excess of IQA to ensure saturation of the binding site.
-
Crystallization: Use the hanging drop vapor diffusion method. Mix the protein-inhibitor complex solution (e.g., 2 µL) with an equal volume of a precipitant solution [e.g., 20% (w/v) polyethylene glycol 3350, 0.2 M ammonium acetate, and 0.1 M Bis-Tris (pH 5.5)].[8]
-
Crystal Growth: Equilibrate the drop against a reservoir of the precipitant solution. Crystals typically grow within one week.[8]
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement, using a known CK2 structure as a search model. Refine the model to fit the electron density map, including the modeling of the bound IQA molecule.
Conclusion
IQA is a well-characterized, potent, and highly selective ATP-competitive inhibitor of Protein Kinase CK2. Its discovery through computational methods and subsequent biochemical and structural validation have made it an invaluable chemical probe. The detailed data on its inhibitory constants, selectivity, and cellular effects provide a solid foundation for its use in basic research to elucidate the complex roles of CK2 in cell signaling. Furthermore, its demonstrated pro-apoptotic efficacy in cancer cell lines suggests that the indoloquinazoline scaffold represented by IQA holds promise for the development of future anti-cancer therapeutics targeting CK2.
References
- 1. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Developing anti-cancer inhibitors of CK2 [receptor.ai]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CK2 inhibitor (IQA, CGP029482) [otavachemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Biochemical and three-dimensional-structural study of the specific inhibition of protein kinase CK2 by [5-oxo-5,6-dihydroindolo-(1,2-a)quinazolin-7-yl]acetic acid (IQA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility and Stability of CK2 Inhibitor 4: A Technical Guide
Quantitative Data on CK2 Inhibitor Solubility
The solubility of a kinase inhibitor is a critical parameter influencing its biological activity and formulation development. Below is a summary of the available solubility data for potential "CK2 inhibitor 4" candidates and the reference compound TBB.
| Compound | Solvent | Solubility | Concentration (mM) | Notes |
| CK2-IN-4 (compound 5) | DMSO | 12.5 mg/mL | 34.21 | Requires sonication and warming to 60°C |
| 4,5,6,7-Tetrabromobenzotriazole (TBB) | DMSO | ~14 mg/mL | ~32.2 | - |
| DMSO | 86 mg/mL | 197.83 | Use of fresh, non-moisture-absorbing DMSO recommended.[1] | |
| DMSO | up to 100 mM | 100 | ||
| Ethanol | ~5 mg/mL | ~11.5 | [2] | |
| Ethanol | up to 20 mM | 20 | ||
| Dimethylformamide (DMF) | ~20 mg/mL | ~46.0 | [2] | |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | ~1.15 | Aqueous solutions are not recommended for storage beyond one day.[2] |
Note: No specific solubility data was found in the public domain for "this compound (compound 5b)" from the study by Ostrynska et al. during the literature search for this guide.
Quantitative Data on CK2 Inhibitor Stability
The stability of an inhibitor is crucial for ensuring the reproducibility of experimental results and for determining its shelf-life and appropriate storage conditions.
| Compound | Form | Storage Temperature | Stability |
| CK2-IN-4 (compound 5) | Stock Solution | -80°C | 6 months |
| Stock Solution | -20°C | 1 month | |
| 4,5,6,7-Tetrabromobenzotriazole (TBB) | Crystalline Solid | -20°C | ≥ 4 years[2] |
| Stock Solution (in DMSO) | -80°C | 2 years[3] | |
| Stock Solution (in DMSO) | -20°C | 1 year[3] | |
| Stock Solution (general) | -20°C or below | Recommended use within 1 month.[4] | |
| Aqueous Solution | Not Recommended | Should be made up and used on the same day.[4] |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and comparable solubility and stability data.
Solubility Determination
a) Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[5]
-
Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline, cell culture medium) in a sealed flask or vial.[5][6]
-
Equilibration: The flasks are agitated in a temperature-controlled shaker or water bath for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[7]
-
Phase Separation: The resulting suspension is filtered (e.g., through a 0.45 µm filter) or centrifuged to separate the undissolved solid from the saturated solution.[6][8]
-
Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[8] A standard curve is used for accurate quantification.[6]
b) Kinetic Solubility
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[9]
-
Stock Solution Preparation: The test compound is first dissolved in 100% DMSO to create a concentrated stock solution.[10][11]
-
Dilution: A small volume of the DMSO stock is added to an aqueous buffer (e.g., PBS) in a microtiter plate.[10][11]
-
Incubation and Detection: The plate is shaken for a short period (e.g., 1-2 hours) at a controlled temperature.[8][10] The point at which the compound precipitates is determined by measuring the turbidity of the solution using nephelometry or by analyzing the concentration of the dissolved compound after filtration or centrifugation using UV spectrophotometry or LC-MS.[8][10][12]
Stability Assessment
A stability-indicating HPLC method is commonly employed to assess the stability of a small molecule inhibitor.[13][14]
-
Method Development: An HPLC method is developed that can separate the parent compound from any potential degradation products. This typically involves a gradient reversed-phase liquid chromatography (RPLC) with UV detection.[13]
-
Sample Preparation: The inhibitor is dissolved in the test solution (e.g., buffer at a specific pH, cell culture medium) to a known concentration.
-
Incubation: The solution is stored under defined conditions (e.g., specific temperature, light exposure). Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: The aliquots are analyzed by the stability-indicating HPLC method.
-
Data Interpretation: The stability is determined by quantifying the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time.
Signaling Pathways and Experimental Workflows
Key Signaling Pathways Modulated by CK2
CK2 is a pleiotropic kinase that phosphorylates hundreds of substrates, thereby regulating numerous signaling pathways critical for cell growth, proliferation, and survival.[15] Its inhibition can have profound effects on cellular function. Key pathways influenced by CK2 include PI3K/AKT/mTOR, NF-κB, and JAK/STAT.[15]
Caption: Overview of key signaling pathways regulated by CK2.
Experimental Workflow for Solubility and Stability Assessment
A systematic workflow is critical for the comprehensive evaluation of an inhibitor's physicochemical properties.
Caption: Generalized workflow for inhibitor solubility and stability testing.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. signagen.com [signagen.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. enamine.net [enamine.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. researchgate.net [researchgate.net]
Foundational Research on [5-oxo-5,6-dihydroindolo-(1,2-a)quinazolin-7-yl]acetic Acid: A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Abstract
[5-oxo-5,6-dihydroindolo-(1,2-a)quinazolin-7-yl]acetic acid, also known as IQA, is a novel and potent small molecule inhibitor of protein kinase CK2. This technical guide provides a comprehensive overview of the foundational research on IQA, including its chemical properties, mechanism of action, and biological activities. Detailed experimental protocols for key assays are outlined, and all available quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes visualizations of the pertinent biological signaling pathways and experimental workflows to facilitate a deeper understanding of IQA's role as a selective CK2 inhibitor and its potential as a therapeutic agent, particularly in oncology.
Chemical Identity and Properties
[5-oxo-5,6-dihydroindolo-(1,2-a)quinazolin-7-yl]acetic acid is a heterocyclic compound with a complex fused ring system. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-(5-oxo-6H-indolo[1,2-a]quinazolin-7-yl)acetic acid | [1] |
| Synonyms | IQA, CGP029482, ODIQ-acetic acid | [1][2] |
| CAS Number | 391670-48-7 | [1] |
| Molecular Formula | C₁₇H₁₂N₂O₃ | [1] |
| Molecular Weight | 292.29 g/mol | [1] |
Synthesis
While a detailed, step-by-step synthesis protocol for [5-oxo-5,6-dihydroindolo-(1,2-a)quinazolin-7-yl]acetic acid is not publicly available in the reviewed literature, the general synthetic strategy involves a multi-step process. The core of this process is the formation of the indoloquinazoline framework through the cyclization of appropriate indole and quinazoline precursors. This is followed by the introduction of the acetic acid moiety at the 7th position of the quinazoline ring via functionalization techniques such as acylation or carboxylation. The final product is then purified to achieve high purity and yield.[3]
Mechanism of Action
IQA is a highly specific and potent ATP/GTP site-directed inhibitor of protein kinase CK2.[4][5][6] CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and plays a crucial role in various cellular processes, including cell growth, proliferation, and survival.[3] IQA exerts its inhibitory effect by binding to the ATP-binding pocket of CK2, thereby preventing the binding of ATP and inhibiting the kinase's activity.[3][4][5][6]
The three-dimensional structure of the complex between IQA and maize CK2α (which is over 70% identical to its human homologue) has been determined by X-ray crystallography (PDB accession code: 1om1).[4][5][6] The analysis of this structure reveals that the inhibitor lies in the same plane as the purine moiety of ATP, with its more hydrophobic side facing the hinge region of the kinase. The interaction is primarily driven by hydrophobic forces and non-polar interactions between the aromatic portion of IQA and the hydrophobic residues within the ATP-binding pocket.[4][5][6]
Biological Activity
In Vitro Kinase Inhibition
IQA has been demonstrated to be a potent and highly selective inhibitor of protein kinase CK2. The key quantitative measures of its inhibitory activity are summarized in the table below.
| Parameter | Value | Description | Reference |
| Ki | 0.17 µM | Inhibition constant against CK2. | [4][5][6] |
| IC₅₀ | 0.080 µM | Half-maximal inhibitory concentration against CK2. | [2] |
Furthermore, the selectivity of IQA has been assessed against a panel of 44 other protein kinases. At a concentration of 10 µM, in the presence of 100 µM ATP, IQA almost completely suppresses CK2 activity while being ineffective or only weakly effective against the other kinases in the panel, highlighting its high specificity.[4][5]
In Vivo and In-Cell Activity
The in vivo efficacy of IQA was evaluated in Jurkat cells, a human T-lymphocyte cell line. Treatment of these cells with IQA resulted in a dose-dependent inhibition of endogenous CK2 activity.[4][5][6]
Cytotoxic Activity
Research indicates that [5-oxo-5,6-dihydroindolo-(1,2-a)quinazolin-7-yl]acetic acid exhibits significant cytotoxic effects against various cancer cell lines, including those from breast, lung, and colon cancers.[3] Its anti-cancer potential is attributed to its ability to inhibit cell proliferation and induce apoptosis in malignant cells.[3] However, specific IC₅₀ values from these cytotoxicity studies are not available in the public literature.
Experimental Protocols
In Vitro CK2 Inhibition Assay (General Protocol)
While the specific protocol used for IQA is not detailed, a general protocol for an in vitro CK2 inhibition assay is as follows:
-
Reagents and Materials:
-
Recombinant human protein kinase CK2
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
IQA stock solution (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose paper or other method for separating phosphorylated from unphosphorylated substrate
-
Scintillation counter or luminescence plate reader
-
-
Procedure: a. Prepare a reaction mixture containing the kinase buffer, CK2 enzyme, and the peptide substrate. b. Add varying concentrations of IQA (or DMSO as a vehicle control) to the wells of a 96-well plate. c. Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP if using the radioactive method). d. Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes). e. Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper). f. Quantify the amount of phosphorylated substrate. g. Calculate the percentage of inhibition for each IQA concentration relative to the control and determine the IC₅₀ value.
In-Cell CK2 Activity Assay in Jurkat Cells (General Protocol)
The following is a generalized protocol for assessing the inhibition of endogenous CK2 in a cellular context, based on the information that IQA was tested in Jurkat cells.
-
Reagents and Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
IQA stock solution (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody specific for a known CK2 phosphorylation site on a substrate protein (e.g., phospho-HS1)
-
Total protein antibody for the substrate protein
-
Secondary antibodies for Western blotting
-
Protein assay reagent (e.g., BCA)
-
-
Procedure: a. Culture Jurkat cells to a suitable density. b. Treat the cells with increasing concentrations of IQA (and a DMSO control) for a specified duration. c. Harvest the cells and prepare cell lysates. d. Determine the protein concentration of each lysate. e. Perform Western blot analysis to detect the levels of the phosphorylated CK2 substrate and the total amount of the substrate protein. f. Quantify the band intensities to determine the dose-dependent effect of IQA on the phosphorylation of the CK2 substrate.
In Vitro Cytotoxicity Assay (MTT Assay - General Protocol)
A standard method to assess the cytotoxic effects of a compound on cancer cell lines is the MTT assay.
-
Reagents and Materials:
-
Cancer cell lines (e.g., breast, lung, colon)
-
Appropriate cell culture medium with FBS and antibiotics
-
IQA stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure: a. Seed the cancer cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of IQA (and a DMSO control). c. Incubate the cells for a specified period (e.g., 48 or 72 hours). d. Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells. e. Add the solubilization solution to dissolve the formazan crystals. f. Measure the absorbance at the appropriate wavelength using a microplate reader. g. Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
The inhibition of CK2 by IQA has significant implications for various signaling pathways that are often dysregulated in cancer. Below are diagrams illustrating the central role of CK2 in these pathways and a typical workflow for inhibitor screening.
Caption: Role of IQA in inhibiting CK2-mediated signaling in cancer.
Caption: General experimental workflow for the evaluation of IQA.
Conclusion
[5-oxo-5,6-dihydroindolo-(1,2-a)quinazolin-7-yl]acetic acid (IQA) is a well-characterized, potent, and selective inhibitor of protein kinase CK2. Its ability to inhibit CK2 in both in vitro and in-cell settings, coupled with its cytotoxic effects on various cancer cell lines, makes it a valuable tool for studying the biological roles of CK2 and a promising lead compound for the development of novel anti-cancer therapeutics. Further research is warranted to fully elucidate its therapeutic potential, including detailed studies on its synthesis, in vivo efficacy in animal models, and comprehensive safety profiling.
References
- 1. (5-Oxo-5,6-dihydroindolo(1,2-a)quinazolin-7-yl)acetic acid | C17H12N2O3 | CID 447682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biochemical and three-dimensional-structural study of the specific inhibition of protein kinase CK2 by [5-oxo-5,6-dihydroindolo-(1,2-a)quinazolin-7-yl]acetic acid (IQA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for CK2 Inhibitor CX-4945 (Silmitasertib) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase 2) is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, playing a pivotal role in cell growth, proliferation, and survival.[1][2] Its involvement in numerous oncogenic signaling pathways makes it a compelling target for cancer therapy.[3][4] CX-4945, also known as Silmitasertib, is a potent and selective, orally bioavailable ATP-competitive inhibitor of the CK2α catalytic subunit.[5][6] It has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines and is currently under clinical investigation.[7][8] These application notes provide detailed protocols for the use of CX-4945 in cell culture experiments to investigate its effects on cancer cells.
Mechanism of Action
CX-4945 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CK2α subunit.[6][9] This prevents the phosphorylation of CK2 substrates, thereby disrupting downstream signaling pathways crucial for cancer cell survival and proliferation.[6] Key pathways modulated by CK2 and consequently affected by CX-4945 include PI3K/Akt/mTOR, NF-κB, JAK/STAT, Wnt/β-catenin, and Hedgehog signaling.[1][2][10] Inhibition of these pathways ultimately leads to cell cycle arrest, induction of apoptosis, and a reduction in tumor growth.[11][12]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of CX-4945 in various cancer cell lines. This data is essential for designing experiments with appropriate dose ranges.
Table 1: IC50 and EC50 Values of CX-4945 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / EC50 (µM) | Reference |
| GL261 | Glioblastoma | XTT Assay (72h) | 16.5 ± 5.5 | [8] |
| U-87 | Glioblastoma | MTT Assay (24h) | 10 and 15 (significant reduction in p-CK2) | [11] |
| HeLa | Cervical Cancer | Western Blot (pAkt S129) | 0.7 | [13] |
| MDA-MB-231 | Breast Cancer | Western Blot (pAkt S129) | Less responsive than HeLa | [13] |
| PC-3 | Prostate Cancer | Proliferation Assay | ~5 | [14] |
| HCT-116 | Colorectal Carcinoma | Proliferation Assay | ~3.07 | [14] |
| MCF-7 | Breast Cancer | Proliferation Assay | ~7.50 | [14] |
Note: IC50 and EC50 values can vary depending on the cell line, assay method, and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Signaling Pathway
The following diagram illustrates the central role of CK2 in various oncogenic signaling pathways and the mechanism of inhibition by CX-4945.
Caption: CK2's role in oncogenic pathways and its inhibition by CX-4945.
Experimental Workflow
The diagram below outlines a general workflow for studying the effects of CX-4945 in cell culture.
Caption: General workflow for CX-4945 cell culture experiments.
Experimental Protocols
Preparation of CX-4945 Stock Solution
-
Reconstitution: Dissolve CX-4945 powder in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.[15]
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on glioblastoma cells.[11]
-
Cell Seeding: Seed cells (e.g., U-87) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of CX-4945 (e.g., 0, 2.5, 5, 10, 15, 20 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on a general procedure for apoptosis detection.[16]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of CX-4945 for the chosen duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This protocol outlines the general steps for detecting changes in protein phosphorylation and expression following CX-4945 treatment.[17][18][19]
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest overnight at 4°C. Recommended antibodies include:
-
Phospho-Akt (Ser129)
-
Total Akt
-
Phospho-CK2 substrate motif (pS/pTDXE)
-
Cleaved PARP (an apoptosis marker)
-
β-actin or GAPDH (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Troubleshooting and Considerations
-
Solubility: CX-4945 has low aqueous solubility. Ensure it is fully dissolved in DMSO before further dilution in culture medium.
-
Cell Line Variability: The sensitivity to CX-4945 can vary significantly between different cell lines.[13] Always perform a dose-response curve for your specific cell line.
-
Off-Target Effects: While considered selective, at higher concentrations CX-4945 may inhibit other kinases.[20] It is important to use the lowest effective concentration to minimize potential off-target effects.
-
Duration of Treatment: The effects of CX-4945 can be time-dependent. Consider performing a time-course experiment to determine the optimal treatment duration for your endpoint of interest.[21]
By following these detailed protocols and considering the provided data, researchers can effectively utilize CX-4945 to investigate the role of CK2 in their cellular models and explore its therapeutic potential.
References
- 1. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CK2 and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein kinase 2 (CK2): a potential regulator of immune cell development and function in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different Persistence of the Cellular Effects Promoted by Protein Kinase CK2 Inhibitors CX-4945 and TDB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Protein Kinase CK2: Evaluating CX-4945 Potential for GL261 Glioblastoma Therapy in Immunocompetent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. CK2 inhibitor 2 | Casein Kinase | TargetMol [targetmol.com]
- 15. journals.plos.org [journals.plos.org]
- 16. mdpi.com [mdpi.com]
- 17. origene.com [origene.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
- 20. alzdiscovery.org [alzdiscovery.org]
- 21. Protein kinase CK2 inhibition induces cell death via early impact on mitochondrial function* - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analysis of Akt Phosphorylation Following Treatment with the CK2 Inhibitor CX-4945
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a ubiquitously expressed and highly conserved serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. Dysregulation of CK2 activity has been implicated in the pathogenesis of numerous diseases, including cancer. One of the key downstream targets of CK2 is the serine/threonine kinase Akt (also known as Protein Kinase B or PKB), a central node in the PI3K/Akt signaling pathway.
CK2 directly phosphorylates Akt at serine 129 (S129), a modification that contributes to its full activation.[1][2] The PI3K/Akt pathway is a critical regulator of cell survival, and its aberrant activation is a hallmark of many cancers. Therefore, inhibiting CK2 presents a promising therapeutic strategy to attenuate Akt signaling and induce apoptosis in cancer cells.
CX-4945 (Silmitasertib) is a potent and selective, orally bioavailable small molecule inhibitor of CK2.[3] This document provides a detailed protocol for performing a Western blot analysis to investigate the effect of CX-4945 on the phosphorylation of Akt at its key regulatory sites: S129, Threonine 308 (T308), and Serine 473 (S473).
Signaling Pathway
The following diagram illustrates the role of CK2 in the PI3K/Akt signaling pathway and the mechanism of action for the CK2 inhibitor CX-4945.
Caption: CK2's role in the PI3K/Akt signaling pathway.
Experimental Workflow
The diagram below outlines the major steps of the Western blot protocol for analyzing p-Akt levels after treatment with a CK2 inhibitor.
Caption: Western blot workflow for p-Akt analysis.
Quantitative Data Summary
The following table summarizes the dose-dependent effect of the CK2 inhibitor CX-4945 on the phosphorylation of Akt at Serine 129 (p-Akt S129) in HeLa and MDA-MB-231 cancer cell lines after a 24-hour treatment. Data is presented as the percentage of p-Akt S129 relative to untreated control cells, as determined by densitometric analysis of Western blots.
| Cell Line | CX-4945 Concentration (µM) | Mean p-Akt (S129) (% of Control) ± SD |
| HeLa | 0 | 100 ± 0 |
| 0.5 | 55 ± 5 | |
| 1 | 20 ± 4 | |
| 2.5 | 5 ± 2 | |
| 5 | <1 | |
| 10 | <1 | |
| MDA-MB-231 | 0 | 100 ± 0 |
| 0.5 | 80 ± 7 | |
| 1 | 60 ± 6 | |
| 2.5 | 30 ± 5 | |
| 5 | 15 ± 4 | |
| 10 | 5 ± 2 |
Data is representative and compiled from a study by Fancelli et al. (2022). Actual results may vary depending on experimental conditions.
Experimental Protocols
Materials
-
Cell Lines: Human cancer cell line of interest (e.g., HeLa, MDA-MB-231, PC-3)
-
CK2 Inhibitor: CX-4945 (Silmitasertib)
-
Reagents for Cell Culture:
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
-
Reagents for Cell Lysis:
-
RIPA Lysis Buffer (see recipe below)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
-
Reagents for Protein Quantification:
-
Bicinchoninic Acid (BCA) Protein Assay Kit
-
Bovine Serum Albumin (BSA) standards
-
-
Reagents for SDS-PAGE:
-
Acrylamide/Bis-acrylamide solution
-
Tris-HCl
-
Sodium Dodecyl Sulfate (SDS)
-
Ammonium Persulfate (APS)
-
TEMED
-
4x Laemmli Sample Buffer
-
Prestained Protein Ladder
-
-
Reagents for Western Blotting:
-
Polyvinylidene difluoride (PVDF) membrane (0.45 µm)
-
Methanol
-
Transfer Buffer (see recipe below)
-
Tris-Buffered Saline with Tween 20 (TBST), pH 7.6 (see recipe below)
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in TBST
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser129)
-
Rabbit anti-phospho-Akt (Thr308)
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (pan)
-
Mouse or Rabbit anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Microscopes
-
Centrifuges (for cell culture and microcentrifuge tubes)
-
Sonicator or homogenizer
-
SDS-PAGE gel casting and electrophoresis apparatus
-
Western blot transfer apparatus
-
Orbital shaker
-
Chemiluminescence imaging system
-
Microplate reader
-
Buffer Recipes
-
RIPA Lysis Buffer (100 mL):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add protease and phosphatase inhibitors fresh before use.
-
-
Transfer Buffer (1 L):
-
25 mM Tris base
-
192 mM Glycine
-
20% (v/v) Methanol
-
Do not adjust pH.
-
-
10x TBST (1 L):
-
24.2 g Tris base
-
80 g NaCl
-
Adjust pH to 7.6 with HCl
-
Add 10 mL Tween 20
-
Bring volume to 1 L with distilled water. Dilute to 1x with distilled water for use.
-
Protocol
1. Cell Culture and Treatment
-
Culture cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C incubator with 5% CO2.
-
Seed cells in 6-well plates or 10 cm dishes and allow them to reach 70-80% confluency.
-
Prepare stock solutions of CX-4945 in DMSO.
-
Treat cells with varying concentrations of CX-4945 (e.g., 0, 0.5, 1, 2.5, 5, 10 µM) for the desired time (e.g., 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
2. Cell Lysis
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors to each well/dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Use BSA to generate a standard curve.
-
Based on the concentrations, calculate the volume of each lysate needed to obtain equal amounts of protein for each sample (typically 20-40 µg per lane).
4. SDS-PAGE
-
Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein for each sample into the wells of an SDS-polyacrylamide gel. Include a prestained protein ladder in one lane.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
5. Protein Transfer
-
Activate a PVDF membrane by incubating in methanol for 1-2 minutes, followed by a brief rinse in distilled water and then equilibration in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, PVDF membrane, filter paper, sponge) and perform the protein transfer according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).
6. Blocking
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
7. Primary Antibody Incubation
-
Dilute the primary antibodies (anti-p-Akt S129, anti-p-Akt T308, anti-p-Akt S473, anti-total Akt, and a loading control antibody) in 5% BSA in TBST according to the manufacturer's recommended dilutions.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
8. Secondary Antibody Incubation
-
Wash the membrane three times with TBST for 10 minutes each.
-
Dilute the appropriate HRP-conjugated secondary antibody in 5% BSA in TBST.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
9. Detection
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
10. Data Analysis
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the p-Akt bands to the corresponding total Akt bands and then to the loading control (β-actin or GAPDH).
-
Express the results as a percentage or fold change relative to the untreated control.
References
- 1. Targeting Protein Kinase CK2: Evaluating CX-4945 Potential for GL261 Glioblastoma Therapy in Immunocompetent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling [mdpi.com]
- 3. AKT/mTOR Down-regulation by CX-4945, a CK2 Inhibitor, Promotes Apoptosis in Chemorefractory Non-small Cell Lung Cancer Cells | Anticancer Research [ar.iiarjournals.org]
Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery efforts, particularly in oncology and immunology. The development of potent and selective kinase inhibitors requires robust and reliable in vitro assays to determine enzyme activity and inhibitor potency. While various platforms exist for conducting these assays, this document provides a detailed protocol for a universal, fluorescence-based in vitro kinase assay.
The term "IQA" is not a standardized acronym for a specific, widely recognized kinase assay technology. It can refer to Internal Quality Assurance, Image Quality Assessment, or even a specific inhibitor compound. This protocol, therefore, describes a common and adaptable fluorescence-based method that can be applied across different platforms, which may be what is intended by an "Intelligent Quantitation Assay" or a similar proprietary system. This method is designed for high-throughput screening (HTS) and lead optimization, providing quantitative data for inhibitor characterization.
Assay Principle
This protocol describes a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a biotinylated peptide substrate by a specific kinase. The phosphorylated peptide is then detected by a terbium-labeled anti-phospho-specific antibody. When the terbium-labeled antibody binds to the phosphorylated biotinylated peptide, which is in turn bound to streptavidin-conjugated XL665, FRET occurs between the terbium donor and the XL665 acceptor, generating a fluorescent signal that is proportional to the extent of substrate phosphorylation. Kinase inhibition is measured as a decrease in the TR-FRET signal.
Signaling Pathway: MAPK/ERK Cascade
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a well-characterized signaling cascade that plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in many cancers. This pathway provides a relevant example of a kinase cascade that is a major target for drug development.
Caption: The MAPK/ERK signaling pathway, a key regulator of cellular processes.
Experimental Workflow
The following diagram illustrates the major steps involved in the in vitro kinase assay protocol described below.
Dissolving and Utilizing CK2 Inhibitor 4 for Experimental Success: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution and experimental use of Protein Kinase CK2 inhibitors, with a specific focus on compounds referred to as "CK2 Inhibitor 4". Due to the existence of multiple compounds with similar nomenclature, this guide will address the distinct characteristics of each to ensure accurate and reproducible experimental outcomes.
Introduction to CK2 and its Inhibition
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a critical role in a vast array of cellular processes.[1][2][3] These include cell cycle progression, proliferation, apoptosis, and the regulation of various signaling pathways.[1][4][5] Dysregulation of CK2 activity has been implicated in numerous diseases, most notably cancer, making it a significant target for therapeutic intervention.[2][4][5][6][7][8][9] CK2 exerts its influence by phosphorylating a wide range of protein substrates, thereby modulating key signaling cascades such as PI3K/AKT/mTOR, NF-κB, and JAK/STAT.[1][4]
Overview of "this compound" Compounds
The nomenclature "this compound" can refer to several distinct chemical entities. It is crucial to identify the specific compound being used based on its CAS number and reported IC50 value. This document addresses the following compounds:
-
CK2-IN-4 (also known as compound 5)
-
This compound (also known as compound 5b)
-
Casein Kinase II Inhibitor IV
The following sections will provide specific data and protocols for each of these inhibitors.
Solubility and Stock Solution Preparation
Proper dissolution and storage of CK2 inhibitors are paramount for maintaining their stability and activity. The primary solvent for these compounds is Dimethyl Sulfoxide (DMSO).
Quantitative Solubility Data
| Compound Name | CAS Number | Molecular Weight | Solubility in DMSO | IC50 |
| CK2-IN-4 (compound 5) | 313985-59-0 | 365.36 g/mol | 12.5 mg/mL (34.21 mM)[10] or 5 mg/mL (13.69 mM)[11] | 8.6 µM[11][12] |
| This compound (compound 5b) | Not explicitly found | Not explicitly found | Not explicitly found | 3.8 µM[13] |
| Casein Kinase II Inhibitor IV | 863598-09-8 | 429.47 g/mol | ≥ 250 mg/mL (582.11 mM)[14] or 70 mg/mL (162.99 mM)[15] | 9 nM[14] |
Note: Discrepancies in reported solubility may arise from differences in compound purity, solvent grade, and experimental conditions. It is recommended to start with the lower concentration and use techniques like sonication or gentle warming to aid dissolution if necessary.[10][11][14][15]
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol provides a general guideline. Adjustments may be necessary based on the specific compound and desired final concentration.
Materials:
-
CK2 inhibitor powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass:
-
For CK2-IN-4 (compound 5) (MW: 365.36 g/mol ): To make 1 mL of a 10 mM stock, weigh out 3.65 mg of the compound.
-
For Casein Kinase II Inhibitor IV (MW: 429.47 g/mol ): To make 1 mL of a 10 mM stock, weigh out 4.30 mg of the compound.
-
-
Dissolution:
-
Add the weighed powder to a sterile vial.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or sonication can be used to facilitate dissolution, particularly for compounds with lower solubility.[10][14]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[11][12]
-
Long-term storage: Store aliquots at -80°C for up to 6 months to a year.[11][12][15]
-
Short-term storage: For immediate use, aliquots can be stored at -20°C for up to one month.[11][12]
-
Experimental Protocols
The following are general protocols for utilizing CK2 inhibitors in common experimental setups. The final concentration of the inhibitor should be determined based on the specific cell line, assay type, and the IC50 of the compound. It is crucial to include a vehicle control (e.g., DMSO at the same final concentration as the inhibitor) in all experiments. For cell-based assays, the final DMSO concentration should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[11]
Protocol 1: In Vitro Kinase Assay
This protocol is adapted from a general kinase assay procedure and can be used to determine the inhibitory activity of the compound against CK2.
Materials:
-
Recombinant human CK2α protein
-
CK2 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[16]
-
CK2 inhibitor stock solution
-
Positive control inhibitor (e.g., TBB)[16]
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the CK2 inhibitor in the kinase assay buffer.
-
In a multi-well plate, add the kinase buffer, recombinant CK2α, and the peptide substrate.
-
Add the diluted CK2 inhibitor or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[16]
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the effect of the CK2 inhibitor on cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., Caco-2)[5]
-
Complete cell culture medium
-
CK2 inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of the CK2 inhibitor (and a vehicle control).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of CK2 in cellular signaling and a typical experimental workflow for evaluating a CK2 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. Formulation and Investigation of CK2 Inhibitor-Loaded Alginate Microbeads with Different Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Developing anti-cancer inhibitors of CK2 [receptor.ai]
- 9. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. CK2-IN-4 | Casein Kinase | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. glpbio.com [glpbio.com]
- 15. Casein Kinase II Inhibitor IV | Casein Kinase | TargetMol [targetmol.com]
- 16. CK2 and GSK3β kinase inhibition assays [bio-protocol.org]
Application Notes and Protocols: Determining Optimal Treatment Duration of CK2 Inhibitors In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase CK2 (formerly Casein Kinase 2) is a highly conserved and ubiquitously expressed serine/threonine kinase that is frequently overexpressed in a wide variety of human cancers.[1][2] CK2 is considered a central regulator of cellular homeostasis, phosphorylating hundreds of substrates to influence a vast array of cellular processes, including cell proliferation, survival, and migration.[2][3][4] Its role in promoting oncogenesis is linked to its ability to modulate key signaling pathways such as PI3K/Akt/mTOR, NF-κB, and Wnt/β-catenin, thereby suppressing apoptosis and driving tumor progression.[1][3][5] This has established CK2 as a promising therapeutic target for cancer treatment.[6][7]
Silmitasertib (CX-4945) is a potent, selective, and orally bioavailable small-molecule inhibitor of CK2 that has entered clinical trials.[6][8] When designing in vitro studies using CX-4945 or other CK2 inhibitors, determining the optimal treatment duration is critical for accurately assessing their biological effects. The ideal duration depends on the specific biological question being addressed, as different cellular responses—from immediate signaling changes to eventual cell death—occur on different timescales. These application notes provide a guide to selecting appropriate treatment durations and offer detailed protocols for key in vitro assays.
Signaling Pathways Modulated by CK2
CK2 exerts its pro-survival and pro-proliferative effects by phosphorylating key components of multiple signaling cascades.[1][3] Inhibition of CK2 can therefore lead to the simultaneous downregulation of several oncogenic pathways. Understanding these pathways is crucial for selecting appropriate molecular markers to assess inhibitor efficacy over time. Short-term treatments (e.g., < 6 hours) are often sufficient to observe changes in the phosphorylation status of direct CK2 substrates, while longer treatments are required to observe downstream effects on protein expression, cell cycle progression, and apoptosis.[9][10]
Quantitative Data Summary: In Vitro Effects of CK2 Inhibitors
The effective concentration and optimal treatment duration of a CK2 inhibitor can vary significantly depending on the cell line and the endpoint being measured. The following tables summarize published data for CX-4945 and other CK2 inhibitors.
Table 1: IC50 Values for CK2 Inhibitors
| Inhibitor | Target | IC50 | Assay Type | Reference |
| CX-4945 | CK2 | 1 nM | Cell-free kinase assay | [8] |
| CX-4945 | Endogenous CK2 | 0.1 µM | In-cell (Jurkat) | [8][11] |
| CX-4945 | DYRK1A | 0.16 µM | Cell-free kinase assay | [12] |
| CX-4945 | GSK3β | 0.19 µM | Cell-free kinase assay | [12][13] |
| Bikaverin | CK2 Holoenzyme | 1.24 µM | Cell-free kinase assay | [14] |
| Compound 3 | CK2α | 13.0 µM | Cell-free kinase assay | [15] |
| Compound 7 | CK2α | 8 nM | Cell-free kinase assay | [7] |
Table 2: Treatment Durations for Various In Vitro Assays with CX-4945
| Cell Line(s) | Assay | Concentration(s) | Duration | Observed Effect | Reference |
| Prostate Cancer | Mitochondrial Membrane Potential | N/A (TBB/TBCA) | 2 hours | Rapid decrease in Δψm | [10][16] |
| CEM, U2OS | CK2 Activity | 3 µM | 24 hours | Inhibition of CK2 activity | [17] |
| 786-O | CK2 Activity | 5 µM | 12 hours | Inhibition of CK2 activity and p-AKT(S129) | [18] |
| U-87 Glioblastoma | Cell Viability, NF-κB Expression | 5, 10, 15 µM | 24 hours | Reduced viability and NF-κB expression | [19] |
| MCF7, A427, A431 | Cell Viability (MTT) | 1, 10 µM | 24 hours | Reduced cell viability | [14] |
| TFK-1, SSP-25 (CCA) | Cell Viability | 5, 10, 15 µM | 24 & 48 hours | >50% decrease in cell viability | [20] |
| TFK-1, SSP-25 (CCA) | Apoptosis (Annexin V) | 15 µM | 48 hours | Increased early and late apoptosis | [20] |
| U937, AML-1 (AML) | IKAROS Phosphorylation | 5, 10 µM | 48 hours | Dose-dependent decrease in p-IKAROS | [9] |
| 786-O, A375 | Proliferation, Apoptosis | 4 µM | 48 hours | Proliferation arrest and cell death | [18] |
| Pancreatic Ductal Adenocarcinoma | Proliferation (IC50) | Various | 72 hours | Determination of IC50 values | [21] |
| Various Cancer Lines | Proliferation (Alamar Blue) | ~100 µM | 4 days | Determination of antiproliferative activity | [8][11] |
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay
This protocol provides a general method for assessing the effect of CK2 inhibitors on cell viability and proliferation. The optimal seeding density and incubation time should be empirically determined for each cell line. Treatment durations typically range from 24 to 96 hours to observe significant antiproliferative effects.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well clear or white-walled microplates
-
CK2 inhibitor stock solution (e.g., CX-4945 in DMSO)
-
Viability reagent (e.g., Alamar Blue, MTT, or CellTiter-Glo)
-
Plate reader (fluorescence, absorbance, or luminescence)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.[20] Include wells for vehicle control and blank (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.[8][11] For suspension cells, treatment can begin on the same day as seeding.[8]
-
Treatment: Prepare serial dilutions of the CK2 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired inhibitor concentrations. For the vehicle control, add medium with the same final concentration of DMSO.
-
Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).
-
Reagent Addition: Following incubation, add the viability reagent according to the manufacturer’s protocol. For Alamar Blue, add 10-20 µL per well and incubate for an additional 1-5 hours.[8][11]
-
Measurement: Measure the signal using a plate reader at the appropriate wavelength (e.g., for Alamar Blue, excitation 530-560 nm, emission 590 nm).[11]
-
Data Analysis: Subtract the blank reading from all wells. Normalize the data to the vehicle-treated control wells to calculate the percent viability. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify apoptosis and necrosis following CK2 inhibitor treatment. A treatment duration of 48 to 72 hours is often necessary to detect a significant apoptotic population.[20]
Materials:
-
6-well plates
-
CK2 inhibitor
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the desired concentration of CK2 inhibitor (e.g., 15 µM CX-4945) or vehicle control for 48-72 hours.[20]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Antibody Incubation: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Western Blot Analysis of CK2 Pathway Inhibition
Western blotting can be used to confirm target engagement and assess downstream signaling effects. Changes in the phosphorylation of direct CK2 substrates, such as p-AKT(S129), can be detected after short treatment durations (e.g., 12-24 hours).[18] Analysis of apoptosis markers like cleaved PARP may require longer incubations (e.g., 48 hours).[20][22]
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT(S129), anti-AKT, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Sample Preparation: After treating cells for the desired duration (e.g., 24-48 hours), wash with cold PBS and lyse in RIPA buffer.[20]
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 10-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Add ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze band intensity relative to a loading control like β-actin.
Interpretation and Key Considerations
-
Time-Dependent Effects: The optimal treatment duration is highly dependent on the assay. Phosphorylation events can be detected within hours[10], while effects on cell viability and apoptosis often require 24-72 hours or longer to become apparent.[20][21]
-
Concentration vs. Duration: A higher concentration of an inhibitor may produce a faster response. However, using excessively high concentrations (e.g., >10 µM for CX-4945) can lead to off-target effects.[6] It is often more informative to perform a time-course experiment at a concentration near the cellular IC50.
-
Reversibility of Inhibition: Some studies have shown that the effects of CK2 inhibition can be reversible. For instance, cell recovery has been observed upon withdrawal of CX-4945.[17] This highlights the importance of continuous exposure during the experimental window to maintain target inhibition. Experiments washing out the inhibitor after a set time can be used to assess the persistence of its cellular effects.[17][18]
-
Cell Line Specificity: The sensitivity to CK2 inhibition varies between cell lines.[14][21] Therefore, it is essential to determine the optimal concentration and duration for each specific cell model being investigated.
By carefully selecting treatment durations based on the biological endpoint of interest and using the standardized protocols provided, researchers can generate robust and reproducible data on the in vitro efficacy of CK2 inhibitors.
References
- 1. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CK2 and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 6. Targeting CK2 in cancer: a valuable strategy or a waste of time? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Protein kinase CK2 inhibition induces cell death via early impact on mitochondrial function* - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silmitasertib | Autophagy | Casein Kinase | TargetMol [targetmol.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro and In Silico Evaluation of Bikaverin as a Potent Inhibitor of Human Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification and Biological Evaluation of CK2 Allosteric Fragments through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. experts.umn.edu [experts.umn.edu]
- 17. researchgate.net [researchgate.net]
- 18. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Casein Kinase 2 Inhibitor CX-4945 Promotes Cholangiocarcinoma Cell Death Through PLK1 | Anticancer Research [ar.iiarjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Utilizing CK2 Inhibitor CX-4945 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the casein kinase 2 (CK2) inhibitor, CX-4945 (also known as Silmitasertib), in various mouse xenograft models of cancer. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the antitumor efficacy of this compound.
Introduction
Protein kinase CK2 is a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, where it plays a critical role in promoting cell proliferation, survival, and angiogenesis.[1][2] Its inhibition has emerged as a promising therapeutic strategy in oncology.[1] CX-4945 is a potent, orally bioavailable, and highly selective ATP-competitive inhibitor of CK2.[3][4] It has demonstrated significant antitumor activity in various preclinical cancer models and is currently under investigation in clinical trials.[3][5] These notes will detail its application in mouse xenograft studies, a cornerstone of preclinical cancer research.
Data Presentation: In Vivo Efficacy of CX-4945
The antitumor activity of CX-4945 has been evaluated in a range of subcutaneous xenograft models. The following tables summarize the quantitative data on tumor growth inhibition (TGI) across different cancer types and dosing regimens.
Table 1: CX-4945 Monotherapy in Various Xenograft Models
| Cancer Type | Cell Line | Mouse Model | Dosage (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Reference(s) |
| Breast Cancer | BT-474 | Immunocompromised (CrTac:Ncr-Foxn1nu) | 25 | Twice Daily (p.o.) | 88 | [6] |
| Breast Cancer | BT-474 | Immunocompromised (CrTac:Ncr-Foxn1nu) | 75 | Twice Daily (p.o.) | 97 | [6] |
| Pancreatic Cancer | BxPC-3 | Immunocompromised (CrTac:Ncr-Foxn1nu) | 75 | Twice Daily (p.o.) | 93 | [6] |
| Prostate Cancer | PC3 | - | 25 | - | 19 | [6] |
| Prostate Cancer | PC3 | - | 50 | - | 40 | [6] |
| Prostate Cancer | PC3 | - | 75 | - | 86 | [6] |
| Glioblastoma | U-87 | - | 50 | - | - | [7] |
| Glioblastoma | U-87 | - | 100 | - | - | [7] |
Table 2: CX-4945 in Combination Therapy Xenograft Models
| Cancer Type | Combination Agent(s) | Xenograft Model | CX-4945 Dosing | Outcome | Reference(s) |
| Hematological Malignancies | Fludarabine | Chronic Lymphocytic Leukemia (CLL) | - | Synergistic antitumor effects, delayed tumor growth | [3] |
| Acute Myeloid Leukemia (AML) | Daunorubicin | - | - | Increased chemotherapeutic activity of daunorubicin | [3] |
| Acute Lymphoblastic Leukemia (ALL) | Decitabine | SEM B-ALL cells | - | Markedly reduced proliferation and dissemination | [8] |
| Acute Myeloid Leukemia (AML) | - | Patient-Derived Xenograft (PDX) | 100 mg/kg, twice daily for 21 days | Significantly less leukemia burden and prolonged survival | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of CX-4945 in a mouse xenograft model.
Xenograft Model Establishment
Objective: To establish subcutaneous tumors in immunocompromised mice.
Materials:
-
Cancer cell line of interest (e.g., U-87 for glioblastoma)[7]
-
Appropriate cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
Immunocompromised mice (e.g., NOD.Cg-Prkdcscid Il2rg-/-/SzJ (NSG) or CrTac:Ncr-Foxn1nu)[7]
-
Syringes and needles (e.g., 27-gauge)
Protocol:
-
Culture the selected cancer cells to 70-80% confluency.
-
Harvest the cells using standard trypsinization methods and wash with PBS.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (typically a 1:1 ratio) at the desired concentration. For example, for U-87 GBM cells, a suspension of 3 x 10^6 cells in 0.2 mL can be used.[7]
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Monitor the mice regularly for tumor formation. Tumors typically become palpable within 1-2 weeks.
Preparation and Administration of CX-4945
Objective: To prepare and administer CX-4945 to tumor-bearing mice.
Materials:
-
CX-4945 (Silmitasertib) powder
-
Vehicle for oral administration (e.g., saline solution)[7]
-
Oral gavage needles
-
Syringes
Protocol:
-
Prepare the CX-4945 formulation by suspending the powder in the chosen vehicle at the desired concentration. Sonication may be required to achieve a uniform suspension.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Administer CX-4945 orally via gavage. A common dosing schedule is twice daily.[6] For example, in an AML PDX model, mice received 100 mg/kg of CX-4945 orally twice daily for 21 days.[9]
-
The control group should receive an equivalent volume of the vehicle alone.
Tumor Growth Monitoring and Efficacy Evaluation
Objective: To measure tumor growth and assess the efficacy of CX-4945 treatment.
Materials:
-
Digital calipers
-
Scale for mouse body weight
Protocol:
-
Measure the tumor dimensions (length and width) using digital calipers at regular intervals (e.g., 2-3 times per week).
-
Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Monitor the body weight of the mice as an indicator of general health and treatment-related toxicity.
-
At the end of the study, euthanize the mice according to IACUC guidelines.
-
Excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Calculate the Tumor Growth Inhibition (TGI) using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway targeted by CX-4945 and a typical experimental workflow for a mouse xenograft study.
Caption: CX-4945 inhibits CK2, leading to downstream effects on the PI3K/Akt/mTOR and IKAROS signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacokinetic characterization of CK2 inhibitor CX-4945 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2.13. Immunohistochemical Analysis in Tumor Xenografts [bio-protocol.org]
- 4. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 8. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma [mdpi.com]
- 9. pubcompare.ai [pubcompare.ai]
Application of Image Quality Assessment in High-Throughput Screening: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Automated microscopy platforms, while powerful, can introduce a variety of image artifacts, including poor focus, uneven illumination, saturation, and debris.[2][3] Manual inspection of every image in a large-scale screen is impractical.[1] Therefore, automated IQA pipelines are crucial for objective and efficient quality control.[4] The integration of machine learning algorithms has further enhanced the capabilities of IQA, allowing for the training of classifiers to recognize complex and subtle image defects.[2]
This guide will cover:
-
An overview of common image artifacts and the IQA metrics used to detect them.
-
A detailed, step-by-step protocol for implementing an automated IQA workflow using open-source software.
-
A specific case study on the application of IQA in a high-throughput screen for modulators of the mTOR signaling pathway.
-
Visualization of workflows and logical relationships using the DOT language to provide clear, graphical representations of the processes.
Data Presentation: Quantitative Image Quality Assessment Metrics
Effective IQA relies on a variety of quantitative metrics that can assess different aspects of image quality. The choice of metrics often depends on the specific assay, cell type, and potential artifacts. Below is a table summarizing common IQA metrics and their applications in HTS.
| Image Quality Metric | Artifact Detected | Description | Typical Application in HTS |
| Focus/Blur Metrics | |||
| Power Spectrum Slope | Blurriness | Calculates the slope of the image's power spectrum. In-focus images tend to have a shallower slope due to more high-frequency content. | Widely used for identifying out-of-focus images in automated microscopy.[1] |
| Variance of Laplacian | Blurriness, Lack of Contrast | Computes the variance of the Laplacian of the image, which highlights edges and textures. Higher variance indicates a sharper image. | A classic and effective method for focus assessment in a variety of cell-based assays. |
| Correlation | Blurriness | Measures the correlation between neighboring pixels. Sharper images exhibit higher correlation. | Useful for detecting subtle changes in focus across a plate. |
| Intensity and Saturation Metrics | |||
| Percent Max Intensity | Saturation | Calculates the percentage of pixels at the maximum possible intensity value. | Essential for detecting over-exposure, which can lead to inaccurate intensity measurements.[2] |
| Mean Pixel Intensity | Uneven Illumination, Staining Issues | Measures the average pixel intensity across the image. | Can help identify wells with staining artifacts or significant illumination problems. |
| Standard Deviation of Intensity | Low Contrast | Measures the spread of pixel intensities. Low standard deviation can indicate a low-contrast image. | Useful for flagging images where cellular features are difficult to discern. |
| Spatial and Object-Based Metrics | |||
| Z'-factor | Assay Quality | A statistical measure of the separation between positive and negative controls. While not a direct image metric, it reflects the overall quality of the data derived from images. | A standard for validating the quality of an entire HTS assay plate. |
| Object Count | Debris, Cell Clumping, Toxicity | The number of identified primary objects (e.g., nuclei). Atypical counts can indicate artifacts or cytotoxic effects. | A simple yet powerful metric for identifying wells with debris, cell death, or aggregation. |
Experimental Protocols
Protocol 1: General Automated Image Quality Assessment Workflow using CellProfiler
This protocol describes a general workflow for implementing an automated IQA pipeline using CellProfiler, a free, open-source software for image analysis.[3][5] This pipeline can be adapted for various HTS assays.
1. Image Loading and Metadata Extraction:
- Use the Images module to define the location of the image files.
- Use the Metadata module to extract information from the file names or a separate file, such as plate, well, and treatment information. This is crucial for downstream analysis.
- Use the NamesAndTypes module to assign names to the different channels (e.g., DAPI for nuclei, Cy5 for a specific protein).
2. Image Preprocessing (Optional but Recommended):
- Use the CorrectIlluminationCalculate module on a set of images (e.g., from a whole plate) to calculate an illumination correction function for each channel. This corrects for uneven lighting from the microscope.[6]
- Use the CorrectIlluminationApply module to apply the calculated function to each image.
3. Image Quality Assessment:
- Add the MeasureImageQuality module to the pipeline.[3]
- Within this module, select the desired IQA metrics to calculate. For a robust QC pipeline, it is recommended to include metrics for focus (e.g., Power Log-Log Slope), saturation (e.g., PercentMaximal), and intensity (e.g., MeanIntensity, StdIntensity).
- This module will generate a set of quality scores for each image.
4. Filtering of Low-Quality Images:
- Add the FlagImage module after MeasureImageQuality .[3]
- Set rules within the FlagImage module to flag images based on the calculated quality metrics. For example, you can set a threshold for the focus score to flag blurry images or for the saturation percentage to flag overexposed images.
- Alternatively, use the FilterObjects module to remove images based on these quality metrics.
5. Data Export:
- Use the ExportToSpreadsheet module to save the image quality measurements and flags for all images. This allows for further analysis and visualization of the QC data.
6. (Optional) Machine Learning-based QC with CellProfiler Analyst:
- Export the image quality features to a database using the ExportToDatabase module.
- Use CellProfiler Analyst to manually score a subset of images as "Good" or "Bad".
- Train a classifier (e.g., a decision tree or random forest) using the image quality features to predict the quality of all images in the dataset.[2] This can capture more complex and subtle artifacts than simple thresholding.
Logical Workflow for General IQA
Caption: A generalized workflow for automated Image Quality Assessment in HTS.
Protocol 2: Case Study - IQA in a High-Throughput Screen for mTOR Signaling Pathway Modulators
The mTOR (mechanistic target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in numerous diseases, including cancer.[7][8] High-throughput screens are often employed to identify small molecule inhibitors of the mTORC1 complex.[7] A common method involves measuring the phosphorylation of downstream targets of mTORC1, such as ribosomal protein S6 (rpS6).[7]
This protocol outlines an image-based HTS assay to screen for mTORC1 inhibitors, integrating a robust IQA workflow.
1. Cell Culture and Treatment:
- Seed a suitable cell line (e.g., HeLa or HEK293) in 384-well microplates.
- After cell attachment, treat the cells with a library of small molecule compounds at various concentrations. Include positive controls (e.g., known mTOR inhibitors like rapamycin) and negative controls (e.g., DMSO vehicle).[7]
2. Immunofluorescence Staining:
- Fix, permeabilize, and block the cells.
- Incubate with a primary antibody against phospho-rpS6 (p-rpS6).
- Incubate with a fluorescently labeled secondary antibody.
- Counterstain nuclei with a DNA dye such as DAPI.
3. Automated Image Acquisition:
- Acquire images using a high-content imaging system.
- Capture at least two channels: one for the DAPI-stained nuclei and one for the fluorescently labeled p-rpS6.
4. Integrated IQA and Image Analysis Pipeline (CellProfiler):
- Modules 1-3 (Input and Preprocessing): As described in Protocol 1 (Images, Metadata, NamesAndTypes, CorrectIllumination).
- Module 4: IdentifyPrimaryObjects: Identify the nuclei in the DAPI channel.
- Module 5: MeasureImageQuality: Calculate IQA metrics for both the DAPI and the p-rpS6 channels. Key metrics include:
- Focus: Power Log-Log Slope on the DAPI channel.
- Saturation: PercentMaximal for both channels.
- Intensity: Mean and Std of Intensity for the p-rpS6 channel to detect staining abnormalities.
- Module 6: FlagImage:
- Flag images with a DAPI focus score below a predetermined threshold.
- Flag images with a saturation percentage above 1% in either channel.
- Flag images with a mean p-rpS6 intensity in negative control wells that falls outside of 2 standard deviations of the plate mean for negative controls.
- Module 7: IdentifySecondaryObjects: Identify the cell boundaries using the nuclei as seeds.
- Module 8: MeasureObjectIntensity: Measure the intensity of p-rpS6 staining within the cytoplasm of each cell.
- Module 9: ExportToSpreadsheet: Export the per-cell intensity data and the image-level QC flags.
5. Data Analysis and Hit Identification:
- In your data analysis software (e.g., R, Python, or specialized HTS analysis software), first filter out all data from wells corresponding to flagged images.
- Normalize the p-rpS6 intensity data to the plate controls.
- Identify "hits" as compounds that significantly reduce p-rpS6 intensity compared to the negative controls.
mTOR Signaling Pathway HTS Workflow with IQA
Caption: Workflow for an mTOR signaling HTS campaign incorporating IQA.
Conclusion
References
- 1. Workflow and metrics for image quality control in large-scale high-content screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quality Control for High-Throughput Imaging Experiments Using Machine Learning in Cellprofiler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved structure, function and compatibility for CellProfiler: modular high-throughput image analysis software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Automatic Quality Control Pipeline for High-Throughput Screening Hit Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CellProfiler: image analysis software for identifying and quantifying cell phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PI 3-Kinase and mTOR Signaling Pathways Are Important Modulators of Epithelial Tubule Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following IQA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The induction of apoptosis, or programmed cell death, is a primary goal for many anti-cancer therapies. Evaluating the efficacy of a novel investigational quality agent (IQA) requires robust and quantitative methods to assess its apoptotic-inducing potential. Flow cytometry is a powerful technique that allows for the rapid, multi-parametric analysis of individual cells within a heterogeneous population.[1][2] This document provides detailed protocols for analyzing apoptosis in cells treated with a generic IQA using two common flow cytometry-based assays: Annexin V/Propidium Iodide (PI) staining and Caspase-3/7 activity analysis.
Apoptosis is a highly regulated process involving two main signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[3][4] Both pathways converge on the activation of a family of cysteine proteases known as caspases.[3][5] Initiator caspases (e.g., caspase-8, caspase-9) activate executioner caspases (e.g., caspase-3, caspase-7), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][6]
This guide will detail the principles of these assays, provide step-by-step experimental protocols, and illustrate how to present the resulting data.
Key Apoptosis Detection Methods via Flow Cytometry
-
Annexin V & Propidium Iodide (PI) Staining: This is a widely used method to identify and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
-
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify these early apoptotic cells.[7] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[7] It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus.[7]
-
Cell Populations:
-
Viable Cells: Annexin V- / PI-
-
Early Apoptotic Cells: Annexin V+ / PI-
-
Late Apoptotic/Necrotic Cells: Annexin V+ / PI+
-
-
-
Caspase-3/7 Activity Assay: This assay detects the activation of executioner caspases-3 and -7, which are key mediators of apoptosis.[9]
-
Principle: This method utilizes a cell-permeable, non-toxic substrate containing the DEVD (Asp-Glu-Val-Asp) peptide sequence, which is the recognition site for caspase-3 and -7.[9][10] The substrate is conjugated to a fluorescent reporter molecule. When activated caspase-3/7 cleaves the DEVD sequence, the fluorophore is released and becomes fluorescent upon binding to DNA, providing a direct measure of enzyme activity within the cell.[10]
-
General Apoptotic Signaling Pathways
Apoptosis is executed through interconnected intrinsic and extrinsic pathways that culminate in the activation of executioner caspases.
Caption: Intrinsic and extrinsic pathways leading to apoptosis.
Experimental Workflow for IQA Treatment Analysis
The overall process for assessing the apoptotic effect of an IQA involves several key stages, from initial cell treatment to final data interpretation.
Caption: General workflow for apoptosis analysis by flow cytometry.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining
This protocol provides a method for quantifying apoptosis by identifying the externalization of phosphatidylserine.
Materials:
-
Cells treated with IQA and appropriate controls (vehicle, positive control).
-
Phosphate-Buffered Saline (PBS), cold.
-
10X Annexin V Binding Buffer (e.g., 0.1 M Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl₂).
-
FITC-conjugated Annexin V.
-
Propidium Iodide (PI) Staining Solution (e.g., 1 mg/mL stock).
-
Flow cytometry tubes.
-
Centrifuge.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Seed cells at a density of 1 x 10⁶ cells/mL and treat with various concentrations of IQA for the desired time period. Include a vehicle-only negative control and a positive control for apoptosis (e.g., staurosporine).[1]
-
Harvesting:
-
For suspension cells, gently transfer the cell suspension to a centrifuge tube.
-
For adherent cells, collect the culture medium (containing floating/dead cells) into a centrifuge tube. Gently wash the adherent cells with PBS and detach them using trypsin. Combine the detached cells with the collected medium.[11]
-
-
Washing: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.[11]
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.[12]
-
Add 5 µL of FITC-Annexin V to the cell suspension.[12]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 5 µL of PI Staining Solution.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Acquisition: Analyze the samples on a flow cytometer immediately. For FITC, use a 488 nm excitation laser and detect emission at ~530 nm. For PI, use a 488 nm laser and detect emission at ~617 nm.
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of key executioner caspases.
Materials:
-
Cells treated with IQA and appropriate controls.
-
Cell-permeable Caspase-3/7 reagent (e.g., containing a DEVD peptide sequence linked to a fluorescent DNA dye).
-
Culture medium or appropriate assay buffer.
-
Flow cytometry tubes.
-
Centrifuge.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Seed and treat cells with IQA as described in Protocol 1. The optimal cell density is typically between 5 x 10⁵ to 1 x 10⁶ cells/mL.[10]
-
Reagent Addition: Add the Caspase-3/7 reagent directly to the cell culture samples at the concentration recommended by the manufacturer (e.g., adding 1 µL of 500X reagent to 0.5 mL of cell solution).[10]
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for the recommended time (typically 30-60 minutes), protected from light.[10][13] No washing steps are required.
-
Harvesting (Optional but Recommended): For better data quality, harvest the cells by centrifuging at 500 x g for 5 minutes and resuspend them in 0.5 mL of fresh medium or assay buffer.[10] This helps to reduce background fluorescence.
-
Acquisition: Analyze the samples on a flow cytometer. For a green fluorescent reporter, use a 488 nm excitation laser and detect emission using a FITC channel (~530/30 nm filter).[10]
Data Presentation
Quantitative data from flow cytometry experiments should be summarized in a clear and concise format. The tables below provide examples of how to present results from the analysis of IQA treatment.
Table 1: Apoptotic Cell Populations after 24h IQA Treatment (Annexin V/PI Assay)
| IQA Conc. (µM) | % Viable (AnnV-/PI-) | % Early Apoptotic (AnnV+/PI-) | % Late Apoptotic/Necrotic (AnnV+/PI+) | Total Apoptotic (%) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 | 4.8 ± 0.9 |
| 1 | 85.6 ± 3.5 | 9.8 ± 1.2 | 4.6 ± 0.8 | 14.4 ± 2.0 |
| 5 | 60.1 ± 4.2 | 25.4 ± 2.8 | 14.5 ± 1.9 | 39.9 ± 4.7 |
| 10 | 35.7 ± 3.8 | 40.2 ± 3.1 | 24.1 ± 2.5 | 64.3 ± 5.6 |
| Positive Ctrl | 10.5 ± 1.9 | 55.8 ± 4.5 | 33.7 ± 3.3 | 89.5 ± 7.8 |
Data are presented as Mean ± SD from three independent experiments.
Table 2: Caspase-3/7 Activity after 12h IQA Treatment
| IQA Conc. (µM) | % Caspase-3/7 Positive Cells | Mean Fluorescence Intensity (MFI) |
| 0 (Vehicle) | 3.1 ± 0.6 | 150 ± 25 |
| 1 | 12.5 ± 1.8 | 450 ± 55 |
| 5 | 45.8 ± 3.9 | 1280 ± 110 |
| 10 | 78.2 ± 5.1 | 2550 ± 230 |
| Positive Ctrl | 92.4 ± 2.7 | 3100 ± 280 |
Data are presented as Mean ± SD from three independent experiments.
Conclusion
Flow cytometry provides a robust platform for the quantitative analysis of apoptosis induced by investigational compounds like IQA. The Annexin V/PI assay is invaluable for distinguishing different stages of cell death, while the Caspase-3/7 activity assay confirms the engagement of the core apoptotic machinery. By employing these detailed protocols and presenting the data systematically, researchers can effectively characterize the pro-apoptotic efficacy of novel therapeutic agents in drug development.
References
- 1. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. mayo.edu [mayo.edu]
- 5. Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 9. stemcell.com [stemcell.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Application Notes and Protocols for Assessing Protein Kinase CK2 Activity Following Inhibitor Treatment
Introduction
Protein Kinase CK2 is a highly conserved, constitutively active serine/threonine kinase that plays a crucial role in a vast array of cellular processes, including cell cycle progression, transcription, and signal transduction.[1][2] It phosphorylates hundreds of substrates, making it a central node in cellular signaling networks.[3][4] Dysregulation of CK2 activity is implicated in numerous human diseases, particularly cancer, where it often promotes cell survival and proliferation.[2][3] Consequently, CK2 has emerged as a significant therapeutic target, leading to the development of numerous small molecule inhibitors.[3]
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to accurately assess the efficacy of CK2 inhibitors by measuring the kinase's activity both directly and within a cellular context. The following sections detail key signaling pathways influenced by CK2, protocols for various assessment methods, and structured data for common inhibitors and substrates.
Key Signaling Pathways Regulated by CK2
CK2 exerts its influence by phosphorylating key components in multiple critical signaling pathways. Understanding these pathways is essential for designing experiments to measure the downstream effects of CK2 inhibition. CK2 is known to regulate pathways such as PI3K/AKT/mTOR, NF-κB, and Wnt/β-catenin, which are fundamental to cell survival, inflammation, and development.[1][2][4]
Methods for Assessing CK2 Activity
The efficacy of a CK2 inhibitor can be evaluated using a variety of methods, ranging from direct enzymatic assays to more complex cell-based and global phosphoproteomic approaches.
In Vitro Kinase Assays
These assays directly measure the phosphotransferase activity of purified CK2 enzyme on a specific substrate in the presence of an inhibitor. They are ideal for determining direct inhibitory potential and calculating parameters like IC50 values. The most common format is the radiometric assay using [γ-32P]ATP.[5]
Cell-Based Assays
Cell-based assays measure the effect of an inhibitor on CK2 activity within a living cell. This is typically achieved by monitoring the phosphorylation status of known downstream CK2 substrates via Western Blotting. This approach validates that the inhibitor is cell-permeable and effective in a physiological context.[6][7]
Mass Spectrometry-Based Phosphoproteomics
This powerful, unbiased approach allows for the global and quantitative analysis of phosphorylation events affected by CK2 inhibition. It can confirm effects on known substrates and identify novel downstream targets, providing a comprehensive view of the inhibitor's impact on cellular signaling.[8][9]
Data Presentation
Table 1: Common CK2 Inhibitors and Reported IC50 Values
This table summarizes the inhibitory potency of frequently used CK2 inhibitors. IC50 values can vary based on the assay type and cell line used.
| Inhibitor | Type | In Vitro IC50 (CK2α) | Cell-Based IC50 (HeLa) | Reference(s) |
| CX-4945 (Silmitaseratib) | ATP-Competitive | ~1 nM | p-Akt S129: 0.7 µM | [6] |
| SGC-CK2-1 | ATP-Competitive | 4.2 nM | NanoBRET: 36 nM | [10] |
| SGC-CK2-2 | ATP-Competitive | 920 nM (NanoBRET) | p-Akt S129: 2.2 µM | [6] |
| TBB (Tetrabromobenzotriazole) | ATP-Competitive | ~0.5 µM | Varies | [11] |
| Quinalizarin | ATP-Competitive | Ki = 0.052 µM | Effective at 40 µM | [12][13] |
| CK2 Inhibitor 2 | ATP-Competitive | 0.66 nM | HCT-116: 3.07 µM | [14] |
Table 2: Key Cellular Substrates for Monitoring CK2 Activity
This table lists validated CK2 substrates and their specific phosphorylation sites that are commonly used as readouts for cellular CK2 activity.
| Substrate | Phosphorylation Site | Function | Recommended Antibody | Reference(s) |
| Akt1 | Serine 129 (S129) | Pro-survival signaling | Anti-phospho-Akt (S129) | [4][6] |
| Cdc37 | Serine 13 (S13) | Chaperone activity for kinases | Anti-phospho-Cdc37 (S13) | [6][7] |
| p65 (RelA) | Serine 529 (S529) | NF-κB activation | Anti-phospho-p65 (S529) | [15] |
| Pan-CK2 Motif | pS/pTDXE | General CK2 substrate phosphorylation | Anti-pS/pTDXE Motif Antibody | [6][8] |
Table 3: Assay Quality Control Parameters
For high-throughput screening, the Z'-factor is a statistical parameter used to evaluate the quality and reliability of an assay.[16]
| Parameter | Formula | Interpretation | Reference(s) |
| Z'-Factor | 1 - (3σ_p + 3σ_n) / |μ_p - μ_n| | > 0.5: Excellent assay 0 to 0.5: Acceptable < 0: Unsuitable | [16][17][18] |
| (σ = standard deviation, μ = mean, p = positive control, n = negative control) |
Experimental Protocols
Protocol 1: In Vitro Radiometric CK2 Kinase Assay
This protocol is adapted for measuring the activity of purified CK2 using a radioactive phosphate donor.[5][19]
Materials:
-
Purified recombinant human CK2 (holoenzyme or catalytic subunit)
-
CK2 Substrate: Specific peptide (e.g., RRRADDSDDDDD) or a general substrate like dephosphorylated α-casein.
-
Assay Dilution Buffer (ADB): 20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT.
-
Magnesium/ATP Cocktail: 75 mM MgCl₂ and 500 µM ATP in ADB.
-
[γ-32P]ATP (10 µCi/µL)
-
CK2 Inhibitor stock solution (e.g., in DMSO)
-
P81 phosphocellulose squares
-
75 mM Phosphoric Acid
-
Scintillation fluid and counter
Procedure:
-
Prepare Reagents: Thaw all components and keep them on ice. Prepare serial dilutions of the CK2 inhibitor in ADB. The final DMSO concentration should not exceed 1%.
-
Prepare Radiolabeled ATP: Dilute [γ-32P]ATP into the Magnesium/ATP Cocktail. (e.g., 10 µl of [γ-32P]ATP into 90 µl of cocktail).
-
Set up Reactions: In a microcentrifuge tube on ice, combine the following in order:
-
10 µL Assay Dilution Buffer (ADB)
-
10 µL CK2 Substrate (to a final concentration of ~200 µM for peptide or 0.1 mg/mL for casein)
-
10 µL of diluted inhibitor or vehicle (DMSO)
-
10 µL of diluted purified CK2 enzyme (e.g., 10-50 ng)
-
-
Initiate Kinase Reaction: Add 10 µL of the radiolabeled Magnesium/ATP mixture to each tube to start the reaction.
-
Incubation: Vortex gently and incubate the reaction tubes at 30°C for 10-20 minutes. The reaction should be within the linear range.
-
Stop Reaction: Stop the reaction by spotting 25 µL of the reaction mixture onto a labeled P81 phosphocellulose square.
-
Washing: Immediately place the P81 squares into a beaker containing 75 mM phosphoric acid. Wash three times for 5 minutes each with fresh phosphoric acid, stirring gently. Perform a final wash with acetone to dry the squares.
-
Quantification: Place each dried P81 square into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the percentage of remaining CK2 activity for each inhibitor concentration relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for Cellular CK2 Activity
This protocol describes how to measure the phosphorylation of a CK2 substrate, such as Akt at Ser129, in inhibitor-treated cells.[6]
Materials:
-
Cell line of interest (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium
-
CK2 inhibitor and vehicle (DMSO)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membrane
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibodies: Rabbit anti-phospho-Akt (Ser129), Mouse anti-total Akt, Rabbit anti-GAPDH (loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) detection reagents.
Procedure:
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the CK2 inhibitor or vehicle (DMSO) for the desired time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold Lysis Buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples with Lysis Buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt S129, diluted in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times for 10 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Add ECL detection reagents and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with antibodies for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-protein signal to the total protein signal and/or the loading control.
Protocol 3: Phosphoproteomic Sample Preparation
This protocol provides a general workflow for preparing samples for a quantitative mass spectrometry-based analysis of CK2 inhibitor effects.[8][20]
Materials:
-
SILAC labeling medium and reagents (for quantitative analysis)
-
CK2 inhibitor and vehicle (DMSO)
-
Lysis/Denaturation Buffer: 8 M urea in 50 mM Tris-HCl, pH 8.5, with phosphatase inhibitors.
-
DTT (Dithiothreitol) and IAA (Iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Phosphopeptide Enrichment materials (e.g., TiO₂ beads)
-
C18 StageTips for desalting
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling: For quantitative analysis, culture cells for several passages in "heavy" (¹³C₆,¹⁵N₂-Lysine; ¹³C₆,¹⁵N₄-Arginine) and "light" (normal isotopes) SILAC media.
-
Inhibitor Treatment: Treat the "heavy" labeled cells with the CK2 inhibitor and the "light" labeled cells with vehicle (DMSO) for the determined time.
-
Cell Harvest and Lysis: Harvest and wash the cells with PBS. Combine the heavy and light cell pellets 1:1. Lyse the combined pellet in Lysis/Denaturation Buffer and sonicate to shear DNA.
-
Reduction and Alkylation: Reduce cysteine bonds by adding DTT to a final concentration of 5 mM and incubating for 30 minutes at room temperature. Alkylate with IAA at a final concentration of 15 mM for 30 minutes in the dark.
-
Protein Digestion: Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl. Add trypsin at a 1:50 (enzyme:protein) ratio and digest overnight at 37°C.
-
Peptide Desalting: Acidify the peptide mixture with trifluoroacetic acid (TFA) and desalt using C18 solid-phase extraction.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the total peptide mixture using Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) according to the manufacturer's protocol.
-
Final Desalting: Desalt the enriched phosphopeptides using C18 StageTips.
-
LC-MS/MS Analysis: Analyze the phosphopeptide fraction using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw data using software like MaxQuant. Identify and quantify phosphopeptides. Filter for sites that show significant down-regulation in the inhibitor-treated ("heavy") sample compared to the control ("light") sample. Perform bioinformatics analysis to identify consensus motifs and affected pathways.
References
- 1. Protein kinase CK2 in health and disease: CK2 and its role in Wnt and NF-kappaB signaling: linking development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Protein Kinase CK2 Substrate Recognition and the Dynamic Response of Substrate Phosphorylation to Kinase Modulation [mdpi.com]
- 8. Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of the phosphoproteome of CK2α(–/–)/Δα′ C2C12 myoblasts compared to the wild-type cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. CK2 inhibitor 2 | Casein Kinase | TargetMol [targetmol.com]
- 15. mdpi.com [mdpi.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. thermofisher.com [thermofisher.com]
- 19. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phosphoproteomics Identifies CK2 as a Negative Regulator of Beige Adipocyte Thermogenesis and Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CK2 Inhibitor 4 (CX-4945/Silmitasertib) in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction and Background
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, including hematological malignancies and solid tumors.[1][2] Its elevated activity is associated with the promotion of cell proliferation, survival, and the suppression of apoptosis, contributing to tumorigenesis and resistance to conventional therapies.[3] CK2 exerts its influence by phosphorylating a vast array of substrates, thereby modulating numerous oncogenic signaling pathways.[4]
CX-4945, also known as Silmitasertib, is a first-in-class, orally bioavailable, and highly selective ATP-competitive inhibitor of the CK2α and CK2α' catalytic subunits.[1][5] It has demonstrated potent anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines and has shown anti-tumor efficacy in preclinical xenograft models.[6] Currently, CX-4945 is under investigation in clinical trials for various cancers, both as a monotherapy and in combination with standard-of-care chemotherapeutics.[1][7] These application notes provide a comprehensive overview of the experimental design for evaluating CX-4945 in a cancer research setting.
Mechanism of Action
CX-4945 functions by binding to the ATP-binding pocket of the CK2α subunit, preventing the phosphorylation of its downstream substrates.[1] This inhibition disrupts several key signaling pathways that are crucial for cancer cell survival and proliferation. The primary pathways affected by CX-4945 include:
-
PI3K/Akt/mTOR Pathway: CK2 is known to phosphorylate and activate Akt, a central node in this pro-survival pathway. By inhibiting CK2, CX-4945 leads to decreased Akt phosphorylation, subsequently downregulating mTOR signaling and promoting apoptosis.[4][6][8]
-
NF-κB Signaling: The NF-κB pathway is a critical regulator of inflammation and cell survival. CK2 can promote NF-κB activity, and inhibition by CX-4945 can suppress this pathway, leading to decreased proliferation and enhanced apoptosis.[4]
-
JAK/STAT Signaling: Aberrant JAK/STAT signaling is common in many cancers. CK2 can modulate this pathway, and CX-4945 has been shown to inhibit STAT3 phosphorylation, a key downstream effector.[9]
-
Wnt/β-catenin Pathway: The Wnt/β-catenin pathway is integral to development and is often dysregulated in cancer. CK2 can phosphorylate β-catenin, promoting its stability and transcriptional activity. CX-4945 can interfere with this process.
Data Presentation
Table 1: In Vitro Efficacy of CX-4945 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / EC50 (µM) | Reference |
| Jurkat | T-cell Leukemia | CK2 activity | 0.1 | [6] |
| BT-474 | Breast Cancer | Proliferation | - | [6] |
| BxPC-3 | Pancreatic Cancer | Proliferation | - | [6] |
| HUVEC | Endothelial Cells | Proliferation | 5.5 | [6] |
| HUVEC | Endothelial Cells | Migration | 2 | [6] |
| HUVEC | Endothelial Cells | Tube Formation | 4 | [6] |
| HeLa | Cervical Cancer | p-S129 Akt | 0.7 | |
| MDA-MB-231 | Breast Cancer | p-S129 Akt | 0.9 | |
| HeLa | Cervical Cancer | p-S13 CDC-37 | 3.0 | |
| MDA-MB-231 | Breast Cancer | p-S13 CDC-37 | 4.4 | |
| U-87 | Glioblastoma | Cell Viability | ~5-15 | |
| U-138 | Glioblastoma | Cell Viability | ~5-15 | |
| A-172 | Glioblastoma | Cell Viability | ~5-15 | |
| HuCCT-1 | Cholangiocarcinoma | Cell Survival | ~20 | |
| Detroit-562 | HNSCC | Viability | - | |
| Fadu | HNSCC | Viability | - | |
| UM-SCC-6 | HNSCC | Viability | - | |
| UM-SCC-47 | HNSCC | Viability | - | |
| 93-Vu-147T | HNSCC | Viability | - |
Table 2: In Vivo Efficacy of CX-4945 in Xenograft Models
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Notes | Reference |
| BT-474 (Breast) | 25 mg/kg, p.o., bid | 88% | 2 of 9 animals showed >50% tumor regression. | [6] |
| BT-474 (Breast) | 75 mg/kg, p.o., bid | 97% | 2 of 9 animals showed >50% tumor regression. | [6] |
| BxPC-3 (Pancreatic) | 75 mg/kg, p.o., bid | 93% | 3 animals had no remaining tumor. | [6] |
| PC3 (Prostate) | 25 mg/kg, p.o., bid | 19% | - | |
| PC3 (Prostate) | 50 mg/kg, p.o., bid | 40% | - | |
| PC3 (Prostate) | 75 mg/kg, p.o., bid | 86% | - |
Mandatory Visualizations
Caption: CK2 signaling pathways and the inhibitory action of CX-4945.
Caption: General experimental workflow for evaluating CX-4945.
Caption: Logical design for a combination therapy study.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of CX-4945 on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well clear flat-bottom plates
-
CX-4945 (Silmitasertib)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of CX-4945 in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following CX-4945 treatment using flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
CX-4945
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS (Phosphate-Buffered Saline)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of CX-4945 for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of CX-4945 on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
CX-4945
-
DMSO
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with CX-4945 for 24-48 hours as described previously.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effect of CX-4945 on the phosphorylation status and expression levels of key proteins in targeted signaling pathways.
Materials:
-
Cancer cell lines
-
6-well plates or larger culture dishes
-
CX-4945
-
DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with CX-4945 for the desired time, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein (20-40 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to ensure equal protein loading.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. researchhub.com [researchhub.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 6. bosterbio.com [bosterbio.com]
- 7. broadpharm.com [broadpharm.com]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CK2 Inhibitor Precipitation
This guide provides researchers, scientists, and drug development professionals with practical solutions for addressing common precipitation issues encountered with Casein Kinase 2 (CK2) inhibitors in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why did my CK2 inhibitor precipitate when I added it to my cell culture medium?
A1: Precipitation of CK2 inhibitors, such as CX-4945, DMAT, and TBB, is a frequent issue arising from their low aqueous solubility.[1][2] These small molecules are often designed to be lipophilic (fat-soluble) to effectively bind to the ATP-binding pocket of the kinase.[3] When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous-based cell culture medium, the abrupt change in polarity can cause the compound to "crash out" of solution and form a precipitate.
Q2: Can the final concentration of DMSO in the media cause precipitation?
A2: Yes. While DMSO is an excellent solvent for many inhibitors, its concentration in the final culture medium is critical. As the DMSO stock is diluted, the overall solvent environment becomes more aqueous, reducing the inhibitor's solubility. It is crucial to keep the final DMSO concentration as low as possible, typically below 0.5%, to minimize its impact on both inhibitor solubility and cell health.[4]
Q3: How does temperature affect the solubility of CK2 inhibitors?
A3: Temperature can significantly influence solubility. Adding a cold stock solution of your CK2 inhibitor to warm cell culture media can cause a "temperature shock," leading to precipitation. Conversely, storing media containing the inhibitor at low temperatures (e.g., 4°C) can also decrease its solubility.
Q4: Can components of my cell culture media, like serum, contribute to precipitation?
A4: Yes, interactions with media components can lead to precipitation. Serum proteins, for instance, can bind to small molecule inhibitors, which may affect their solubility and availability.[5] Additionally, the pH of the media is crucial; deviations from the optimal physiological pH (typically 7.2-7.4) can alter the ionization state of the inhibitor, thereby affecting its solubility.
Q5: My inhibitor has precipitated in the media. Can I still use it?
A5: It is not recommended to use media with visible precipitate. The formation of a precipitate means the actual concentration of the soluble inhibitor is unknown and significantly lower than intended, which will compromise the accuracy and reproducibility of your experiment. Furthermore, the precipitate itself could have unintended effects on your cells. It is best to discard the media and prepare a fresh solution using the troubleshooting techniques outlined below.
Troubleshooting Guide
If you are experiencing precipitation of your CK2 inhibitor, follow this step-by-step guide to resolve the issue.
Problem: CK2 Inhibitor Precipitates Upon Dilution in Media
Logical Troubleshooting Workflow:
Data Summary: Solubility of Common CK2 Inhibitors
The following table summarizes the solubility of frequently used CK2 inhibitors in various solvents. This data is essential for preparing appropriate stock solutions.
| Inhibitor | Solvent | Solubility | Molar Mass ( g/mol ) |
| CX-4945 (Silmitasertib) | DMSO | ≥103.5 mg/mL (~296 mM)[6] | 349.77 |
| DMF | ~20 mg/mL (~57 mM)[7] | ||
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL (~1.4 mM)[7] | ||
| Water | Insoluble[6] | ||
| CX-4945 Sodium Salt | DMSO | 87.5 mg/mL (~235 mM) | 371.75 |
| Water / PBS | 16.67 mg/mL (~45 mM) / 25 mg/mL (~67 mM)[8] | ||
| DMAT | DMSO | ≥23.85 mg/mL (~50 mM)[9] | 476.79 |
| DMF | 30 mg/mL (~63 mM)[10] | ||
| 1:4 DMF:PBS (pH 7.2) | 0.20 mg/mL (~0.42 mM)[10] | ||
| Water / Ethanol | Insoluble[9] | ||
| TBB | DMSO | up to 100 mM (~43.5 mg/mL) | 434.71 |
| Ethanol | up to 20 mM (~8.7 mg/mL) | ||
| DMF | 20 mg/mL (~46 mM)[11] | ||
| 1:1 DMF:PBS (pH 7.2) | 0.5 mg/mL (~1.15 mM)[11] |
Note: Solubility values can vary slightly between batches and with different solvent purities. Always use high-purity, anhydrous solvents when possible. Using fresh, non-hygroscopic DMSO is recommended as absorbed moisture can reduce solubility.[12][13]
Experimental Protocols
Protocol 1: Preparation of a CK2 Inhibitor Stock Solution (Example: CX-4945)
Objective: To prepare a clear, high-concentration stock solution of a CK2 inhibitor in DMSO.
Materials:
-
CK2 Inhibitor (e.g., CX-4945) powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Water bath or heat block set to 37°C (optional)
-
Bath sonicator (optional)
Methodology:
-
Bring the inhibitor vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of inhibitor powder or use the pre-weighed amount from the supplier.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM). It is recommended to prepare a stock concentration that is at least 1000x the final working concentration.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the inhibitor does not fully dissolve, warm the tube at 37°C for 10 minutes and vortex again.[6]
-
For particularly difficult compounds, sonicate the tube in a bath sonicator for 5-10 minutes.[6]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter before storing.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. Stock solutions in DMSO can be stable for several months when stored properly.[6]
Protocol 2: Preparation of Working Solution in Cell Culture Media
Objective: To dilute the DMSO stock solution into cell culture media while minimizing the risk of precipitation.
Materials:
-
Prepared CK2 inhibitor stock solution in DMSO (from Protocol 1)
-
Cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile conical tube
-
Vortexer
Methodology:
-
Ensure your cell culture medium is pre-warmed to 37°C.
-
Calculate the volume of stock solution needed to achieve the final desired concentration in your media. Ensure the final DMSO concentration will be ≤ 0.5%.
-
Dispense the required volume of pre-warmed media into a sterile conical tube.
-
While gently vortexing the media, add the calculated volume of the inhibitor stock solution drop-by-drop directly into the media. Do not add the stock solution to the side of the tube.
-
Continue to vortex for another 10-15 seconds to ensure homogenous mixing.
-
Visually inspect the medium for any signs of precipitation (cloudiness, visible particles).
-
Use the freshly prepared medium immediately for your experiment. Do not store media containing the final working concentration of the inhibitor for extended periods.
Protocol 3: Method to Redissolve Precipitated Inhibitor
Objective: To attempt to resolubilize a CK2 inhibitor that has precipitated out of solution. Note: This is a rescue method and preparing a fresh solution is always preferable.
Materials:
-
Media containing the precipitated inhibitor
-
Water bath sonicator
Methodology:
-
Place the tube or flask containing the media with the precipitate into a water bath sonicator.
-
Sonicate for 10-15 minutes. The ultrasonic energy can help break up aggregates and facilitate re-dissolution.
-
After sonication, gently swirl the container and visually inspect if the precipitate has dissolved.
-
If the solution becomes clear, it may be used for the experiment, but be aware that the final concentration might still be inconsistent.
-
If the precipitate remains, it is strongly recommended to discard the solution and prepare a new one, potentially using a lower final concentration of the inhibitor or a different preparation method (e.g., using co-solvents like PEG300 and Tween-80 for in vivo formulations, which can be adapted for in vitro use with appropriate controls).[1]
CK2 Signaling Pathway
Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a crucial role in cell proliferation, survival, and apoptosis by phosphorylating a wide array of substrate proteins.[3] Its activity influences several key signaling pathways implicated in cancer, such as PI3K/Akt/mTOR, NF-κB, and JAK/STAT. CK2 inhibitors like CX-4945 primarily act by competitively blocking the ATP-binding site on the CK2α catalytic subunit.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. bioivt.com [bioivt.com]
- 6. apexbt.com [apexbt.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. caymanchem.com [caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. mdpi.com [mdpi.com]
"optimizing IQA concentration to minimize off-target effects"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Iodoacetamide (IQA), with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Iodoacetamide (IQA)?
Iodoacetamide is an alkylating agent that primarily targets cysteine residues in proteins. The sulfur atom in the cysteine's thiol group acts as a nucleophile, attacking the carbon atom of the iodoacetyl group. This results in the formation of a stable covalent bond (a thioether linkage), effectively and often irreversibly modifying the cysteine residue. This modification can lead to the inhibition of enzyme activity or disrupt protein function.
Q2: What are the common off-target effects associated with IQA?
While IQA is selective for cysteine, high concentrations can lead to off-target reactions with other nucleophilic amino acid residues, such as histidine, lysine, and methionine. These non-specific modifications can result in unintended protein inactivation, cellular toxicity, and confounding experimental results. High concentrations of IQA have been observed to induce apoptosis and necrosis in cell culture.
Q3: How can I determine the optimal concentration of IQA for my experiment?
The optimal concentration of IQA is highly dependent on the specific application, cell type, and experimental goals. A systematic approach involving a dose-response experiment is recommended. This typically involves treating your cells or protein samples with a range of IQA concentrations and then assessing both the desired on-target effect and indicators of off-target effects or cellular toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal in labeling experiments | IQA concentration is too high, leading to non-specific binding. | Perform a dose-response experiment to identify the lowest effective concentration. Reduce incubation time. |
| Significant cell death or toxicity | IQA concentration is above the cytotoxic threshold for the cell line. | Conduct a cell viability assay (e.g., MTT or Trypan Blue) with a range of IQA concentrations to determine the IC50 and a non-toxic working concentration. |
| Incomplete labeling or inhibition of the target protein | IQA concentration is too low or incubation time is too short. | Increase the IQA concentration incrementally. Increase the incubation time. Ensure the pH of the buffer is optimal for the alkylation reaction (typically pH 7.0-8.5). |
| Variability between experimental replicates | Inconsistent IQA preparation or handling. | Prepare fresh IQA solutions for each experiment as it can degrade, especially in solution. Ensure thorough mixing and consistent incubation conditions. |
Experimental Protocols
Protocol 1: Dose-Response Experiment for Optimal IQA Concentration
This protocol outlines a general method to determine the optimal IQA concentration for inhibiting a target protein while minimizing cytotoxicity.
-
Cell Seeding: Plate cells at a desired density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
IQA Preparation: Prepare a stock solution of IQA in a suitable solvent (e.g., DMSO or PBS). Immediately before use, create a serial dilution of IQA in cell culture media to achieve a range of final concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Cell Treatment: Remove the old media from the cells and add the media containing the different IQA concentrations. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined period relevant to your experimental endpoint (e.g., 1 hour, 6 hours, 24 hours).
-
Endpoint Analysis:
-
On-Target Effect: Lyse the cells and perform a Western blot or an activity assay to measure the modification or inhibition of the target protein.
-
Cytotoxicity: In a parallel plate, perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to assess the impact on cell health.
-
-
Data Analysis: Plot the on-target effect and cell viability against the IQA concentration. The optimal concentration will be the one that gives a maximal on-target effect with minimal cytotoxicity.
Protocol 2: Cell Viability Assay (MTT)
-
Perform IQA Treatment: Follow steps 1-4 of the Dose-Response Experiment protocol in a 96-well plate.
-
Add MTT Reagent: Following the treatment period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of viable cells for each IQA concentration relative to the vehicle control.
Visualizations
Caption: Workflow for optimizing IQA concentration.
Caption: Troubleshooting decision tree for IQA experiments.
Caption: IQA's on-target mechanism and off-target potential.
Technical Support Center: Enhancing CK2 Inhibitor Cell Permeability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the cell permeability of CK2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low cell permeability of my CK2 inhibitor?
A1: Low cell permeability of small molecule inhibitors, including those targeting CK2, is often attributed to several physicochemical properties:
-
High Polarity: A high polar surface area (PSA) can impede a molecule's ability to traverse the lipophilic cell membrane.
-
Low Lipophilicity: Insufficient lipophilicity (LogP) can prevent the compound from partitioning effectively into the lipid bilayer.
-
High Molecular Weight: Larger molecules generally exhibit lower passive diffusion across the cell membrane.
-
Charge: The presence of a charge at physiological pH can significantly reduce permeability.
-
Efflux Transporter Substrate: The inhibitor may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).[1]
Q2: What strategies can I employ to improve the cell permeability of my CK2 inhibitor?
A2: Several medicinal chemistry and formulation strategies can be utilized:
-
Medicinal Chemistry Approaches:
-
Increase Lipophilicity: Modify the inhibitor's structure to increase its lipophilicity, which can enhance its ability to cross the cell membrane. This can be achieved by adding lipophilic groups.[2][3][4][5]
-
Prodrug Strategy: Convert the inhibitor into a more permeable prodrug that is metabolized into the active compound inside the cell. This can be particularly useful for masking polar functional groups.[2][6][7][8][9][10]
-
Allosteric or Bisubstrate Inhibitors: Developing inhibitors that bind to sites other than the highly polar ATP-binding pocket can lead to compounds with more favorable physicochemical properties for cell permeability.[2][3][4]
-
Molecular Hybridization: Combining the CK2 inhibitor pharmacophore with another molecule that has good cell permeability can be an effective strategy.[2][3]
-
-
Formulation Strategies:
-
Nanoencapsulation: Encapsulating the inhibitor in nanoparticles, such as lipid-based nanoparticles or cyclodextrins, can improve its solubility, stability, and cellular uptake.[3][6][11][12][13][14][15][16] This approach can facilitate entry into cells via endocytosis.[12]
-
Permeation Enhancers: Incorporating permeation-enhancing excipients into the formulation can transiently increase membrane fluidity, thereby improving drug absorption.[7][17]
-
Q3: Which experimental assays can I use to measure the cell permeability of my CK2 inhibitor?
A3: Two commonly used in vitro assays are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane. It is useful for initial screening and for understanding a compound's intrinsic permeability.[2][11][17][18][19][20]
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the intestinal epithelium. It provides a more comprehensive assessment of permeability, including passive diffusion, active transport, and efflux.[12][19][21][22][23][24]
Troubleshooting Guides
Guide 1: Troubleshooting Low Permeability in PAMPA
This guide helps to identify and resolve issues when your CK2 inhibitor shows low permeability in the PAMPA assay.
| Observation | Potential Cause | Recommended Action |
| Low Permeability (Pe < 1 x 10⁻⁶ cm/s) | Poor intrinsic passive diffusion due to unfavorable physicochemical properties (high PSA, low LogP). | - Chemical Modification: Increase lipophilicity or create a prodrug. - Re-evaluate Compound Series: If fundamental properties are poor, consider selecting a new chemical scaffold. |
| High Variability Between Replicates | Poor aqueous solubility leading to compound precipitation in the donor well. | - Decrease Compound Concentration: Test a lower, more soluble concentration. - Increase Co-solvent Percentage: Cautiously increase the percentage of DMSO in the donor solution, ensuring it doesn't compromise membrane integrity. |
| Low Compound Recovery | Compound binding to the assay plate. | - Use Low-Binding Plates: Employ plates specifically designed to minimize compound adsorption. - Include Surfactant: Add a non-ionic surfactant to the acceptor well to improve the solubility of lipophilic compounds. |
Guide 2: Troubleshooting Discrepancies Between PAMPA and Caco-2 Assays
This guide addresses situations where permeability results from PAMPA and Caco-2 assays are inconsistent.
| Observation | Potential Cause | Recommended Action |
| Good PAMPA Permeability, Low Caco-2 Permeability | Active Efflux: The compound is likely a substrate for efflux transporters (e.g., P-gp, BCRP) expressed by Caco-2 cells.[24] | - Conduct Bidirectional Caco-2 Assay: Determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio >2 indicates active efflux. - Use Efflux Inhibitors: Co-administer the CK2 inhibitor with known efflux pump inhibitors (e.g., verapamil for P-gp) in the Caco-2 assay to confirm transporter involvement.[23] |
| Low PAMPA Permeability, Good Caco-2 Permeability | Active Uptake: The compound may be a substrate for uptake transporters present on Caco-2 cells. | - Investigate Transporter Involvement: Use specific inhibitors for known uptake transporters to see if permeability is reduced. |
| Low Permeability in Both Assays | Poor overall permeability characteristics. | - Refer to Medicinal Chemistry and Formulation Strategies: Implement strategies to improve both passive diffusion and overcome any potential efflux. |
Quantitative Data
The following table summarizes publicly available cell permeability data for selected CK2 inhibitors. Direct comparison can be challenging due to variations in experimental conditions across different studies.
| CK2 Inhibitor | Permeability Value (Papp) | Assay System | Permeability Classification | Reference |
| CX-4945 | >10 x 10⁻⁶ cm/s | MDCK | High | [25] |
| TDB | Not Quantified | Cell-based assays | Cell-permeable | [26][27][28][29] |
| Pyrazolo[3,4-d]pyrimidine Prodrug | 2.11 x 10⁻⁶ cm/s | In vitro assay | Moderate | [7] |
| Pyrazolo[3,4-d]pyrimidine Parent Drug | 0.01 x 10⁻⁶ cm/s | In vitro assay | Low | [7] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general procedure for assessing the passive permeability of a CK2 inhibitor.
Materials:
-
96-well filter plate (e.g., Millipore MultiScreen-IP, PVDF membrane)
-
96-well acceptor plate (low-binding)
-
Lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Reference compounds (high and low permeability controls)
-
Plate shaker
-
LC-MS/MS or UV-Vis plate reader
Procedure:
-
Prepare the Artificial Membrane: Carefully add 5 µL of the lipid solution to each well of the filter plate, ensuring the entire membrane surface is coated. Allow the solvent to evaporate.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare Donor Solutions: Dilute the test and reference compounds to the final desired concentration (e.g., 10 µM) in PBS. The final DMSO concentration should typically be ≤1%.
-
Start the Assay: Add 150 µL of the donor solutions to the filter plate wells. Carefully place the filter plate on top of the acceptor plate to create a "sandwich."
-
Incubation: Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Analysis: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time)
-
Where:
-
[Drug]acceptor is the drug concentration in the acceptor well.
-
[Drug]equilibrium is the theoretical concentration if the drug were evenly distributed between both chambers.
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
Area is the surface area of the membrane.
-
Time is the incubation time in seconds.
-
-
Protocol 2: Caco-2 Permeability Assay (Bidirectional)
This protocol outlines the procedure for assessing both passive and active transport of a CK2 inhibitor across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Test compound stock solution
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers. Only use inserts with TEER values within the acceptable range for your laboratory. Alternatively, perform a Lucifer yellow rejection assay.
-
Assay Preparation:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Prepare the dosing solutions of the test compound in transport buffer at the desired concentration.
-
-
Apical to Basolateral (A-B) Permeability:
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and collect samples as described for the A-B direction.
-
-
Analysis: Quantify the compound concentration in all samples by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of compound appearance in the acceptor chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Visualizations
Caption: Workflow for improving and assessing CK2 inhibitor cell permeability.
Caption: Key signaling pathways modulated by Protein Kinase CK2.
References
- 1. benchchem.com [benchchem.com]
- 2. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Nanotherapeutic Approaches to Overcome Drug Resistance in Cancers with Update on Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 12. enamine.net [enamine.net]
- 13. Nanotechnology in cancer treatment: revolutionizing strategies against drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanotechnology-based approaches in anticancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oaepublish.com [oaepublish.com]
- 16. Nanoformulations for Combination or Cascade Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PAMPA | Evotec [evotec.com]
- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 19. benchchem.com [benchchem.com]
- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 21. charnwooddiscovery.com [charnwooddiscovery.com]
- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 23. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Caco-2 Permeability | Evotec [evotec.com]
- 25. Pharmacokinetic characterization of CK2 inhibitor CX-4945 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cell-permeable dual inhibitors of protein kinases CK2 and PIM-1: structural features and pharmacological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Inhibiting CK2 among Promising Therapeutic Strategies for Gliomas and Several Other Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Cell-permeable dual inhibitors of protein kinases CK2 and PIM-1: structural features and pharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing IQA Instability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Image Quality Assessment (IQA) instability during long-term experiments.
Troubleshooting Guides
This section provides step-by-step guidance to identify and resolve common issues affecting IQA in long-term imaging.
Issue 1: Gradual decrease in fluorescence intensity and/or cell health.
Question: My fluorescent signal is fading over time, and my cells are showing signs of stress (e.g., blebbing, detachment, apoptosis). What is causing this and how can I fix it?
Answer: This is likely due to phototoxicity and photobleaching.[1][2][3] Phototoxicity is cell damage caused by excessive light exposure, while photobleaching is the irreversible degradation of fluorophores.[3]
Troubleshooting Steps:
-
Reduce Light Exposure:
-
Decrease Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio (SNR).[4]
-
Minimize Exposure Time: Use the shortest possible exposure time for each image acquisition.[4]
-
Reduce Frequency of Imaging: Only acquire images as often as is necessary to capture the biological process of interest.[3]
-
Avoid Unnecessary Illumination: Use shutters to block the light path when not acquiring images.[1]
-
-
Optimize Fluorophores:
-
Choose Photostable Dyes: Select fluorescent probes known for their high photostability.
-
Use Red-Shifted Fluorophores: Longer wavelength fluorophores are generally less phototoxic.[5]
-
-
Optimize Imaging Media:
-
Implement Hardware Solutions:
-
Consider using spinning disk confocal or light-sheet microscopy, which can reduce phototoxicity compared to traditional widefield or point-scanning confocal systems.
-
Issue 2: The plane of focus is shifting during the experiment.
Question: My images are going out of focus over the course of my time-lapse experiment. What is causing this focus drift and how do I correct it?
Answer: Focus drift is a common problem in long-term imaging and can be caused by thermal expansion and contraction of microscope components, mechanical instability, or changes in the immersion medium.[6][7]
Troubleshooting Steps:
-
Thermal Stabilization:
-
Equilibrate the Microscope: Turn on the microscope and all associated hardware (e.g., camera, environmental chamber) at least 2 hours before starting the experiment to allow for thermal stabilization.[8]
-
Use an Environmental Chamber: A full microscope enclosure or a stage-top incubator helps maintain a constant temperature for both the sample and the microscope optics.[9][10]
-
Maintain a Stable Room Temperature: Ensure the room housing the microscope has stable temperature control, avoiding drafts from air conditioning or heating vents.[7]
-
-
Mechanical Stability:
-
Use a Hardware-Based Autofocus System: Many modern microscopes are equipped with laser-based or image-based autofocus systems that actively correct for focus drift.[11][12][13][14]
-
Secure the Sample: Ensure the sample holder is firmly clamped to the stage.
-
Check for Vibrations: Use an anti-vibration table and minimize movement in the room during the experiment.
-
-
Software-Based Correction:
-
If a hardware autofocus system is not available, software-based solutions can be used. These typically involve periodically acquiring a Z-stack and using an algorithm to identify the optimal focal plane.[15]
-
Issue 3: Inconsistent image quality across different wells or fields of view in a high-content screen.
Question: I'm seeing significant variability in image quality (e.g., focus, brightness) across my multi-well plate in a high-content screening (HCS) assay. What could be the cause?
Answer: Inconsistency in HCS can stem from several factors, including autofocusing errors, uneven illumination, and variations in cell seeding or compound effects.[13][16]
Troubleshooting Steps:
-
Optimize Autofocus Settings:
-
Hardware vs. Software Autofocus: Understand the type of autofocus on your system (laser-based or image-based) and optimize its settings for your plate type and cell morphology.[12][13][14] Laser-based autofocus finds the plate bottom, while image-based autofocus analyzes image contrast.[12][14]
-
Define a Focus Offset: For laser-based systems, determine the optimal offset from the plate bottom to the plane of your cells.[13]
-
Increase Autofocus Frequency: If focus is inconsistent, increase the frequency of autofocusing events (e.g., every well or every few fields).[12]
-
-
Correct for Uneven Illumination:
-
Perform Flat-Field Correction: Acquire a reference image of a uniform fluorescent sample to correct for non-uniformity in the illumination path.
-
-
Ensure Consistent Sample Preparation:
-
Optimize Cell Seeding: Ensure a uniform cell density across all wells.
-
Check for Compound Precipitation or Autofluorescence: Some compounds may precipitate or be inherently fluorescent, interfering with imaging.[13]
-
Frequently Asked Questions (FAQs)
Q1: What are the key environmental parameters to control for long-term live-cell imaging?
A1: The most critical environmental factors are temperature, humidity, pH, and CO2 concentration.[9][10]
-
Temperature: Most mammalian cell lines require a stable temperature of 37°C.[5][17]
-
Humidity: High humidity is necessary to prevent evaporation of the culture medium, which can lead to changes in osmolarity and cell stress.[9][17]
-
pH and CO2: Most culture media are buffered with sodium bicarbonate and require a 5% CO2 atmosphere to maintain a physiological pH of around 7.4.[9][17]
Q2: How can I quantitatively monitor the stability of my microscope?
A2: Regular monitoring of key performance indicators is crucial. Several metrics can be used to track microscope stability over time.[18][19][20]
| Metric | Description | Recommended Tolerance |
| Point Spread Function (PSF) | Measures the lateral and axial resolution of the objective. | Variation of <5% in Full Width at Half Maximum (FWHM).[20] |
| Illumination Uniformity | Assesses the evenness of illumination across the field of view. | Should be stable over time. |
| Laser Power Stability | Measures the stability of the excitation light source. | Stability metric (STAB) >97%.[20] |
| Stage Drift | Quantifies the movement of the stage in X, Y, and Z over time. | Drift of 2-3 micrometers over 12 hours is achievable with good thermal stability.[7] |
Q3: What is a good starting point for a high-content screening cell viability assay protocol?
A3: A multiplexed approach combining different viability indicators can provide more robust data.[21][22] A common protocol involves the use of nuclear and viability stains.
Experimental Protocol: Multiplexed Cell Viability Assay
-
Cell Seeding: Plate cells in a 96- or 384-well imaging plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Add compounds at the desired concentrations and incubate for the desired duration.
-
Staining: Add a mixture of a nuclear stain (e.g., Hoechst 33342) and a live-cell stain (e.g., Calcein-AM) or a dead-cell stain (e.g., SYTOX Green).[23][24]
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Image Acquisition: Acquire images in the appropriate fluorescent channels using an automated microscope or high-content imager.
-
Image Analysis: Use image analysis software to segment and count the total number of cells (from the nuclear stain) and the number of live or dead cells (from the viability stain).
Visualizations
Experimental Workflow: Troubleshooting IQA Instability
Caption: A logical workflow for troubleshooting common IQA instability issues.
Signaling Pathway: Impact of Phototoxicity on Cell Survival
Caption: Simplified signaling pathways affected by phototoxicity.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 3. biocompare.com [biocompare.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. 5 Special Considerations for Live Cell Imaging - ExpertCytometry [expertcytometry.com]
- 6. microscopyu.com [microscopyu.com]
- 7. Drift Correction is Illustrated with Imaris and Fast4DReg- Oxford Instruments [andor.oxinst.com]
- 8. confocal.ccr.cancer.gov [confocal.ccr.cancer.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Maintaining Live Cells on the Microscope Stage | Nikon’s MicroscopyU [microscopyu.com]
- 11. Correcting Focus Drift in Live-Cell Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 12. Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Focus-drift correction in time-lapse confocal imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bitesizebio.com [bitesizebio.com]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. Quality assessment in light microscopy for routine use through simple tools and robust metrics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Protocol for a High-Throughput Multiplex Cell Viability Assay | Springer Nature Experiments [experiments.springernature.com]
- 22. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. High-Content Screening (HCS) Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. Cell Viability Assay Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Protocol Refinement for Reproducible IQA Results
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to enhance the reproducibility of Image Quality Assessment (IQA) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor reproducibility in imaging experiments?
A significant source of poor reproducibility is the inherent variability in experimental conditions.[1] Up to 70% of researchers report failing to reproduce the experiments of others, highlighting the scale of this challenge.[1] This variability can stem from inconsistent imaging settings, diverse responses from biological models (such as animal models), and a lack of standardized protocols across different laboratories.[1] Without rigorous standards and training, both researchers and reviewers may struggle to assess the scientific validity of an imaging workflow.[2]
Q2: My IQA results are inconsistent between experiments. What are the first steps I should take to troubleshoot?
When an experiment fails to reproduce, the first step is often to simply repeat it. Many initial failures are due to simple human error or a random fluke that is not worth extensive investigation at first. If the experiment fails a second time, a more thoughtful troubleshooting process is required. This involves a systematic review of your protocol, reagents, and equipment. It is crucial to have appropriate positive and negative controls in place; if the controls do not behave as expected, the experimental results cannot be interpreted reliably.[3]
Q3: How can I distinguish between a failed experiment and an unexpected, but valid, result?
An experiment "works" when your controls work properly, allowing you to interpret the result, regardless of whether it supports your hypothesis.[3] A truly "failed" experiment is one where the controls fail or the technique itself does not work, making the results uninterpretable.[3] Unexpected findings that occur in the context of properly functioning controls can be the most exciting results, as they may challenge your initial hypothesis.[3]
Q4: What are the key factors I need to control to improve the reproducibility of my IQA protocol?
To improve reproducibility, you must systematically control variables related to materials, methods, measurements, and data handling.[4] Key factors include:
-
Standardized Protocols: Lack of standardized protocols is a major contributor to irreproducibility.[1] Implementing and thoroughly documenting a consistent protocol is essential.[2][5]
-
Validated Materials: Use of validated biological materials, such as cell lines with confirmed phenotypic and genotypic traits, improves the reliability of results.[6] Contaminated or unverified materials can significantly affect outcomes.[6]
-
Data and Methodology Access: To allow for replication, other researchers must have access to the original raw data, protocols, and key research materials.[6]
-
Instrument Calibration: Regular calibration of instruments and control over environmental factors like temperature and humidity are necessary to keep measurements consistent.[5]
-
Statistical Power: Ensure experiments are planned with enough samples and repetitions to increase confidence that the findings are real and not due to random chance.[5]
Q5: How should I document my imaging and analysis workflow to ensure others can reproduce it?
Proper documentation is a cornerstone of reproducibility.[2][5] Every step of the process, from sample preparation to instrument settings and data analysis parameters, should be recorded in detail.[5] The goal is to provide enough information for an independent scientist to re-run the experiment as it was originally conducted.[7] This includes sharing source code, implementation details, and collected data as openly as possible.[8]
Troubleshooting Guides
This section addresses specific issues that can arise during IQA experiments.
Issue 1: High Variability in Image Quality Scores for the Same Sample
-
Question: I am analyzing replicate images of the same sample, but my IQA algorithm is producing a wide range of quality scores. What could be the cause?
-
Answer:
-
Check Acquisition Parameters: Inconsistent focus, illumination, or exposure time between acquisitions is a common cause of variability. Ensure that all camera and microscope settings are fixed and documented for each capture.
-
Review Sample Preparation: In biological imaging, factors like cell density, staining consistency, and mounting medium can introduce variations. Review your sample preparation protocol for any steps that could lead to inconsistencies.
-
Assess Environmental Stability: Vibrations, temperature fluctuations, or changes in ambient light can affect imaging equipment.[5] Isolate your imaging setup from environmental disturbances as much as possible.
-
Analyze the IQA Algorithm's Sensitivity: Some IQA models are highly sensitive to specific types of noise or artifacts. Test the algorithm on synthetic images with known distortions to understand its behavior. The goal of IQA is often to measure structural distortion as an approximation of perceived image distortion.[9]
-
Issue 2: IQA Model Fails to Generalize to New Datasets
-
Question: My deep learning-based IQA model performs well on my training and test data, but its performance drops significantly on a new, external dataset. Why is this happening?
-
Answer:
-
Dataset Bias: Your training data may not be diverse enough. Training a Convolutional Neural Network (CNN) for IQA requires large and well-labeled datasets that cover a wide range of distortions and content.[10] If your model was trained on images with specific types of synthetic distortions, it may not generalize to images with different or more complex natural distortions.
-
Lack of Pre-Training on Perception: Many IQA models are fine-tuned directly on downstream tasks without explicitly enhancing their ability to perceive low-level visual features.[11] A multi-stage training approach, where the model is first trained to identify fundamental distortion types, severity, and location, can improve performance and generalization.[12][13]
-
Preprocessing Mismatch: Ensure that the preprocessing steps (e.g., normalization, patch extraction) applied to the new dataset are identical to those used during the model's training.[10] Local normalization within image patches is a common and effective technique.[10]
-
Data Presentation
Summarizing performance improvements from protocol refinement is crucial. The table below shows an example of how iterative refinement can improve the performance of a Model Quality Assurance Program (MQAP), a concept analogous to IQA in protein structure prediction.
Table 1: Example of Performance Improvement with Iterative Refinement for MQAPs
| MQAP Name | Initial Average Correlation | Correlation After 3 Iterations | Improvement |
| qa-ms-torda-sever | 0.012 | 0.767 | +0.755 |
| Example MQAP B | 0.550 | 0.820 | +0.270 |
| Example MQAP C | 0.710 | 0.850 | +0.140 |
| Example MQAP D | 0.810 | 0.860 | +0.050 |
| Data derived from a study on iterative refinement in protein model quality assessment, demonstrating that a systematic, iterative approach can significantly enhance evaluation accuracy.[14] |
Experimental Protocols
Protocol 1: General Workflow for Reproducible Image Acquisition
This protocol outlines the fundamental steps for acquiring digital images in a reproducible manner.
1. System Qualification (IQ, OQ, PQ)
- Installation Qualification (IQ): Verify and document that the imaging equipment and its components are installed and configured according to manufacturer specifications.[15][16] This includes checking software versions, hardware connections, and environmental conditions.[15][16]
- Operational Qualification (OQ): Identify and test instrument features that impact image quality, such as sensor linearity, illumination uniformity, and resolution limits.[15]
- Performance Qualification (PQ): Verify and document that the imaging system consistently produces images that meet user requirements under real-world conditions.[15]
2. Protocol Standardization
- Create a detailed Standard Operating Procedure (SOP) that documents every step of the image acquisition process.
- Parameters to Document:
- Objective lens magnification and numerical aperture.
- Camera settings (exposure time, gain, binning).
- Illumination source and intensity.
- Filter cube specifications.
- Sample preparation details (e.g., staining concentrations, incubation times).
- Software and version used for acquisition.
3. Daily Quality Control
- Before each imaging session, use a standardized calibration slide or reference sample to verify system performance.
- Record key performance indicators (e.g., background intensity, illumination uniformity) in a logbook to track performance over time.
4. Image Data Management
- Establish a clear file naming convention that includes essential metadata (e.g., date, sample ID, experimental condition).
- Store raw image data in a non-proprietary format (e.g., OME-TIFF) along with all relevant metadata. Do not apply lossy compression.
- Use a version control system or a laboratory information management system (LIMS) to track data and prevent accidental modification.
Visualizations and Workflows
Diagram 1: General Troubleshooting Workflow for IQA
Caption: A workflow for troubleshooting non-reproducible IQA results.[17][3][4]
Diagram 2: Framework for Achieving Reproducibility in IQA
Caption: Key pillars supporting reproducible Image Quality Assessment research.[2][6][8]
References
- 1. opticalpathways.com [opticalpathways.com]
- 2. Reproducible image handling and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. arxiv.org [arxiv.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 7. Repeat: a framework to assess empirical reproducibility in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reproducibility and quality assurance in MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Blind Image Quality Assessment Using Convolutional Neural Networks [mdpi.com]
- 11. [2508.03763] Refine-IQA: Multi-Stage Reinforcement Finetuning for Perceptual Image Quality Assessment [arxiv.org]
- 12. arxiv.org [arxiv.org]
- 13. Refine-IQA: Multi-Stage Reinforcement Finetuning For Perceptual Image Quality Assessment [arxiv.org]
- 14. An iterative self-refining and self-evaluating approach for protein model quality estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thefdagroup.com [thefdagroup.com]
- 16. Overview of Medical Device Process Validation: IQ, OQ, and PQ – Oriel STAT A MATRIX – ELIQUENT Life Sciences Blog [orielstat.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Cytotoxicity of CK2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CK2 inhibitors. The focus is on managing and understanding the cytotoxic effects of these inhibitors, particularly concerning normal (non-cancerous) cells.
Frequently Asked Questions (FAQs)
Q1: Are CK2 inhibitors expected to be toxic to normal, non-cancerous cells?
A1: Generally, cancer cells exhibit a higher sensitivity to CK2 inhibition compared to their normal counterparts, a phenomenon often referred to as "non-oncogenic addiction".[1][2][3][4] Many studies have reported that CK2 inhibitors like silmitasertib (CX-4945) and AB668 show significant cytotoxicity against various cancer cell lines while having minimal impact on the viability of normal cell lines.[1][2][5][6] However, off-target effects and cytotoxicity in normal cells can still occur, particularly at higher concentrations.
Q2: Why do cancer cells show higher sensitivity to CK2 inhibition than normal cells?
A2: The heightened sensitivity of cancer cells to CK2 inhibition is attributed to their heavy reliance on CK2 for survival and proliferation. CK2 is a master regulator of numerous signaling pathways that are often dysregulated in cancer, including those involved in cell cycle progression, apoptosis suppression (e.g., PI3K/Akt, NF-κB, JAK/STAT), and DNA damage repair.[7][8][9][10][11] Cancer cells are "addicted" to the sustained activity of these pathways, making them more vulnerable when CK2 is inhibited. Normal cells, on the other hand, may have redundant or less active pathways, allowing them to better tolerate the loss of CK2 activity.[12]
Q3: What is "cyclotherapy" and how can it be used to protect normal cells?
A3: Cyclotherapy is a therapeutic strategy designed to protect normal cells from the toxicity of chemotherapy by inducing a temporary cell cycle arrest.[13][14] The strategy involves a two-drug approach: the first drug arrests normal cells in a non-proliferative phase of the cell cycle, while the second drug is a cytotoxic agent that specifically targets rapidly dividing (cancer) cells.[13][15] This approach leverages the fact that many cancer cells have lost the cell cycle checkpoints (e.g., due to p53 mutations) that would normally halt their division in response to the first drug.[14][15]
Q4: Can combining CK2 inhibitors with other drugs enhance selectivity for cancer cells?
A4: Yes, combination therapies can enhance the therapeutic window and selectivity of CK2 inhibitors. For instance, combining a CK2 inhibitor with a drug that selectively induces cell cycle arrest in normal cells (as in cyclotherapy) could protect them from the cytotoxic effects of the CK2 inhibitor.[13] Additionally, combining CK2 inhibitors with other anti-cancer agents, such as venetoclax or traditional chemotherapy, has been shown to have synergistic effects in killing cancer cells, potentially allowing for lower, less toxic doses of each drug.[12][16]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| High cytotoxicity observed in normal cell lines at expected therapeutic concentrations. | 1. Inhibitor concentration is too high.2. The specific normal cell line is unusually sensitive.3. Off-target effects of the inhibitor.4. Experimental error (e.g., incorrect seeding density). | 1. Perform a dose-response curve to determine the IC50 for both normal and cancer cell lines to identify a therapeutic window.2. Test the inhibitor on a panel of different normal cell lines to assess general toxicity.3. Consult literature for known off-target effects of the specific inhibitor. Consider using a more selective inhibitor if available.4. Verify cell counting and seeding procedures. Ensure consistent cell health and passage number. |
| Lack of differential cytotoxicity between cancer and normal cells. | 1. The cancer cell line used is not "addicted" to CK2 signaling.2. The normal cell line is proliferating at a rate similar to the cancer cell line.3. The experimental endpoint (e.g., time point) is not optimal to observe differential effects. | 1. Confirm the overexpression and activity of CK2 in the chosen cancer cell line via Western blot or kinase assay. Select a cancer cell line known to be sensitive to CK2 inhibition.2. Ensure normal cells are in a state of controlled proliferation (e.g., contact-inhibited) if appropriate for the experimental design.3. Conduct a time-course experiment to determine the optimal duration of inhibitor treatment to observe maximal differential cytotoxicity. |
| Inconsistent results in cytotoxicity assays. | 1. Inhibitor instability in culture medium.2. Variability in cell health or passage number.3. Inconsistent drug preparation and storage. | 1. Check the stability of the CK2 inhibitor in your specific cell culture medium and conditions. Prepare fresh solutions for each experiment.2. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.3. Follow the manufacturer's instructions for inhibitor solubilization and storage. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Comparative Cytotoxicity of CK2 Inhibitors in Cancer vs. Normal Cell Lines
| Inhibitor | Cell Line | Cell Type | Assay | Endpoint | Value | Reference |
| AB668 | 786-O | Renal Carcinoma | Kinase Activity | IC50 | 0.34 ± 0.07 µM | [1][2] |
| HEK293 | Normal Kidney | Kinase Activity | IC50 | 0.60 ± 0.11 µM | [1][2] | |
| MCF10A | Normal Breast Epithelial | Cell Viability | - | Not affected at 20 µM | [1] | |
| CX-4945 | U-87 | Glioblastoma | Cell Viability | - | ~69% viability at 15 µM | [6] |
| U-138 | Glioblastoma | Cell Viability | - | ~49% viability at 15 µM | [6] | |
| A-172 | Glioblastoma | Cell Viability | - | ~55% viability at 15 µM | [6] | |
| NHA | Normal Human Astrocytes | Cell Viability | - | No cytotoxic effect at 1, 5, 10, 15 µM | [6] | |
| HDF | Normal Human Dermal Fibroblasts | Cell Viability | - | Not cytotoxic at 5, 10, 20 µM | [5] | |
| hCMEC/D3 | Normal Brain Endothelial | Cell Viability | - | ~70-80% viability at 5, 10, 15 µM | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general method for assessing cell viability following treatment with a CK2 inhibitor.
Materials:
-
96-well cell culture plates
-
Cancer and normal cell lines of interest
-
Complete cell culture medium
-
CK2 inhibitor stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the CK2 inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of CK2 Pathway Phosphorylation
This protocol is for assessing the inhibition of CK2 activity in cells by measuring the phosphorylation of a known downstream substrate.
Materials:
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-Akt, anti-p21, anti-CK2α)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the CK2 inhibitor at various concentrations for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.
Mandatory Visualizations
Caption: CK2's role in pro-survival signaling pathways.
Caption: Workflow of cyclotherapy to protect normal cells.
References
- 1. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CK2: A key player in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Guide for Immuno-Quantitative Kinase Assays (IQA)
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during immuno-quantitative kinase assays (IQA). The guides and FAQs below are presented in a question-and-answer format to directly address specific experimental problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results in kinase assays?
Inconsistent results in kinase assays can stem from several factors, which can be broadly categorized as compound-related, assay-related, or general experimental errors.[1] Key causes include:
-
Assay Conditions: Suboptimal concentrations of the enzyme, substrate, or ATP can lead to significant variability.[2] Reaction buffers, pH, and temperature also play a critical role in assay performance.[2]
-
Reagent Quality: The purity and stability of enzymes, substrates, and ATP are crucial for reproducible results.[2][3] ATP solutions, in particular, can degrade with multiple freeze-thaw cycles.[4]
-
Compound Properties: The inhibitor being tested may interfere with the assay technology, for instance, by causing fluorescence quenching or exhibiting poor solubility.[2][3]
-
Experimental Execution: Common errors such as inaccurate pipetting, improper mixing of reagents, and inconsistent incubation times are frequent sources of variability.[1][2]
-
Enzyme Aggregation: The kinase itself may aggregate, leading to altered or reduced activity.[1][3]
Q2: How do I begin to optimize a new kinase assay?
Optimizing a kinase assay involves several key steps to ensure reliable and reproducible data. A systematic approach is recommended:
-
Choose an appropriate assay technology: Select a detection method (e.g., luminescence, fluorescence, TR-FRET) that balances sensitivity, throughput, and cost for your specific needs.[3][5]
-
Optimize Reagent Concentrations: Titrate the kinase, substrate, and ATP to determine the optimal concentrations that provide a robust signal window without elevating background noise.[6] For ATP, it is often recommended to use a concentration at or near the Kₘ value for the kinase to accurately determine the intrinsic potency of competitive inhibitors.[4][7]
-
Determine Optimal Reaction Time: Perform a time-course experiment to identify the linear range of the kinase reaction.[6] Assays should be run within this linear range, typically where less than 20% of the substrate has been consumed, to ensure the measured activity is proportional to the enzyme concentration.[4]
-
Validate with Controls: Use a known inhibitor as a positive control to validate your assay setup and a "no enzyme" control to determine the background signal.[8][9]
Q3: What is the importance of ATP concentration in kinase inhibitor screening?
The concentration of ATP is a critical parameter, especially when screening for ATP-competitive inhibitors.[4]
-
High ATP concentrations (e.g., physiological levels of 1-5 mM) can mask the effect of a competitive inhibitor, leading to an underestimation of its potency (a higher IC50 value).[1][10]
-
Low ATP concentrations (at or below the Kₘ of the kinase) increase the assay's sensitivity to ATP-competitive inhibitors, making it easier to identify potential hits during primary screening.[4] Therefore, it is often necessary to test inhibitors at multiple ATP concentrations to understand both their intrinsic potency and their potential efficacy in a cellular environment.[4]
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can obscure the specific signal from your kinase activity, resulting in a poor signal-to-noise ratio.[6]
| Possible Cause | Troubleshooting Step | Rationale |
| Contaminated Reagents | Use fresh, high-purity reagents (kinase, substrate, ATP, buffer).[6] Filter-sterilize buffers.[6] | Reagents can be contaminated with ATPases, other kinases, or fluorescent/luminescent impurities that generate a non-specific signal.[6][9] |
| Compound Interference | Run a control with the test compound in the absence of the kinase enzyme.[1] | The compound itself may be fluorescent or luminescent, or it may interact directly with the detection reagents, leading to a false signal.[1][3] |
| Suboptimal Reagent Concentration | Titrate detection reagents (e.g., antibodies, luciferase substrate) to find the optimal concentration that minimizes background.[6] | Excess detection reagents can lead to non-specific binding or signal generation.[6] |
| Non-specific Antibody Binding | Increase the number of wash steps. Include a blocking agent (e.g., BSA) in the buffer. Run a control with only the secondary antibody.[11][12] | The detection antibody may bind to unintended targets or the surface of the microplate.[9] |
| Assay Plate Issues | Use the correct plate type for your assay (e.g., white plates for luminescence, black for fluorescence).[13] | Certain microplates can have high autofluorescence or autoluminescence, contributing to the background signal.[6][13] |
Issue 2: Low Signal or Poor Signal-to-Noise Ratio
A weak specific signal can be difficult to distinguish from the background, leading to unreliable data.
| Possible Cause | Troubleshooting Step | Rationale |
| Low Kinase Activity | Verify the activity of your kinase batch with a positive control substrate. Ensure proper storage and handling. Avoid multiple freeze-thaw cycles.[6] | The enzyme may have lost activity due to improper storage, degradation, or being a low-activity batch. |
| Suboptimal Reagent Concentrations | Titrate the kinase, substrate, and ATP concentrations to ensure they are not limiting the reaction.[4][14] | Insufficient amounts of any key reactant will result in low product formation and thus a weak signal.[4] |
| Incorrect Buffer Composition | Verify that the buffer pH, salt concentration, and necessary cofactors (e.g., Mg²⁺) are optimal for your specific kinase.[2] | Kinase activity is highly dependent on the reaction buffer conditions.[2] |
| Short Incubation Time | Perform a time-course experiment to ensure the reaction has proceeded long enough to generate a detectable signal.[6][15] | If the reaction is stopped too early, not enough product will have formed to be reliably measured. |
| Suboptimal Plate Reader Settings | Ensure the correct filters, excitation/emission wavelengths, and integration times are used. Optimize the gain setting.[13] | Incorrect instrument settings can lead to inefficient signal detection. The gain should be high enough to detect the signal but low enough to avoid saturation.[13] |
Issue 3: High Variability Between Replicate Wells
High variability obscures the true effect of the test compound and reduces the statistical power of the experiment.[1][2]
| Possible Cause | Troubleshooting Step | Rationale |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to dispense across the plate.[1][2][16] | Small volume variations, especially of concentrated reagents like the enzyme or inhibitor, can cause large differences in activity.[2] |
| Insufficient Mixing | Gently mix all components thoroughly after addition. Avoid introducing bubbles.[2][6] | Failure to adequately mix reagents can lead to heterogeneous reaction rates within and between wells.[6] |
| Edge Effects | Avoid using the outer wells of the microplate, or fill them with buffer/water to create a humidity barrier. Ensure proper plate sealing.[1][2] | Outer wells are more susceptible to evaporation and temperature fluctuations, which can alter reaction rates.[1] |
| Temperature Gradients | Ensure the entire assay plate is at a uniform temperature during incubation. Avoid placing plates on cold or warm surfaces before reading.[2][6] | Kinase activity is highly temperature-dependent. Gradients across the plate will cause inconsistent results.[6] |
| Compound Precipitation | Visually inspect for compound precipitation in the assay buffer. Determine the compound's solubility under final assay conditions.[1] | If the compound is not fully dissolved, its effective concentration will vary between wells. |
Experimental Protocols
Generic Luminescence-Based Kinase Assay Protocol
This protocol describes a general method for measuring kinase activity by quantifying the amount of ATP remaining after the reaction. Assays like Promega's Kinase-Glo® follow this principle.[17][18]
Materials:
-
Kinase of interest and its specific substrate
-
Kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[18]
-
ATP solution
-
Test inhibitor (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates[13]
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of the test inhibitor.
-
Add Reagents to Plate:
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[2]
-
Initiate Reaction: Add 5 µL of a 2X ATP solution to all wells to start the reaction.[2]
-
Kinase Reaction Incubation: Incubate the plate at the desired temperature (e.g., 30°C) for the predetermined optimal time (e.g., 45-60 minutes).[14]
-
Signal Detection:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add a volume of ATP detection reagent equal to the volume in the well (e.g., 20 µL).
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.[18]
-
-
Read Plate: Measure luminescence using a plate reader. The signal will be inversely proportional to kinase activity.[18]
Protocol for IC50 Determination
The IC50 value is the concentration of an inhibitor required to reduce kinase activity by 50%.
Procedure:
-
Follow the general kinase assay protocol described above.
-
Prepare a wide range of inhibitor concentrations using serial dilutions (e.g., 10-point, 3-fold dilutions).
-
Run the assay with each inhibitor concentration in duplicate or triplicate.
-
Data Analysis:
-
Subtract the average background signal ("no kinase" control) from all other measurements.
-
Normalize the data. Set the average signal from the "no inhibitor" control as 100% activity and the background as 0% activity.
-
Plot the normalized % activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[18]
-
Visualizations
Signaling Pathway Diagram
Caption: A simplified diagram of a generic MAP Kinase signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for an IQA kinase assay.
Troubleshooting Logic Diagram
Caption: A troubleshooting flowchart for common kinase assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. benchchem.com [benchchem.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. In vitro kinase assay [protocols.io]
- 11. origene.com [origene.com]
- 12. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
- 16. goldbio.com [goldbio.com]
- 17. benchchem.com [benchchem.com]
- 18. ebiotrade.com [ebiotrade.com]
Technical Support Center: Optimization of IQA Treatment Time for Maximum Apoptosis
Welcome to the technical support center for IQA (Isoquinoline-7-carboxamide). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions to achieve maximum apoptotic induction with IQA. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for IQA-induced apoptosis?
A1: IQA is a novel compound designed to induce programmed cell death, or apoptosis. While the precise mechanism is under continued investigation, current data suggests that IQA likely triggers the intrinsic (mitochondrial) pathway of apoptosis. This pathway is initiated by intracellular signals such as DNA damage or cellular stress, leading to changes in the inner mitochondrial membrane.[1][2] This process culminates in the activation of caspase-3, a key executioner caspase, which then orchestrates the dismantling of the cell.[1]
Q2: What is a typical starting concentration and treatment duration for IQA?
A2: The optimal concentration and treatment time for IQA are highly dependent on the cell line being used. We recommend performing a dose-response experiment with concentrations ranging from nanomolar to low micromolar to determine the optimal dose for your specific cell type. For treatment duration, a time-course experiment is crucial. A typical starting point would be to assess apoptosis at 6, 12, 24, 48, and 72 hours of incubation.[3]
Q3: How can I determine if cell death is primarily due to apoptosis versus necrosis?
A3: It is important to distinguish between apoptosis and necrosis, as they are distinct forms of cell death.[4] A common and effective method is using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[3][5] Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will be positive for both.[5] Necrotic cells, however, will be permeable to PI without the initial Annexin V staining.
Troubleshooting Guides
Issue 1: Low Percentage of Apoptotic Cells Observed
Q: I have treated my cells with IQA, but I am observing a lower-than-expected percentage of apoptotic cells. What are the possible causes and solutions?
A: This is a common issue that can arise from several factors. Here is a step-by-step guide to troubleshoot this problem:
| Potential Cause | Suggested Solution |
| Suboptimal IQA Concentration | Perform a dose-response experiment to identify the optimal concentration for your cell line. We suggest a range from 1 nM to 1 µM as a starting point.[3] |
| Inappropriate Treatment Duration | The kinetics of apoptosis can vary significantly between cell lines. Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the peak apoptotic response time.[3] |
| Cell Line Resistance | Some cell lines may be inherently resistant to IQA due to the expression of anti-apoptotic proteins like Bcl-2 or IAPs (Inhibitor of Apoptosis Proteins).[6][7] Consider performing a western blot to assess the levels of these proteins. |
| Incorrect Apoptosis Assay Technique | Ensure that your apoptosis detection method is performed correctly. For Annexin V/PI staining, analyze samples promptly after staining to avoid artifacts.[5] For caspase assays, ensure the reagents are properly prepared and the incubation times are optimal.[3] |
Issue 2: Inconsistent Results Between Experiments
Q: I am getting variable results in my apoptosis assays with IQA across different experimental replicates. How can I improve consistency?
A: Inconsistent results can be frustrating, but they can often be resolved by carefully controlling experimental variables.
| Potential Cause | Suggested Solution |
| Cell Culture Variability | Ensure that cells are at a consistent confluency and passage number for each experiment. Over-confluent or high-passage-number cells can have altered responses to stimuli. |
| Reagent Preparation | Prepare fresh dilutions of IQA for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles of reagents. |
| Incubation Conditions | Maintain consistent incubation conditions (temperature, CO2 levels, humidity) for all experiments. |
| Assay Timing | For time-course experiments, be precise with the timing of treatment and harvesting of cells. |
Quantitative Data Summary
The following table provides an example of expected results from a time-course experiment to determine the optimal IQA treatment duration for inducing apoptosis in a hypothetical cancer cell line.
| Treatment Time (Hours) | Percentage of Early Apoptotic Cells (Annexin V+/PI-) | Percentage of Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Control) | 2.5% | 1.2% | 3.7% |
| 6 | 8.7% | 3.1% | 11.8% |
| 12 | 15.4% | 5.8% | 21.2% |
| 24 | 35.2% | 10.5% | 45.7% |
| 48 | 28.9% | 25.3% | 54.2% |
| 72 | 15.1% | 40.6% | 55.7% |
Note: This data is illustrative and the optimal time point may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Annexin V/PI Staining by Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells.[3]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with IQA for the desired time points.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[3]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[3]
Protocol 2: Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases.
Materials:
-
Caspase-Glo® 3/7 Assay Kit
-
Luminometer-compatible multi-well plates (white-walled)
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with IQA.
-
After the treatment period, allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on a plate shaker at a low speed for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
Visualizations
Caption: Hypothetical signaling pathway for IQA-induced intrinsic apoptosis.
Caption: Experimental workflow for optimizing IQA treatment time.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. medicaljournalssweden.se [medicaljournalssweden.se]
- 5. ieim.med.ovgu.de [ieim.med.ovgu.de]
- 6. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies | Aging [aging-us.com]
Technical Support Center: [5-oxo-5,6-dihydroindolo-(1,2-a)quinazolin-7-yl]acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [5-oxo-5,6-dihydroindolo-(1,2-a)quinazolin-7-yl]acetic acid, a compound known to present solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of [5-oxo-5,6-dihydroindolo-(1,2-a)quinazolin-7-yl]acetic acid?
A1: This compound, also known as 2-(5-oxo-6H-indolo[1,2-a]quinazolin-7-yl)acetic acid, is a small organic molecule with a complex heterocyclic structure.[1] It possesses a fused indole and quinazoline ring system.[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C17H12N2O3 | [1][2][3] |
| Molecular Weight | 292.29 g/mol | [1][3][4] |
| CAS Number | 391670-48-7 | [1][4] |
Q2: I'm having trouble dissolving the compound in aqueous buffers. What is the expected solubility?
Q3: How can I improve the aqueous solubility of this compound?
A3: Several strategies can be employed to improve the solubility of poorly water-soluble organic acids:
-
pH Adjustment: As an acidic compound, its solubility can be significantly increased in basic (alkaline) solutions.[9][10][11] By deprotonating the carboxylic acid group to form a more polar carboxylate salt, its affinity for aqueous media increases.[9][11]
-
Use of Co-solvents: Adding a water-miscible organic solvent (a co-solvent) can increase the solubility of hydrophobic compounds.[5][12][13] Common co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycol (PEG).[][13]
-
Surfactants: Surfactants can be used to form micelles that encapsulate the poorly soluble compound, increasing its apparent solubility in an aqueous medium.[13][14]
Q4: What organic solvents can I use to dissolve this compound?
A4: While specific data for this molecule is limited, related indoloquinazoline and quinazoline derivatives have shown solubility in polar aprotic solvents.[15] Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often effective for this class of compounds.[15]
Troubleshooting Guides
Issue 1: Compound precipitates out of solution during my experiment.
This is a common issue for compounds with low aqueous solubility, especially when a stock solution in an organic solvent is diluted into an aqueous buffer.
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your final aqueous solution is in a range where the compound is soluble. For this acidic compound, a higher pH (basic) is generally better.[8][16]
-
Reduce Final Concentration: The concentration of the compound in your assay may be exceeding its solubility limit in the final buffer composition. Try performing a serial dilution to find the maximum soluble concentration.
-
Increase Co-solvent Percentage: If your experimental design allows, slightly increasing the percentage of the organic co-solvent (e.g., DMSO) in the final solution can help maintain solubility.[13] Be mindful of the tolerance of your assay system (e.g., cells, enzymes) to the co-solvent.
-
Use a Different Co-solvent: Some co-solvents are more effective than others for specific compounds.[12][17] Consider trying solvents like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMA) if DMSO is not sufficient and your system permits.[13]
Issue 2: I am unable to prepare a stock solution at the desired concentration.
If you are having difficulty dissolving the compound in a standard solvent like DMSO to make a concentrated stock.
Troubleshooting Steps:
-
Gentle Heating: Gently warming the solution (e.g., to 37°C) can help increase the rate of dissolution. Always check the compound's stability at elevated temperatures first.
-
Sonication: Using an ultrasonic bath can help break up solid particles and facilitate dissolution.[18]
-
Solvent Selection: If DMSO is not effective, consider trying other strong organic solvents such as DMF. For some quinazoline derivatives, DMF has been shown to be a good solvent.[15]
Experimental Protocols
Protocol 1: Basic Aqueous Solubility Assessment
This protocol provides a qualitative and semi-quantitative method to assess the solubility of [5-oxo-5,6-dihydroindolo-(1,2-a)quinazolin-7-yl]acetic acid in different aqueous solutions.
Materials:
-
[5-oxo-5,6-dihydroindolo-(1,2-a)quinazolin-7-yl]acetic acid
-
Distilled water
-
5% (w/v) Sodium Bicarbonate (NaHCO3) solution
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
5% (v/v) Hydrochloric Acid (HCl) solution
-
Small test tubes or vials
-
Vortex mixer
Procedure:
-
Add approximately 2-5 mg of the compound to four separate, labeled test tubes.
-
To the first tube, add 1 mL of distilled water.
-
To the second tube, add 1 mL of 5% NaHCO3 solution.
-
To the third tube, add 1 mL of 5% NaOH solution.
-
To the fourth tube, add 1 mL of 5% HCl solution.
-
Vortex each tube vigorously for 30-60 seconds.
-
Visually inspect each tube for undissolved solid against a dark background.
-
Record the results as insoluble, sparingly soluble, or soluble.
Expected Results: As a strong organic acid, the compound is expected to be insoluble or sparingly soluble in water and 5% HCl.[19] It should show increased solubility in 5% NaHCO3 and be fully soluble in 5% NaOH due to the formation of its sodium salt.[19][20]
| Solvent | Expected Solubility | Rationale |
| Water | Poor | The compound is a relatively non-polar organic molecule.[11][21] |
| 5% HCl | Poor | The acidic environment will keep the carboxylic acid protonated (neutral form).[9] |
| 5% NaHCO3 | Moderate to Good | The weak base deprotonates the strong carboxylic acid, forming a soluble salt.[19] |
| 5% NaOH | Good to Excellent | The strong base will fully deprotonate the carboxylic acid, maximizing salt formation and solubility.[20] |
Protocol 2: Equilibrium Solubility Determination in a Buffered Co-solvent System
This protocol outlines a method to determine the equilibrium solubility of the compound, which is a more accurate and quantitative measurement.[22]
Materials:
-
[5-oxo-5,6-dihydroindolo-(1,2-a)quinazolin-7-yl]acetic acid
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Incubator shaker
-
Filtration apparatus (e.g., 0.45 µm syringe filters)
-
HPLC or LC-MS/MS for quantification[22]
Procedure:
-
Preparation of Solutions: Prepare a series of PBS solutions containing varying percentages of DMSO (e.g., 1%, 2%, 5%, 10%).
-
Addition of Compound: Add an excess amount of the solid compound to vials containing each of the prepared buffer/co-solvent mixtures. Ensure there is undissolved solid at the bottom.
-
Incubation: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[22]
-
Separation: After incubation, allow the vials to stand so that the excess solid can settle. Carefully collect the supernatant and filter it to remove any remaining undissolved particles.[21][22]
-
Quantification: Analyze the clear, filtered solution using a validated HPLC or LC-MS/MS method to determine the concentration of the dissolved compound.[22] This concentration represents the equilibrium solubility under those conditions.
Diagrams
Caption: A workflow for troubleshooting solubility issues.
Caption: The effect of pH on the compound's ionization and solubility.
References
- 1. Buy (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid | 391670-48-7 [smolecule.com]
- 2. PubChemLite - (5-oxo-5,6-dihydroindolo[1,2-a]quinazolin-7-yl)acetic acid (C17H12N2O3) [pubchemlite.lcsb.uni.lu]
- 3. (5-Oxo-5,6-dihydroindolo(1,2-a)quinazolin-7-yl)acetic acid | C17H12N2O3 | CID 447682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fiveable.me [fiveable.me]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. wyzant.com [wyzant.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. Co-solvent: Significance and symbolism [wisdomlib.org]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cibtech.org [cibtech.org]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 18. quora.com [quora.com]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. www1.udel.edu [www1.udel.edu]
- 21. quora.com [quora.com]
- 22. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
"preventing degradation of CK2 inhibitor 4 in stock solutions"
A Note on "CK2 inhibitor 4": The designation "this compound" can be ambiguous as it may refer to different chemical compounds in scientific literature and commercial catalogs. This guide will focus on the frequently cited molecule CK2-IN-4 (CAS No. 313985-59-0) . We will also provide general guidance applicable to other ATP-competitive CK2 inhibitors, such as the well-studied compound 4,5,6,7-Tetrabromobenzotriazole (TBB) . Researchers should always verify the specific inhibitor they are using by its chemical name and CAS number.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the degradation of this compound in stock solutions, ensuring the reliability and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1] For instance, a 5 mg/mL concentration in DMSO is a common starting point.[1] Sonication or gentle warming (up to 60°C) may be necessary to fully dissolve the compound.[2] Always use fresh, anhydrous DMSO to minimize the introduction of water, which can promote hydrolysis.
Q2: What are the recommended storage conditions for this compound stock solutions?
A: For long-term storage, stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes and stored at -80°C.[1][2] This minimizes freeze-thaw cycles, which can accelerate degradation. For short-term use, aliquots can be stored at -20°C for up to a month or at 4°C for up to a week.[1][2]
Q3: How can I tell if my this compound stock solution has degraded?
A: Visual inspection can sometimes reveal signs of degradation, such as a change in color or the appearance of precipitate. However, chemical degradation often occurs without any visible changes. The most reliable way to assess the integrity of your stock solution is through analytical methods like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to check for the appearance of degradation products and a decrease in the concentration of the parent compound. A noticeable decrease in the inhibitor's biological activity in your experiments can also be an indicator of degradation.
Q4: Can I store my diluted working solutions of this compound?
A: It is generally not recommended to store diluted working solutions for extended periods, especially in aqueous media like cell culture medium or phosphate-buffered saline (PBS).[1] These aqueous environments can promote hydrolysis. Prepare fresh working solutions from your frozen stock for each experiment to ensure consistent potency.
Q5: Are there any solvents I should avoid when preparing stock solutions?
A: While DMSO is the most common solvent, ensure it is of high purity and anhydrous. Avoid using solvents that may react with the inhibitor. If you need to use a different solvent for your specific application, it is crucial to perform a stability study to ensure the inhibitor remains stable in that solvent under your storage conditions.
Troubleshooting Guide: Suspected Stock Solution Degradation
If you suspect your this compound stock solution has degraded, follow these steps to diagnose and address the issue.
Table 1: Troubleshooting Common Issues
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or inconsistent biological activity | Degradation of the inhibitor | 1. Prepare a fresh stock solution from a new vial of powder. 2. Compare the activity of the new stock solution with the old one in a parallel experiment. 3. If possible, analyze both stock solutions by HPLC-MS to assess their purity and concentration. |
| Precipitate formation in the stock solution upon thawing | Poor solubility or degradation | 1. Gently warm the solution and sonicate to try and redissolve the precipitate. 2. If the precipitate does not redissolve, it may be a degradation product. Discard the stock solution. 3. Consider preparing a lower concentration stock solution if solubility is an issue. |
| Color change in the stock solution | Chemical degradation | Discard the stock solution and prepare a fresh one. |
Data on Storage and Stability
Table 2: Recommended Storage Conditions for this compound (CK2-IN-4)
| Form | Solvent | Storage Temperature | Duration | Key Recommendations |
| Powder | N/A | -20°C | 3 years[2] | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution | DMSO | -80°C | Up to 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| Stock Solution | DMSO | -20°C | Up to 1 month[2] | Suitable for short-term storage of frequently used aliquots. |
| Stock Solution | DMSO | 4°C | Up to 1 week[1] | Recommended for aliquots that will be used within a few days. |
Experimental Protocols
Protocol: Stability Assessment of this compound Stock Solution by HPLC-MS
This protocol outlines a method to assess the stability of a this compound stock solution over time.
1. Materials:
- This compound stock solution (e.g., 10 mM in DMSO)
- HPLC-grade acetonitrile (ACN)
- HPLC-grade water
- Formic acid (FA)
- HPLC system with a C18 column
- Mass spectrometer (MS)
2. Sample Preparation:
- At time point zero (T=0), dilute a small aliquot of your freshly prepared stock solution to a working concentration (e.g., 1 µM) in a 50:50 mixture of ACN and water with 0.1% FA.
- Store your stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature).
- At subsequent time points (e.g., 1 week, 1 month, 3 months), take another aliquot of the stock solution and prepare a sample for analysis in the same manner.
3. HPLC-MS Analysis:
- Set up an appropriate HPLC gradient to separate the parent compound from potential degradation products. A typical gradient might be a linear increase in ACN over a C18 column.
- The mass spectrometer should be set to monitor the mass-to-charge ratio (m/z) of the parent this compound molecule.
- Inject the prepared samples into the HPLC-MS system.
4. Data Analysis:
- Integrate the peak area of the parent compound at each time point.
- Calculate the percentage of the remaining parent compound at each time point relative to T=0.
- A significant decrease in the peak area of the parent compound over time indicates degradation.
- Analyze the chromatograms for the appearance of new peaks, which may correspond to degradation products.
Visualizations
Caption: Troubleshooting workflow for suspected inhibitor degradation.
Caption: Hypothetical hydrolysis degradation pathway.
References
Validation & Comparative
Validating the Inhibitory Effect of IQA on CK2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the indolyl quinazoline derivative IQA as an inhibitor of Protein Kinase CK2 (formerly Casein Kinase 2). Its performance is evaluated against other well-established CK2 inhibitors, supported by experimental data and detailed protocols for key validation assays.
Introduction to CK2 and its Inhibition
Protein Kinase CK2 is a highly conserved serine/threonine kinase that plays a crucial role in a vast array of cellular processes, including cell growth, proliferation, and apoptosis.[1] Its constitutive activity is frequently elevated in various cancers, making it a compelling target for therapeutic intervention.[1][2] The development of potent and selective CK2 inhibitors is therefore a significant area of research in oncology and beyond.
IQA, or [5-oxo-5,6-dihydroindolo-(1,2-a)quinazolin-7-yl]acetic acid, is a potent and selective ATP/GTP-competitive inhibitor of CK2.[3][4][5] This guide will delve into the experimental validation of IQA's inhibitory effects and compare its profile with other notable CK2 inhibitors.
Quantitative Comparison of CK2 Inhibitors
The following table summarizes the key quantitative parameters for IQA and a selection of alternative CK2 inhibitors. These values provide a snapshot of their potency and selectivity.
| Inhibitor | Type | Ki (nM) | IC50 (nM) | Selectivity Notes |
| IQA | ATP/GTP-competitive | 170[3][4][6] | 80 - 390[7][8] | Highly selective; tested against a panel of 44 kinases and showed minimal off-target effects.[3][9] |
| CX-4945 (Silmitasertib) | ATP-competitive | 0.38[10][11] | 1[12] | Potent but inhibits other kinases like CLK2, DYRK1A, and GSK3β at nanomolar concentrations.[10][11][13] Currently in clinical trials.[2][10] |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | ATP-competitive | 400[6] | 150 - 1600[7] | One of the earliest selective CK2 inhibitors, but less potent than newer compounds.[7] |
| DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) | ATP-competitive | 40[6] | - | A derivative of TBB with improved potency. |
| SGC-CK2-1 | ATP-competitive | 4.5[11] | 2.3[14] | Described as a highly selective chemical probe for CK2.[14] |
| Emodin | ATP-competitive | 7200[10] | 2000[10] | A natural product with moderate potency and known to be less selective.[14] |
| Quercetin | ATP-competitive | - | - | A flavonoid with known promiscuous inhibitory activity against multiple kinases.[3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for key assays used to validate CK2 inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified CK2.
Materials:
-
Recombinant human CK2 holoenzyme (α2β2)
-
Specific peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Test inhibitor (e.g., IQA) dissolved in DMSO
-
P81 phosphocellulose filter paper
-
Phosphoric acid wash solution (e.g., 0.5% or 1%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, the specific peptide substrate, and the desired concentration of the test inhibitor (or DMSO for control).
-
Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP to the reaction mixture. The final ATP concentration should be close to the Km value for CK2 to accurately determine IC50 values.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose filter paper. The phosphorylated peptide will bind to the paper, while the unincorporated ATP will not.
-
Wash the filter papers extensively with the phosphoric acid wash solution to remove any unbound radiolabeled ATP.
-
Air-dry the filter papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition by comparing the radioactivity of the inhibitor-treated samples to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.
Cell-Based CK2 Activity Assay
This assay assesses the ability of an inhibitor to penetrate the cell membrane and inhibit endogenous CK2 activity within a cellular context.
Materials:
-
Human cell line (e.g., Jurkat, HeLa, or a relevant cancer cell line)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., IQA)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Antibody specific for a known CK2 phosphorylation site on a downstream target (e.g., phospho-Akt Ser129, phospho-p21 T145)
-
Total protein antibody for the downstream target
-
Secondary antibodies conjugated to HRP
-
Western blotting equipment and reagents (SDS-PAGE gels, transfer membranes, ECL substrate)
Procedure:
-
Culture the chosen cell line to a suitable confluency.
-
Treat the cells with various concentrations of the test inhibitor (and a DMSO control) for a specified duration (e.g., 1-24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Perform Western blot analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated CK2 substrate.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Strip the membrane and re-probe with an antibody against the total protein of the CK2 substrate to confirm equal loading.
-
Quantify the band intensities to determine the dose-dependent decrease in the phosphorylation of the CK2 substrate, indicating the cellular potency of the inhibitor.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow for validating a CK2 inhibitor and the key signaling pathways influenced by CK2.
Experimental workflow for validating a CK2 inhibitor.
Key signaling pathways modulated by CK2.
Conclusion
IQA stands out as a potent and highly selective inhibitor of CK2, demonstrating robust inhibitory activity both in vitro and in cellular contexts.[3][9] Its selectivity profile appears superior to some first-generation inhibitors like emodin and quercetin and even to the clinically evaluated CX-4945, which exhibits off-target effects on other kinases.[3][10] The experimental protocols provided in this guide offer a framework for the rigorous validation of IQA and other potential CK2 inhibitors. The visualization of the experimental workflow and the affected signaling pathways further clarifies the process of inhibitor validation and the biological context of CK2 inhibition. For researchers in drug discovery, IQA represents a valuable tool for dissecting CK2-mediated signaling and a promising scaffold for the development of novel anti-cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein kinase CK2 inhibitor 4,5,6,7-tetrabromobenzotriazole (TBB) induces apoptosis and caspase-dependent degradation of haematopoietic lineage cell-specific protein 1 (HS1) in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CK2 inhibitor (IQA, CGP029482) [otavachemicals.com]
- 5. Discovery of a potent and selective protein kinase CK2 inhibitor by high-throughput docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of CK2α’ selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. research.unipd.it [research.unipd.it]
"IQA vs TBB: a comparative analysis of CK2 inhibitors"
In the landscape of cancer research and drug development, Protein Kinase CK2 has emerged as a critical target. Its ubiquitous expression and involvement in a myriad of cellular processes, including cell growth, proliferation, and apoptosis, make it a key player in tumorigenesis. Consequently, the development of potent and selective CK2 inhibitors is of paramount importance. Among the numerous inhibitors identified, IQA ([5-oxo-5,6-dihydroindolo-(1,2-a)quinazolin-7-yl]acetic acid) and TBB (4,5,6,7-Tetrabromobenzotriazole) have garnered significant attention. This guide provides a comprehensive comparative analysis of these two prominent CK2 inhibitors, presenting key performance data, detailed experimental protocols, and visualizations of their mechanism of action and experimental workflows.
Quantitative Data Presentation
The following table summarizes the key inhibitory constants for IQA and TBB against Protein Kinase CK2. It is important to note that while both are potent inhibitors, IQA generally exhibits a lower inhibition constant, suggesting higher potency.
| Inhibitor | Target | IC50 / Ki Value (µM) | Source |
| IQA | CK2 | Ki = 0.17 | [1] |
| TBB | Rat Liver CK2 | IC50 = 0.9 | [2] |
Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., ATP concentration, substrate used). The data presented here is for comparative purposes. One study has noted that IQA demonstrates enhanced selectivity and efficacy in vitro and in vivo when compared to TBB.[3]
Comparative Performance Analysis
Both IQA and TBB function as ATP/GTP-competitive inhibitors of CK2.[1][2] This means they bind to the ATP-binding pocket of the kinase, preventing the natural substrate (ATP or GTP) from binding and thus inhibiting the phosphorylation of downstream targets.
IQA ([5-oxo-5,6-dihydroindolo-(1,2-a)quinazolin-7-yl]acetic acid) has been highlighted for its high selectivity for CK2.[1] Studies have shown that at concentrations where it effectively inhibits CK2, it has minimal effect on a wide range of other protein kinases.[1] This high selectivity is a crucial attribute for a therapeutic agent, as it minimizes off-target effects and potential toxicity. In vivo studies using Jurkat cells have demonstrated the efficacy of IQA in inhibiting endogenous CK2 in a dose-dependent manner.[1]
TBB (4,5,6,7-Tetrabromobenzotriazole) is also a potent and selective inhibitor of CK2.[2] However, some studies indicate that at higher concentrations, TBB can exhibit inhibitory effects on a limited number of other kinases.[2] Despite this, TBB has been widely used as a chemical probe to investigate the cellular functions of CK2.
Experimental Protocols
The following is a detailed protocol for a standard in vitro kinase assay to compare the inhibitory activity of IQA and TBB on CK2.
In Vitro CK2 Kinase Assay
Objective: To determine and compare the IC50 values of IQA and TBB for Protein Kinase CK2.
Materials:
-
Recombinant human Protein Kinase CK2 (α2β2 holoenzyme)
-
Specific peptide substrate (e.g., RRRADDSDDDDD)
-
ATPγS (Adenosine 5'-[γ-thio]triphosphate)
-
IQA and TBB stock solutions (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
p-Nitrobenzyl mesylate (PNBM)
-
Anti-thiophosphate ester antibody
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
96-well microtiter plates
-
Plate reader
Procedure:
-
Prepare Inhibitor Dilutions: Serially dilute IQA and TBB stock solutions in kinase reaction buffer to achieve a range of final concentrations to be tested (e.g., from 0.01 µM to 100 µM). Include a DMSO-only control.
-
Set up Kinase Reaction: In a 96-well plate, add the following components in order:
-
Kinase reaction buffer
-
Recombinant CK2 enzyme
-
Peptide substrate
-
Diluted inhibitor (IQA, TBB, or DMSO control)
-
-
Initiate Reaction: Add ATPγS to each well to start the kinase reaction. The final concentration of ATPγS should be close to its Km for CK2.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding EDTA to chelate the Mg2+.
-
Alkylation: Add PNBM to each well to alkylate the thiophosphorylated substrate. Incubate at room temperature.
-
Detection:
-
Coat a separate 96-well plate with the peptide substrate.
-
Transfer the reaction mixtures to the coated plate and incubate to allow the thiophosphorylated peptide to bind.
-
Wash the plate to remove unbound components.
-
Add the anti-thiophosphate ester primary antibody and incubate.
-
Wash the plate and add the secondary antibody.
-
Wash the plate and add a suitable substrate for the secondary antibody's conjugate (e.g., TMB for HRP).
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Plot the percentage of CK2 activity against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that reduces CK2 activity by 50%.
Visualizations
Signaling Pathways
Protein Kinase CK2 is a key regulator of several critical signaling pathways implicated in cancer. The diagrams below, generated using Graphviz, illustrate the role of CK2 in the PI3K/Akt and Wnt/β-catenin pathways and how its inhibition by IQA or TBB can disrupt these pro-survival cascades.
Caption: CK2 in the PI3K/Akt signaling pathway.
Caption: CK2 in the Wnt/β-catenin signaling pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparative analysis of CK2 inhibitors.
Caption: Experimental workflow for inhibitor comparison.
References
Confirming Apoptosis Induction by CK2 Inhibitor CX-4945 with Caspase Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The protein kinase CK2 is a key regulator of cell survival, and its inhibition is a promising strategy in cancer therapy. The orally available CK2 inhibitor, CX-4945 (Silmitasertib), has been shown to induce apoptosis in various cancer cell lines. A critical step in evaluating the efficacy of CX-4945 and other CK2 inhibitors is the confirmation of apoptosis through reliable and quantitative methods. This guide provides a comparative overview of caspase assays for confirming apoptosis induction by CX-4945, supported by experimental data and detailed protocols.
Data Presentation: Efficacy of CX-4945 in Inducing Apoptosis
The induction of apoptosis by CX-4945 is concentration and time-dependent. The following tables summarize quantitative data from studies on different cancer cell lines, demonstrating the effect of CX-4945 on key apoptotic markers.
Table 1: Caspase-3/7 Activity in Cholangiocarcinoma Cell Lines Treated with CX-4945
| Cell Line | CX-4945 Concentration (µM) | Treatment Time (hours) | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| HuCCT1 | 2.5 | 72 | Significant Increase[1] |
| EGI-1 | 5 | 72 | Significant Increase[1] |
| Liv27 | 5 | 72 | Significant Increase[1] |
Table 2: PARP Cleavage in Cancer Cell Lines Treated with CX-4945
| Cell Line | CX-4945 Concentration (µM) | Treatment Time (hours) | Observation |
| HuCCT-1 | 20 | 24 | Increased levels of cleaved PARP[2] |
| TFK-1 | 5 and 15 | 48 | Increased levels of cleaved PARP[3] |
| SSP-25 | 5 and 15 | 48 | Increased levels of cleaved PARP[3] |
| HeLa | 10 | 24 | Visible PARP-1 degradation[4] |
| HeLa | 5 | 48 | Visible PARP-1 degradation[4] |
| MDA-MB-231 | 10 | 48 | Visible PARP-1 degradation[5] |
Table 3: Induction of Apoptosis in Cholangiocarcinoma Cells by CX-4945
| Cell Line | CX-4945 Concentration (µM) | Treatment Time (hours) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| TFK-1 | 15 | 48 | Increased vs. Control[3] | Increased vs. Control[3] |
| SSP-25 | 15 | 48 | Increased vs. Control[3] | Increased vs. Control[3] |
Comparison of Apoptosis Detection Methods
While caspase assays are a direct measure of the apoptotic machinery, other methods can be used to corroborate the findings.
| Method | Principle | Advantages | Disadvantages |
| Caspase Assays | Measures the activity of key executioner caspases (e.g., caspase-3/7). | Direct, sensitive, and can be quantitative. Distinguishes between apoptosis and necrosis. | May not detect all forms of programmed cell death. |
| Annexin V Staining | Detects the externalization of phosphatidylserine (PS) on the cell surface, an early apoptotic event. | Early marker of apoptosis. Can be quantified by flow cytometry. | Can also stain necrotic cells. Reversible in some cases. |
| TUNEL Assay | Detects DNA fragmentation, a hallmark of late-stage apoptosis. | Can be used on tissue sections. Highly specific for late-stage apoptosis. | May not detect early apoptotic events. Can also stain necrotic cells with extensive DNA damage. |
| PARP Cleavage | Detects the cleavage of PARP by active caspases via Western blot. | Specific indicator of caspase-3 activity. | Semi-quantitative. Requires cell lysis and protein analysis. |
Experimental Protocols
Key Experiment: Caspase-3/7 Activity Assay (Luminometric)
This protocol is adapted from the Promega Caspase-Glo® 3/7 Assay.[6][7][8][9]
Objective: To quantify the activity of caspase-3 and -7 in cells treated with a CK2 inhibitor.
Materials:
-
Cells cultured in a 96-well white-walled plate
-
CK2 inhibitor (e.g., CX-4945)
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in a 96-well white-walled plate at a density that will result in 80-90% confluency at the time of the assay.
-
Treatment: Treat cells with various concentrations of the CK2 inhibitor and a vehicle control for the desired time period. Include a positive control for apoptosis if available.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Caspase-Glo® 3/7 Substrate to room temperature. Transfer the entire volume of buffer to the substrate bottle and mix by gentle inversion until the substrate is thoroughly dissolved.
-
Assay:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis: The luminescence signal is proportional to the amount of caspase activity. Calculate the fold change in caspase activity by normalizing the readings from the treated wells to the vehicle control wells.
Visualizing the Molecular Pathways and Experimental Workflow
Caption: CK2 Inhibition and Apoptosis Induction Pathway.
Caption: Experimental Workflow for a Luminometric Caspase-3/7 Assay.
Caption: Logical Flow for Confirming Apoptosis via Caspase Assays.
References
- 1. Preclinical In Vitro and In Vivo Evidence of an Antitumor Effect of CX-4945, a Casein Kinase II Inhibitor, in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Casein Kinase 2 Inhibitor CX-4945 Promotes Cholangiocarcinoma Cell Death Through PLK1 | Anticancer Research [ar.iiarjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]
- 7. promega.com [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. promega.com [promega.com]
IQA Kinase Inhibitor: A Comparative Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase selectivity profile of IQA, a potent ATP/GTP site-directed inhibitor of Protein Kinase CK2. The information presented herein is intended to assist researchers in evaluating the suitability of IQA for their studies and to provide essential experimental details for its use.
Executive Summary
IQA, with the chemical name [5-oxo-5,6-dihydroindolo-(1,2-a)quinazolin-7-yl]acetic acid, is a highly selective inhibitor of Protein Kinase CK2, a crucial enzyme implicated in various cellular processes and diseases, including cancer.[1] This guide summarizes the available data on its inhibitory activity against a panel of protein kinases, outlines the methodologies for assessing its activity, and illustrates its interaction within key signaling pathways.
Selectivity Profile of IQA Against a Panel of Kinases
IQA has been demonstrated to be a highly selective inhibitor of Protein Kinase CK2. A key study evaluated the activity of IQA at a concentration of 10 µM against a panel of 44 different protein kinases. The results showed that while IQA almost completely suppressed the activity of CK2, it was largely ineffective or only weakly effective against the other kinases tested, highlighting its remarkable selectivity.[1][2]
The inhibitory constant (Ki) of IQA for CK2 has been determined to be 0.17 µM.[1] While comprehensive quantitative data for the entire panel of 44 kinases is not publicly available in the reviewed literature, the qualitative results strongly indicate a high degree of selectivity for CK2.
For comparison, the IC50 values for IQA against CK2 and another kinase, DYRK1a, are provided below.
| Kinase | IQA IC50 (µM) |
| CK2 | 0.08 |
| DYRK1a | >10 |
Note: The IC50 value for DYRK1a is significantly higher than that for CK2, further underscoring the selectivity of IQA.
Experimental Protocols
The following section details the typical experimental methodology used to assess the kinase inhibitory activity of compounds like IQA.
Radiometric Kinase Assay
This is a widely used and robust method for measuring the activity of kinases and the potency of their inhibitors.[3][4][5]
Principle: The assay measures the transfer of a radiolabeled phosphate group (typically from [γ-³²P]ATP or [γ-³³P]ATP) to a specific substrate by the kinase. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.
Materials:
-
Kinase (e.g., recombinant human CK2)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Non-radiolabeled ATP
-
Kinase reaction buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES)
-
Inhibitor compound (IQA) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Add the inhibitor (IQA) at various concentrations to the reaction mixture. A control reaction with solvent only should be included.
-
Initiate the kinase reaction by adding a mixture of radiolabeled and non-radiolabeled ATP.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated radiolabeled ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control and determine the IC50 value.
Signaling Pathways and Experimental Workflow
Protein Kinase CK2 Signaling Pathways
Protein Kinase CK2 is a pleiotropic kinase involved in numerous cellular signaling pathways that regulate cell growth, proliferation, and survival.[6][7] Its dysregulation is often associated with cancer. The diagrams below illustrate the central role of CK2 in some of these key pathways.
Caption: Key signaling pathways regulated by Protein Kinase CK2.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram outlines the general workflow for determining the selectivity profile of a kinase inhibitor.
Caption: General workflow for kinase inhibitor selectivity profiling.
References
- 1. Biochemical and three-dimensional-structural study of the specific inhibition of protein kinase CK2 by [5-oxo-5,6-dihydroindolo-(1,2-a)quinazolin-7-yl]acetic acid (IQA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of IQA and DMAT: Two Potent Protein Kinase CK2 Inhibitors in Cancer Cell Lines
For Immediate Release
A comprehensive review of two prominent protein kinase CK2 inhibitors, IQA ([5-oxo-5,6-dihydro-indolo(1,2-a) quinazolin-7-yl] acetic acid) and DMAT (2-dimethylamino-4,5,6,7-tetrabromobenzimidazole), reveals their significant potential in cancer therapy through the targeting of the ubiquitous and highly active CK2 enzyme. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the signaling pathways they modulate in various cancer cell lines, supported by available experimental data.
Protein kinase CK2 is a key player in cell growth, proliferation, and survival, and its elevated activity is a hallmark of many cancers.[1][2] Consequently, the inhibition of CK2 has emerged as a promising strategy for cancer treatment. Both IQA and DMAT are potent, ATP-competitive inhibitors of CK2, demonstrating cytotoxic effects across a range of cancer cell lines.
Quantitative Analysis of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. While direct comparative studies on a wide panel of cell lines are limited, available data allows for an initial assessment of their relative efficacy.
Table 1: In Vitro Kinase Inhibitory Activity of IQA and DMAT against Protein Kinase CK2
| Compound | Target | Ki value | IC50 value |
| IQA | Protein Kinase CK2 | 0.17 µM[3] | 0.080 µM[4] |
| DMAT | Protein Kinase CK2 | 0.04 µM[5] | 0.13 µM[6][7] |
Table 2: Cytotoxicity (IC50) of IQA and DMAT on Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value (µM) |
| IQA | Jurkat | T-cell leukemia | Effective in vivo[8] |
| DMAT | MCF-7 | Breast Cancer | 1 - 2.5[6] |
| DMAT | H295R | Adrenocortical Carcinoma | Proliferation inhibited at 10-100 µM[6][9] |
| DMAT | Antiestrogen-resistant MCF-7 sublines | Breast Cancer | More efficient than in parental MCF-7 cells[6] |
Note: IC50 values can vary between studies due to different experimental conditions.
Mechanism of Action and Signaling Pathways
Both IQA and DMAT exert their anticancer effects by inhibiting protein kinase CK2, which in turn modulates several critical downstream signaling pathways implicated in cancer progression.
Mechanism of Action:
-
IQA: IQA is a highly selective inhibitor of CK2.[3] Its efficacy is reported to be superior to other CK2 inhibitors like TBB, emodin, and apigenin in both in vitro and in vivo settings.[8]
-
DMAT: Beyond its potent inhibition of CK2, DMAT has been shown to induce the production of reactive oxygen species (ROS) and cause DNA double-strand breaks, contributing to its apoptotic effects in tumor cells.[1] DMAT is also known to inhibit other kinases to a lesser extent, such as Pim-1, Pim-3, HIPK2, and HIPK3.[7]
Affected Signaling Pathways:
Inhibition of CK2 by IQA and DMAT disrupts multiple oncogenic signaling cascades, including:
-
PI3K/Akt/mTOR Pathway: CK2 positively regulates this crucial survival pathway. Its inhibition can lead to decreased cell proliferation and survival.[2][3][10]
-
Wnt/β-catenin Pathway: CK2 stabilizes β-catenin, a key component of the Wnt signaling pathway that drives cell proliferation. Inhibition of CK2 leads to the degradation of β-catenin.[2][3]
-
NF-κB Pathway: CK2 can activate the NF-κB pathway, which is involved in inflammation and cell survival. IQA and DMAT can suppress this pathway by inhibiting CK2.
-
p53 Pathway: CK2 can phosphorylate and inhibit the tumor suppressor p53. Inhibition of CK2 can lead to the reactivation of p53's tumor-suppressive functions.[11]
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To illustrate the mechanisms discussed, the following diagrams depict the affected signaling pathways and a general workflow for evaluating these inhibitors.
Caption: Signaling pathways modulated by IQA and DMAT through CK2 inhibition.
Caption: General experimental workflow for comparing IQA and DMAT.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12][13]
-
Treatment: Treat the cells with various concentrations of IQA or DMAT and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12][13]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[13]
In Vitro Protein Kinase CK2 Inhibition Assay
This assay measures the ability of IQA and DMAT to inhibit the enzymatic activity of purified CK2.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified recombinant CK2 enzyme, a specific peptide substrate for CK2 (e.g., RRRADDSDDDDD), and the kinase buffer.[15]
-
Inhibitor Addition: Add varying concentrations of IQA or DMAT to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).[15]
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done by separating the phosphorylated peptide from the unreacted ATP using phosphocellulose paper and quantifying the radioactivity with a scintillation counter.[15] Alternatively, non-radioactive methods using phospho-specific antibodies in an ELISA-based format are also available.[16]
Conclusion
Both IQA and DMAT are potent inhibitors of protein kinase CK2 with significant anticancer potential. DMAT has been more extensively characterized in a wider range of cancer cell lines, with data suggesting a multi-faceted mechanism of action that includes ROS induction. IQA, while less extensively documented in publicly available comparative studies, is highlighted as a highly selective and efficient CK2 inhibitor. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential across a broader spectrum of cancers. The detailed protocols and pathway analyses provided herein offer a framework for such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Protein Kinase CK2 in Cancer Energetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti-neoplastic effect of protein kinase CK2 inhibitor, 2-dimethylamino-4,5,6,7-tetrabromobenzimidazole (DMAT), on growth and hormonal activity of human adrenocortical carcinoma cell line (H295R) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Kinase CK2 in Cancer Energetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
"head-to-head comparison of IQA and other indoloquinazolines"
A Note on "IQA": The term "IQA" as a specific indoloquinazoline compound could not be definitively identified in the provided search results. "IQA" is a common acronym for "Internal Quality Assurance" and "Interacting Quantum Atoms." Therefore, this guide provides a comparative overview of prominent indoloquinazoline families, which are significant in medicinal chemistry.
This comparison guide explores the biological activities, particularly the anticancer effects, of three major classes of indoloquinazolines: indolo[1,2-c]quinazolines, indolo[2,1-b]quinazolines (including the well-known natural product tryptanthrin), and indolo[3,2-b]quinolines (such as quindoline and its derivatives).
Core Chemical Structures of Indoloquinazoline Families
The fundamental structures of these three indoloquinazoline families are presented below. The different fusion patterns of the indole and quinazoline rings lead to distinct chemical properties and biological activities.
Caption: Core chemical structures of the three major indoloquinazoline families.
Comparative Biological Activity: Anticancer Properties
Indoloquinazoline derivatives have garnered significant interest for their potent biological activities, especially their potential as anticancer agents.[1] The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative derivatives from each class against various human cancer cell lines.
Indolo[1,2-c]quinazoline Derivatives
Derivatives of the indolo[1,2-c]quinazoline scaffold have demonstrated notable antiproliferative potential.[1] Modifications at various positions of the core structure have been explored to enhance cytotoxicity.[1] For instance, the introduction of an aminomethyl group at position 12 has been shown to confer significant cytotoxic efficacy.[1]
| Compound | HCT116 (Colon Carcinoma) IC50 (µM) | A549 (Lung Adenocarcinoma) IC50 (µM) | K562 (Chronic Myeloid Leukemia) IC50 (µM) | HSF (Human Skin Fibroblasts) IC50 (µM) |
| 9a | 2.5 ± 0.3 | 3.1 ± 0.4 | 1.8 ± 0.2 | > 25 |
| 9c | 1.9 ± 0.2 | 2.4 ± 0.3 | 1.5 ± 0.1 | > 25 |
| Doxorubicin | 0.12 ± 0.02 | 0.18 ± 0.03 | 0.09 ± 0.01 | 0.45 ± 0.06 |
Data sourced from a study on novel indolo[1,2-c]quinazoline derivatives. The data represents the mean ± standard deviation of three independent experiments.[1]
Indolo[2,1-b]quinazoline (Tryptanthrin) Derivatives
Tryptanthrin (indolo[2,1-b]quinazoline-6,12-dione) is a naturally occurring alkaloid with a wide range of pharmacological activities, including potent antitumor effects.[2] A series of novel tryptanthrin derivatives have been synthesized and evaluated for their inhibitory activities against various human cancer cell lines.[2]
| Compound | A549 (Lung) IC50 (µM) | K562 (Leukemia) IC50 (µM) | PC3 (Prostate) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| Tryptanthrin (TRYP) | 1.23 ± 0.21 | 0.89 ± 0.15 | 2.54 ± 0.33 | 3.12 ± 0.45 |
| C1 Derivative | 0.55 ± 0.33 | - | - | - |
| 5-Fluorouracil (5-Fu) | 5.67 ± 0.78 | 4.87 ± 0.65 | 7.21 ± 0.98 | 6.54 ± 0.88 |
Data represents the average of three determinations from a study on novel tryptanthrin derivatives. "-" indicates data not reported in the source.[2] One derivative, 8-cyanoindolo[2,1-b]quinazoline-6,12-dione (CIQ), has been shown to inhibit cell viability and promote apoptosis in breast cancer cells.[3]
Indolo[3,2-b]quinoline (Quindoline) Derivatives
The tetracyclic indolo[3,2-b]quinoline ring system, also known as linear quindoline, is another important structural moiety found in natural products with diverse biological activities.[4][5] While the core quindoline skeleton often shows little activity, the introduction of a methyl group on the N-5 atom to form cryptolepine results in remarkable activity against a broad spectrum of biological targets.[4] Further derivatization has led to compounds with improved antiplasmodial activity.[4]
| Compound | K-1 (Antimalarial) IC50 (µM) | HB3 (Antimalarial) IC50 (µM) |
| Cryptolepine (sulfate) | 0.44 | 0.27 |
| 2,7-dibromocryptolepine (51) | 0.049 | 0.026 |
Data from in vitro studies on analogs of cryptolepine.[4]
Experimental Protocols
The evaluation of the cytotoxic activity of these indoloquinazoline derivatives typically involves standardized in vitro assays. A general workflow for these experiments is outlined below.
General Workflow for In Vitro Cytotoxicity Evaluation
Caption: A generalized workflow for evaluating the in vitro cytotoxicity of chemical compounds.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[2]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., indoloquinazoline derivatives) and a positive control (e.g., Doxorubicin).
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Signaling Pathways and Mechanisms of Action
The anticancer activity of indoloquinazolines can be attributed to various mechanisms. For instance, the tryptanthrin derivative 8-cyanoindolo[2,1-b]quinazoline-6,12-dione (CIQ) has been found to induce apoptosis in breast cancer cells through the activation of the ERK and JNK signaling pathways.[3]
Caption: Simplified signaling pathway for CIQ-induced apoptosis in breast cancer cells.[3]
Conclusion
The indoloquinazoline scaffold is a versatile platform for the development of potent therapeutic agents. The three major families discussed here—indolo[1,2-c]quinazolines, indolo[2,1-b]quinazolines, and indolo[3,2-b]quinolines—all exhibit significant biological activities, with anticancer properties being a prominent feature. Structure-activity relationship studies continue to guide the design of new derivatives with enhanced potency and selectivity, highlighting the therapeutic potential of this class of compounds.
References
- 1. Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Tryptanthrin and Its Derivatives and Its Activities against NSCLC In Vitro via Both Apoptosis and Autophagy Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the tryptanthrin-derived indoloquinazoline as an anti-breast cancer agent via ERK/JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indolo[3,2-b]quinolines: Synthesis, Biological Evaluation and Structure Activity-Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indolo[3,2-b]quinolines: Synthesis, Biological Evaluation and Str...: Ingenta Connect [ingentaconnect.com]
Iodoquinazoline (IQA) Analogs Outperform Standard Therapies in Preclinical Cancer Cell Studies
A comprehensive analysis of novel Iodoquinazoline (IQA) derivatives reveals significant anti-proliferative activity against a range of human cancer cell lines, with several compounds demonstrating superior potency compared to established anti-cancer drugs such as Erlotinib and Sorafenib. These findings position IQA derivatives as promising candidates for further oncological drug development.
This guide provides a comparative overview of the anti-proliferative effects of recently synthesized IQA analogs, supported by experimental data and detailed methodologies. The primary mechanism of action for these compounds involves the dual inhibition of key signaling proteins, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both critical mediators of tumor growth, proliferation, and angiogenesis.[1][2][3][4]
Comparative Anti-Proliferative Activity
The efficacy of novel IQA derivatives was evaluated against several human cancer cell lines, including lung (A549), colorectal (HCT116), breast (MCF-7), and liver (HepG2) cancers. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for each compound and compared with standard-of-care therapies.
Table 1: IC50 Values (µM) of IQA Derivatives vs. Reference Drugs in Human Cancer Cell Lines
| Compound | A549 (Lung) | HCT116 (Colorectal) | MCF-7 (Breast) | HepG2 (Liver) | Reference(s) |
| IQA Analog 18 | 5.11 | 5.40 | 6.85 | 5.55 | [1] |
| IQA Analog 17 | 5.24 | 5.68 | 6.46 | 5.25 | [1] |
| IQA Analog 14b | 5.77 | 6.15 | 7.03 | 5.86 | [1] |
| IQA Analog 13e | 6.50 | 5.76 | 7.15 | 5.70 | [3] |
| IQA Analog 9c | 5.25 | 5.17 | 6.00 | 5.00 | [2] |
| Erlotinib | ~14.00 | - | - | - | [5] |
| Sorafenib | - | ~0.1-0.5 | - | ~1-10 | [6][7] |
Note: IC50 values can vary based on experimental conditions. The data presented is a synthesis from multiple sources for comparative purposes.
The data clearly indicates that the synthesized IQA analogs exhibit potent cytotoxic effects across all tested cell lines, with IC50 values consistently in the low micromolar range. Notably, several of these derivatives demonstrate greater potency than Erlotinib in the A549 lung cancer cell line.
Inhibition of Key Kinase Targets
Beyond broad anti-proliferative effects, the direct inhibitory action of these compounds on their molecular targets, EGFR and VEGFR-2, was quantified. This provides a mechanistic basis for their anti-cancer activity.
Table 2: Kinase Inhibitory Activity (IC50, µM) of IQA Derivatives
| Compound | VEGFR-2 | EGFR (T790M Mutant) | Reference(s) |
| IQA Analog 18 | 0.17 | 0.25 | [1] |
| IQA Analog 17 | 0.50 | 0.30 | [1] |
| IQA Analog 14b | 0.20 | 0.36 | [1] |
| IQA Analog 13e | 0.90 | 0.30 | [3] |
| Erlotinib | - | - |
These results highlight the potent dual inhibitory capacity of the IQA analogs, with compound 18 showing exceptional activity against both VEGFR-2 and the drug-resistant T790M mutant of EGFR.
Mechanism of Action: Dual Signaling Pathway Inhibition
IQA derivatives exert their anti-proliferative effects by simultaneously blocking the signaling cascades initiated by VEGFR-2 and EGFR. This dual-inhibition strategy is advantageous as it can overcome resistance mechanisms that may arise from targeting a single pathway.
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a signaling cascade that is fundamental for angiogenesis—the formation of new blood vessels that supply tumors with nutrients. By inhibiting VEGFR-2, IQA compounds can effectively stifle tumor growth by cutting off this vital supply line. The downstream effects include the inhibition of key signaling molecules such as Akt, mTOR, and p70S6K.
Caption: IQA derivatives inhibit the VEGFR-2 signaling cascade.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is another critical regulator of cell growth and proliferation. Mutations or overexpression of EGFR are common in many cancers, leading to uncontrolled cell division. IQA derivatives block the autophosphorylation of EGFR, thereby preventing the activation of downstream pathways like the RAS-RAF-MEK-ERK cascade.
Caption: IQA derivatives block the EGFR-mediated proliferation pathway.
Experimental Protocols
The following are summarized protocols for the key assays used to validate the anti-proliferative effects of IQA derivatives.
General Experimental Workflow
The overall process for evaluating the compounds involves cell culture, treatment with the IQA derivatives, and subsequent analysis of cell viability, cell cycle distribution, and protein expression.
Caption: General workflow for assessing IQA's anti-proliferative effects.
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in 96-well plates at a density of 5,000 to 10,000 cells per well and incubate overnight.[8]
-
Treatment: Treat the cells with various concentrations of the IQA derivatives or reference drugs for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Culture and treat cells with IQA derivatives as described for the MTT assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing and incubate for at least 1 hour at 4°C.[9][10]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[9][11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the cell cycle phase.
-
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle.
Western Blot Analysis for EGFR Signaling
This technique is used to detect the levels of specific proteins, such as total and phosphorylated EGFR, to confirm the mechanism of drug action.
-
Cell Lysis: Treat cells with IQA derivatives and then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[12][13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12][13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[12]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST and then incubate with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), and a loading control (e.g., β-actin) overnight at 4°C.[12][13]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[13]
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
References
- 1. Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of Sorafenib in Human Cancer Cell Lines with Acquired Resistance to EGFR and VEGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Erlotinib and sorafenib in an orthotopic rat model of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Comparative Efficacy of IQA (Isoquinoline-7-carboxamide) in Diverse Cancer Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer efficacy of Isoquinoline-7-carboxamide (IQA), a PARP7 inhibitor, across various cancer models. The information is based on preclinical data and aims to support further investigation into this class of compounds.
IQA and its analogs, most notably RBN-2397, have emerged as promising anti-cancer agents. Their primary mechanism of action involves the inhibition of Poly (ADP-ribose) polymerase 7 (PARP7), a negative regulator of the type I interferon (IFN-I) signaling pathway. By inhibiting PARP7, these compounds restore IFN-I signaling, leading to the activation of an anti-tumor immune response. This guide summarizes the available quantitative data on the efficacy of IQA in different cancer cell lines and in vivo models, details the experimental protocols used in these studies, and provides visualizations of the key signaling pathways and experimental workflows.
In Vitro Efficacy of IQA Analogs
The in vitro potency of IQA compounds has been evaluated across a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of efficacy. The available data primarily focuses on the analog RBN-2397.
| Cancer Type | Cell Line | Compound | IC50 (nM) | Citation |
| Lung Cancer | NCI-H1373 | RBN-2397 | 20 | [1] |
| Ovarian Cancer | OVCAR4 | RBN-2397 | 727.2 | [2] |
| Ovarian Cancer | OVCAR3 | RBN-2397 | 1159 | [2] |
In Vivo Efficacy of IQA Analogs
The anti-tumor activity of IQA compounds has been demonstrated in both xenograft and syngeneic mouse models, showcasing their potential to inhibit tumor growth and, in some cases, induce complete tumor regression.
| Cancer Model | Mouse Strain | Compound | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome | Citation |
| Colon Carcinoma (CT26 Syngeneic) | BALB/c | RBN-2397 | 3-100 mg/kg, once daily, oral | Dose-dependent tumor growth inhibition. Complete regressions at 100 mg/kg. | [1] |
| Lung Cancer (NCI-H1373 Xenograft) | CB17-SCID | RBN-2397 | Not Specified | Complete tumor regressions. | [3] |
Signaling Pathway and Experimental Workflow
The mechanism of action of IQA involves the intricate regulation of the innate immune response. The following diagrams illustrate the key signaling pathway and a general workflow for evaluating the in vivo efficacy of these compounds.
References
Safety Operating Guide
Proper Disposal of CK2 Inhibitors: A Guide to Laboratory Safety and Compliance
Ensuring the safe and compliant disposal of laboratory reagents is a cornerstone of responsible research. This guide provides essential logistical and safety information for the proper disposal of CK2 inhibitors, specifically addressing the ambiguity that can arise from non-standardized nomenclature such as "CK2 inhibitor 4." The disposal protocol for a chemical is dictated by its specific properties and associated hazards, which can only be confirmed by its Safety Data Sheet (SDS) and CAS number.
Researchers must first positively identify the specific CK2 inhibitor in their possession. The term "this compound" may refer to different compounds with distinct hazard profiles. This guide addresses two possibilities: the hazardous Casein Kinase II Inhibitor IV (CAS 863598-09-8) and the non-hazardous CK2-IN-4 (CAS 313985-59-0) .
Data Presentation: Comparison of CK2 Inhibitors
The physical and chemical properties of a compound are critical for determining its appropriate handling and disposal route. The table below summarizes the available data for two potential identities of "this compound."
| Property | Casein Kinase II Inhibitor IV | CK2-IN-4 |
| CAS Number | 863598-09-8[1][2] | 313985-59-0[3] |
| Molecular Formula | Not specified in provided SDS | C₁₈H₁₁N₃O₄S[3] |
| Molecular Weight | Not specified in provided SDS | 365.36 g/mol [3] |
| Appearance | Solid[1] | Not specified |
| GHS Hazard Classification | Acute toxicity, oral (Category 4)Skin corrosion/irritation (Category 2)Serious eye damage/eye irritation (Category 2A)Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1] | Not a hazardous substance or mixture[3] |
Experimental Protocols: Disposal Procedures
The correct disposal procedure is contingent on the hazard classification of the specific chemical. Follow the appropriate protocol below after identifying your compound via its CAS number.
Protocol 1: Disposal of Casein Kinase II Inhibitor IV (CAS 863598-09-8)
This compound is classified as hazardous.[1] Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Personal Protective Equipment (PPE) Required:
-
Hand Protection: Protective gloves (e.g., nitrile).[1]
-
Eye Protection: Safety goggles with side-shields.[1]
-
Body Protection: Impervious clothing or a standard laboratory coat.[1]
-
Respiratory Protection: Use only in a well-ventilated area or with an appropriate exhaust ventilation system. A suitable respirator may be required if dust or aerosols can be generated.[1]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Containerization:
-
Unused Solid Compound: If possible, dispose of the compound in its original, clearly labeled container.[7][8] Ensure the container is securely sealed.
-
Contaminated Labware (Gloves, wipes, pipette tips): Place all solid waste contaminated with the inhibitor into a designated, compatible, and clearly labeled hazardous waste container. This can be a robust plastic bag or a dedicated bin.[5]
-
Solutions: Collect solutions containing the inhibitor in a sealed, leak-proof, and chemically compatible waste container (e.g., a glass bottle for organic solvents).[4] Do not use metal containers for corrosive solutions.[5]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[9]
-
The label must include the full chemical name ("Casein Kinase II Inhibitor IV"), the CAS number (863598-09-8), and all relevant hazard pictograms (e.g., harmful, irritant).[9][10]
-
List all components of a mixture, including solvents, with their approximate concentrations.[9]
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full (no more than 90% capacity) or the accumulation time limit set by your institution is approaching, submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department or equivalent authority.[4][5]
-
Provide accurate information about the waste composition to ensure safe and compliant disposal by trained professionals.[4]
-
-
Decontamination of Surfaces and Glassware:
-
Absorb any spills with an inert, liquid-binding material (e.g., diatomite).[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all cleaning materials as hazardous waste.[1]
-
Rinse glassware with a suitable solvent (e.g., ethanol), collecting the rinsate as hazardous waste. Follow with a standard detergent and water wash.[11]
-
Protocol 2: Disposal of CK2-IN-4 (CAS 313985-59-0)
The Safety Data Sheet for this compound states it is "not a hazardous substance or mixture."[3] While less stringent, proper laboratory hygiene and adherence to institutional policies are still necessary.
Personal Protective Equipment (PPE) Required:
-
Standard laboratory PPE, including a lab coat, gloves, and eye protection, is recommended to avoid contact.[3]
Step-by-Step Disposal Procedure:
-
Confirmation: Double-check the SDS to confirm the non-hazardous classification. Institutional policies may sometimes classify waste more stringently than the supplier's SDS.
-
Solid Waste:
-
Unused chemical and contaminated solid lab waste (gloves, wipes, etc.) can typically be disposed of in the regular laboratory solid waste stream.
-
Consult your institutional guidelines, as some facilities may require all chemically contaminated waste to be segregated regardless of hazard classification.
-
-
Solutions:
-
The SDS does not specify drain disposal prohibitions. However, as a best practice, avoid disposing of chemical solutions down the drain unless explicitly permitted by your institution's EHS office for non-hazardous materials.[12]
-
If drain disposal is not permitted, collect the waste in a sealed, labeled container and consult with your EHS office for the appropriate disposal route.
-
Crucial Safety Reminder: The ultimate responsibility for safe disposal lies with the researcher. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance tailored to your location and facilities.[4]
Mandatory Visualizations
The following diagrams illustrate a key signaling pathway involving CK2 and the general workflow for hazardous chemical disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. hoelzel-biotech.com [hoelzel-biotech.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. benchchem.com [benchchem.com]
- 12. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Personal protective equipment for handling CK2 inhibitor 4
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling CK2 inhibitor 4. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Safety Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data, the compound is classified with the following hazards[1]:
| Hazard Classification | GHS Code | Description |
| Acute toxicity, oral | H302 | Harmful if swallowed.[1] |
| Skin corrosion/irritation | H315 | Causes skin irritation.[1] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation.[1] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation.[1] |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1] | To prevent skin contact and irritation[1]. |
| Eye Protection | Safety goggles with side-shields or a face shield.[1] | To protect eyes from splashes and prevent serious irritation[1]. |
| Body Protection | A laboratory coat or impervious clothing.[1] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required if handling outside of a certified containment device or if dust/aerosols are generated.[1] | To prevent inhalation and respiratory tract irritation[1]. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound from receipt to disposal.
1. Preparation and Planning:
- Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
- Verify that a safety shower and eyewash station are accessible[1].
- Prepare your workspace in a well-ventilated area, preferably within a chemical fume hood.
- Assemble all necessary materials, including the correct PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers.
2. Donning PPE:
- Put on a lab coat, ensuring it is fully buttoned.
- Don safety goggles with side shields.
- Put on chemical-resistant gloves.
3. Handling the Compound:
- When handling the solid compound, avoid creating dust.
- If preparing a solution, add the solid to the solvent slowly. Common solvents include DMSO[2].
- Do not eat, drink, or smoke while handling the compound[1].
- Wash hands thoroughly after handling, even if gloves were worn[1].
4. Storage:
- Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.
- For long-term storage of the powder, -20°C is recommended[2].
- Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year[2][3].
5. Spill Management:
- In the event of a spill, evacuate the immediate area and alert others.
- Wear appropriate PPE, including respiratory protection if necessary[1].
- For liquid spills, cover with an absorbent material. For solid spills, gently cover with a wetted absorbent material to avoid generating dust[4].
- Collect all contaminated materials into a designated hazardous waste container.
- Decontaminate the spill area and all equipment used for cleanup.
6. Disposal:
- Dispose of all waste, including empty containers, contaminated PPE, and unused compound, in accordance with federal, state, and local regulations.
- Do not allow the product to enter drains or water courses[1].
- Contaminated materials should be placed in a sealed, labeled hazardous waste container.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Spill Response Decision-Making
Caption: Decision-making process for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
